molecular formula C6H14N2O B049859 4-(2-Aminoethyl)morpholine CAS No. 2038-03-1

4-(2-Aminoethyl)morpholine

Katalognummer: B049859
CAS-Nummer: 2038-03-1
Molekulargewicht: 130.19 g/mol
InChI-Schlüssel: RWIVICVCHVMHMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-2-Aminoethyl-morpholine is a member of morpholines.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-morpholin-4-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-1-2-8-3-5-9-6-4-8/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIVICVCHVMHMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044408
Record name 2-Morpholinoethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2038-03-1
Record name 4-Morpholineethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2038-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Morpholinoethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Morpholinoethylamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03096
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Morpholineethanamine
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Morpholinoethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-morpholinoethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.375
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-MORPHOLINOETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T92F2H779P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(2-Aminoethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(2-Aminoethyl)morpholine, a versatile building block in medicinal chemistry and materials science. Its unique structural features make it a valuable precursor for the development of novel therapeutic agents and functional materials. This document outlines a detailed experimental protocol for its synthesis, presents its key physicochemical and spectroscopic data in a structured format, and illustrates its utility in targeted drug delivery.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid with the following properties:

PropertyValueReference
Molecular FormulaC6H14N2O[1]
Molecular Weight130.19 g/mol [1]
Boiling Point205 °C[2]
Density0.992 g/mL at 25 °C[2]
Refractive Indexn20/D 1.476[2]
CAS Number2038-03-1[3]

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient laboratory-scale method involves the reduction of 2-morpholinoacetonitrile using a strong reducing agent like Lithium Aluminum Hydride (LiAlH4). An alternative multi-step synthesis offers a different approach starting from more basic precursors.

Method 1: Reduction of 2-Morpholinoacetonitrile

This method provides a direct route to the target compound with a good yield.

Experimental Protocol:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Anhydrous tetrahydrofuran (B95107) (THF, 35 mL) is added to the flask, followed by the portion-wise addition of Lithium Aluminum Hydride (LiAlH4, 3.19 g, 84 mmol) under ice bath conditions to control the initial exotherm. The resulting suspension is stirred at 0 °C for 20 minutes.[1]

  • Addition of Starting Material: A solution of 2-morpholinoacetonitrile (3.50 g, 28 mmol) in anhydrous THF (10 mL) is added dropwise to the LiAlH4 suspension via the dropping funnel.[1]

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained for 3 hours.[1]

  • Quenching: The reaction is then cooled to 0 °C in an ice bath, and the excess LiAlH4 is quenched by the slow, dropwise addition of water (20 mL).[1] Caution: This step is highly exothermic and should be performed with extreme care.

  • Workup: The resulting slurry is filtered to remove the insoluble inorganic salts. The filter cake is washed with additional THF.

  • Isolation: The filtrate is concentrated under reduced pressure to yield this compound as a yellow oil (2.62 g, 72% yield).[1][4]

Synthesis Workflow

synthesis_workflow start Start reagents LiAlH4 in anhydrous THF start->reagents reaction Reflux for 3 hours reagents->reaction starting_material 2-Morpholinoacetonitrile in anhydrous THF starting_material->reaction quench Quench with H2O at 0 °C reaction->quench filtration Filtration quench->filtration concentration Concentration in vacuo filtration->concentration product This compound concentration->product

Caption: Workflow for the synthesis of this compound.

Characterization Data

The structural identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, D₂O) δ (ppm)
H-2', H-6' (morpholine)3.758
H-3', H-5' (morpholine)2.596
-CH₂-N (ethyl)2.71
-CH₂-NH₂ (ethyl)3.153
¹³C NMR (100 MHz, D₂O) δ (ppm)
C-2', C-6' (morpholine)68.888
C-3', C-5' (morpholine)55.193
-CH₂-N (ethyl)56.969
-CH₂-NH₂ (ethyl)38.37
NMR data sourced from the Biological Magnetic Resonance Bank (BMRB).[5]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks corresponding to its functional groups. While a full spectrum is available for registered users on platforms like SpectraBase, the key absorptions include:[6]

Functional GroupWavenumber (cm⁻¹)
N-H stretch (amine)3350 - 3250
C-H stretch (alkane)2950 - 2800
N-H bend (amine)1650 - 1580
C-O stretch (ether)1150 - 1085
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

Technique[M+H]⁺ (m/z)
Electrospray Ionization (ESI)131.11

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, particularly for the synthesis of molecules designed for targeted drug delivery.[7] The morpholine (B109124) moiety is known to be a lysosome-targeting group.[1][2] This property is exploited in the development of fluorescent probes and drug conjugates that selectively accumulate in lysosomes, allowing for the study of lysosomal processes or the targeted release of therapeutic agents within these organelles.[2]

Role in Lysosome-Targeted Probes

signaling_pathway AEM This compound TargetedMolecule Lysosome-Targeted Molecule AEM->TargetedMolecule Synthesis Probe Fluorophore / Drug Conjugate Probe->TargetedMolecule Synthesis Cell Cell TargetedMolecule->Cell Cellular Uptake Lysosome Lysosome Cell->Lysosome Accumulation

Caption: Use of this compound in lysosome-targeted molecules.

This guide provides essential information for the synthesis and characterization of this compound, empowering researchers to utilize this versatile compound in their scientific endeavors.

References

Physicochemical properties of 4-(2-Aminoethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-(2-Aminoethyl)morpholine

Abstract

This compound is a versatile organic compound characterized by the presence of a morpholine (B109124) ring and a primary amine group. This unique structure makes it a valuable building block in various chemical syntheses, particularly in the development of pharmaceuticals and bioactive molecules.[1] Its properties, such as its basicity and solubility, are critical to its function as a precursor and a lysosome-targeting moiety in advanced biomedical applications.[2][3] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and its applications for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

  • IUPAC Name: 2-(morpholin-4-yl)ethan-1-amine[4]

  • Synonyms: 2-Morpholinoethylamine, 4-Morpholineethylamine[1]

  • CAS Number: 2038-03-1[1][5]

  • Molecular Formula: C₆H₁₄N₂O[1][2][5]

  • Molecular Weight: 130.19 g/mol [1][2][4][5][6]

  • InChI Key: RWIVICVCHVMHMU-UHFFFAOYSA-N[3][5][6]

  • Appearance: Clear, colorless to pale yellow liquid after melting.[1][2][3] It may also appear as a solidified mass or fragments at room temperature.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. These properties are essential for its handling, application in synthesis, and predicting its behavior in biological systems.

PropertyValueSource(s)
Melting Point 23 - 26 °C[1][3][4][7][8]
Boiling Point 200 - 205 °C (at 760 mmHg)[2][3][5][7][8][9]
Density 0.992 g/mL at 25 °C[2][3][5]
Refractive Index n20/D 1.476[2][5]
pKa (at 25 °C) pK₁: 4.06, 4.84; pK₂: 9.15, 9.45[2][10]
Solubility Miscible with water. Soluble in chloroform (B151607) and methanol.[2][3][9]
Flash Point 86 °C (186.8 °F) (closed cup) / 175 °C (347 °F)[2][3][7][8][9]
pH 12 (10.1 g/L solution at 20 °C)[8][9]
Vapor Pressure < 0.9 hPa at 20 °C
logP (Octanol/Water) -2.56

Role in Chemical Synthesis and Drug Development

This compound's bifunctional nature, possessing both a tertiary amine within the morpholine ring and a primary ethylamine (B1201723) side chain, makes it a key intermediate. Its primary application in advanced research is as a structural motif for targeting acidic organelles within cells.

G Logical Role of this compound A This compound (Core Structure) B Primary Amine Group (-NH2) A->B C Morpholine Ring (Tertiary Amine) A->C D Reactive Handle for Synthesis B->D Covalent modification E Lysosome-Targeting Moiety C->E Protonation in acidic organelles (lysosomes) F Synthesis of Bioactive Probes (e.g., for pH, H2S) D->F G Precursor for Antimicrobial Agents D->G E->F

Role of structural features in applications.

The morpholine ring is weakly basic and can be protonated in the acidic environment of lysosomes (pH ~4.5-5.0). This trapping mechanism allows molecules conjugated with this compound to accumulate specifically in these organelles. This property is exploited in the development of targeted fluorescent probes for imaging intracellular processes like pH changes or the presence of specific analytes like hydrogen sulfide.[2]

Experimental Protocols

Synthesis Protocol: Reduction of 2-Morpholinoacetonitrile

A common laboratory-scale synthesis of this compound involves the reduction of 2-morpholinoacetonitrile using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).[2][3]

Materials:

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Morpholinoacetonitrile

  • Deionized Water

  • Ice Bath, Reflux Condenser, Magnetic Stirrer

  • Standard Glassware for inert atmosphere reaction

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), LiAlH₄ (3.19 g, 84 mmol) is carefully added to anhydrous THF (35 mL) in a flask cooled in an ice bath.[3]

  • The mixture is stirred at 0 °C for approximately 20 minutes.[3]

  • A solution of 2-morpholinoacetonitrile (3.50 g, 28 mmol) in anhydrous THF (10 mL) is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.[3]

  • After the addition is complete, the reaction mixture is removed from the ice bath and heated to reflux for 3 hours.[3]

  • Upon completion (monitored by TLC or GC), the reaction is cooled back to 0 °C.[3]

  • The reaction is quenched by the slow, careful addition of water (20 mL) to decompose the excess LiAlH₄.[3]

  • The resulting slurry is filtered to remove the insoluble aluminum salts.[3]

  • The filtrate is concentrated under reduced pressure (rotary evaporation) to yield this compound as a yellow oil.[3]

G Workflow for Synthesis of this compound cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification LiAlH4 LiAlH4 in anhydrous THF Mix 1. Mix LiAlH4/THF at 0°C LiAlH4->Mix Acetonitrile 2-Morpholinoacetonitrile in anhydrous THF Add 2. Add Acetonitrile solution dropwise Acetonitrile->Add Mix->Add Reflux 3. Heat to reflux for 3h Add->Reflux Quench 4. Cool to 0°C and quench with H2O Reflux->Quench Filter 5. Filter insoluble salts Quench->Filter Concentrate 6. Concentrate filtrate (in vacuo) Filter->Concentrate Product Final Product: This compound Concentrate->Product

Synthesis workflow via nitrile reduction.
Analytical Methodologies

The purity and identity of this compound are typically confirmed using standard analytical techniques.

  • Gas Chromatography (GC): Purity is often assessed by GC, frequently using a Flame Ionization Detector (FID).[1][11] The method involves dissolving the sample in a suitable solvent (e.g., methanol) and injecting it into the GC system. The retention time and peak area are compared against a known standard to determine purity.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. The chemical shifts, integration, and coupling patterns of the protons and carbons must be consistent with the expected structure of this compound.[13]

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the primary amine and C-O-C stretches of the morpholine ring.[13]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound by identifying the molecular ion peak (e.g., at m/z 130.19).[13]

Applications in Research

Beyond its role as a synthetic intermediate, this compound is a precursor for compounds with significant biological activity.

G Workflow for Developing Bioactive Derivatives Start This compound (Starting Material) Step1 React with Arylsulfonyl Chloride Start->Step1 Intermediate 4-(2-(arylsulfamoyl)ethyl)morpholine (Intermediate) Step1->Intermediate Step2 React with Benzyl (B1604629) Halide (e.g., 2-chlorobenzyl chloride) Intermediate->Step2 Product N-aralkyl substituted Sulfamoyl Derivatives Step2->Product Assay Biological Screening (e.g., Antibacterial Assay) Product->Assay

Synthesis of antibacterial sulfamoyl derivatives.

One notable application is in the synthesis of sulfamoyl derivatives with potential antibacterial properties.[14] In a typical workflow, the primary amine of this compound is first reacted with an arylsulfonyl chloride. The resulting sulfonamide intermediate is then further functionalized, for example, by N-alkylation with a substituted benzyl halide.[14] The final compounds are then screened for biological activity against various bacterial strains.[14]

Safety and Handling

This compound is classified as a corrosive and toxic substance.

  • Hazards: It is harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[15][16]

  • Personal Protective Equipment (PPE): When handling, appropriate PPE, including safety glasses or face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.[8]

  • Storage: The compound is air-sensitive and should be stored in a tightly sealed container in a dry, cool, and dark place under an inert atmosphere.[2][3] It is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[8][9]

  • Disposal: Waste should be handled as hazardous chemical waste and disposed of through a licensed professional disposal service, in accordance with local regulations.[8]

References

Spectroscopic Profile of 4-(2-Aminoethyl)morpholine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(2-Aminoethyl)morpholine (CAS No: 2038-03-1), a key building block in medicinal chemistry and materials science. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and data interpretation.

Core Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound, presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The data below was obtained from spectra recorded in both deuterated chloroform (B151607) (CDCl₃) and deuterium (B1214612) oxide (D₂O).

¹H NMR Data

Chemical Shift (ppm)MultiplicityAssignment (in CDCl₃)[1]Assignment (in D₂O)[2]
3.71t-O-CH ₂-3.76
2.78t-N(morpholine)-CH ₂-3.15
2.45t-CH ₂-N(amino)2.71
2.42t-N(amino)-CH ₂-2.60
1.37s (broad)-NHN/A (exchanged)

¹³C NMR Data

Chemical Shift (ppm)Assignment (in D₂O)[2]
68.89-O-C H₂-
56.97-N(morpholine)-C H₂-
55.19-C H₂-N(amino)
38.37-N(amino)-C H₂-
Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational modes of its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3350-3450Medium, Sharp (doublet)N-H stretch (primary amine)
2800-3000StrongC-H stretch (aliphatic)
1580-1650MediumN-H bend (primary amine)
1115StrongC-O-C stretch (ether)
1020-1250MediumC-N stretch (aliphatic amine)
Mass Spectrometry (MS)

Mass spectrometry data provides information on the molecular weight and fragmentation pattern of the molecule.

m/zRelative Intensity (%)Assignment
130Variable[M]⁺ (Molecular Ion)
100100[M - CH₂NH₂]⁺
70Variable[M - C₄H₈NO]⁺
56Variable[C₃H₆N]⁺
30Variable[CH₄N]⁺

Experimental Protocols

The following are generalized yet detailed protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation :

    • For ¹H NMR, dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or D₂O).

    • For ¹³C NMR, a higher concentration of 20-50 mg in the same amount of solvent is recommended.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrumental Analysis :

    • Acquire spectra on a 400 MHz (or higher) NMR spectrometer.[2]

    • For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, a significantly larger number of scans (e.g., 1024 or more) is typically required.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • For a neat liquid sample, a drop of this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

    • Alternatively, a solution can be prepared by dissolving the sample in a suitable solvent (e.g., CCl₄) and placing it in a solution cell.

  • Instrumental Analysis :

    • Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation :

    • Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumental Analysis :

    • Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 20-200 amu.

Data Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis A Sample Preparation (Dissolution/Thin Film) B NMR Analysis (¹H, ¹³C) A->B C IR Analysis (FTIR) A->C D MS Analysis (EI/ESI) A->D E Data Processing (Integration, Peak Picking) B->E C->E D->E F Structural Elucidation E->F

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

Solubility and stability of 4-(2-Aminoethyl)morpholine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 4-(2-Aminoethyl)morpholine, a versatile building block in the pharmaceutical and chemical industries. While specific quantitative solubility data is limited in publicly available literature, this document consolidates qualitative solubility information across various solvents and furnishes detailed experimental protocols for its quantitative determination. Furthermore, this guide outlines the known stability profile of this compound, including its incompatibilities and potential degradation pathways. Methodologies for conducting robust stability and forced degradation studies are also presented to enable researchers to generate critical data for formulation development, shelf-life determination, and regulatory compliance.

Introduction

This compound (CAS No. 2038-03-1) is a heterocyclic organic compound featuring a morpholine (B109124) ring substituted with an aminoethyl group.[1] Its unique structural attributes make it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including pharmaceutical agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug development and other chemical processes. This guide serves as a technical resource for professionals, summarizing the available data and providing the necessary protocols to conduct further investigations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₄N₂O[2]
Molecular Weight 130.19 g/mol [2]
Appearance Clear colorless to pale yellow liquid after melting[2][3]
Melting Point 23-25 °C
Boiling Point 205 °C (lit.)[2][3]
Density 0.992 g/mL at 25 °C (lit.)[2][3]
Refractive Index n20/D 1.476 (lit.)[2][3]
pKa pK1: 4.06 (+2); pK2: 9.15 (+1) (25°C)[2]

Solubility Profile

This compound exhibits solubility in a range of polar solvents, a characteristic attributed to its polar morpholine ring and the aminoethyl side chain.

Qualitative Solubility

The available literature indicates the solubility of this compound in various solvents, as summarized in Table 2.

Table 2: Qualitative Solubility of this compound

SolventSolubilityReference(s)
WaterMiscible / Soluble[1][4][5]
ChloroformSoluble[2][3]
MethanolSoluble[2][3]
Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol, such as the gravimetric method, can be employed.[6] This protocol is designed to determine the equilibrium solubility of this compound in various solvents at specific temperatures.

Objective: To quantitatively determine the solubility of this compound in a given solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, chloroform, etc.)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Pre-weighed volumetric flasks

  • Rotary evaporator or nitrogen stream evaporation setup

  • Drying oven

Procedure:

  • Equilibration:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.[7]

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[6][7]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, cease agitation and allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the withdrawn sample through a 0.45 µm syringe filter into a pre-weighed, dry volumetric flask to remove any undissolved particles.[7]

  • Gravimetric Analysis:

    • Determine the mass of the filtered solution.

    • Evaporate the solvent under controlled conditions (e.g., using a rotary evaporator or a gentle stream of nitrogen).

    • Dry the flask containing the non-volatile residue in an oven at a temperature below the boiling point of this compound until a constant weight is achieved.[6]

    • Reweigh the flask to determine the mass of the dissolved this compound.[6]

Calculation of Solubility:

Solubility ( g/100 mL) = (Mass of dissolved this compound / Volume of solvent withdrawn) * 100

This process can be visualized as a logical workflow.

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis prep Add excess this compound to known volume of solvent equilibrate Agitate at constant temperature (24-48 hours) prep->equilibrate settle Allow undissolved solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through 0.45 µm filter into pre-weighed flask withdraw->filter weigh_sol Weigh the filtered solution filter->weigh_sol evaporate Evaporate solvent weigh_sol->evaporate dry Dry residue to constant weight evaporate->dry weigh_res Weigh the residue dry->weigh_res calculate Calculate solubility weigh_res->calculate

Experimental workflow for determining solubility.

Stability Profile

This compound is generally stable under standard room temperature conditions. However, its stability can be compromised by exposure to certain conditions and incompatible materials.

General Stability and Incompatibilities
  • Thermal Stability: The compound is stable at room temperature but may decompose upon strong heating. When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx).[1]

  • Air Sensitivity: this compound is noted to be sensitive to air.[2]

  • Incompatible Materials: It is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1][4] Contact with these substances should be avoided.

Potential Degradation Pathways

While specific degradation pathways for this compound under various stress conditions are not well-documented, studies on the microbial degradation of the parent morpholine ring provide insights into potential breakdown mechanisms. The biodegradation of morpholine can involve the cleavage of the C-N bond.[8] A hypothetical degradation pathway for morpholine involves hydroxylation followed by ring cleavage to form intermediates like 2-(2-aminoethoxy)acetate (B1259841) and glycolate.[8][9] Although this is a biological pathway, it suggests that the morpholine ring is susceptible to oxidative cleavage, which could potentially be a route for chemical degradation under oxidative stress.

G cluster_pathway Hypothetical Morpholine Degradation Pathway A Morpholine B 2-Hydroxymorpholine A->B Hydroxylation C 2-(2-Aminoethoxy)acetaldehyde B->C Ring Cleavage D 2-(2-Aminoethoxy)acetate C->D Oxidation E Glycolate & Ethanolamine D->E Cleavage

Hypothetical microbial degradation pathway of morpholine.
Experimental Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products and understanding the stability of a compound under various conditions.[7]

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-purity water and other suitable solvents (e.g., acetonitrile, methanol)

  • Calibrated oven

  • Photostability chamber (ICH Q1B compliant)

  • Stability-indicating analytical method (e.g., HPLC-UV, LC-MS)

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Heat the solution (e.g., at 60-80 °C) and take samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.[7]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Follow a similar heating and sampling procedure as for acid hydrolysis. Neutralize the samples before analysis.[7]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and store at room temperature. Take samples at various time points.

    • Thermal Degradation: Expose a solid sample and a solution of the compound to elevated temperatures (e.g., 60-80 °C) in an oven.

    • Photolytic Degradation: Expose a solid sample and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis:

    • Analyze the stressed samples using a validated stability-indicating analytical method, such as HPLC with UV detection or LC-MS.[10][11]

    • Quantify the remaining amount of this compound and identify and characterize any significant degradation products.

G cluster_stress Stress Conditions start This compound Sample acid Acidic (HCl) start->acid base Basic (NaOH) start->base oxidative Oxidative (H₂O₂) start->oxidative thermal Thermal start->thermal photo Photolytic start->photo analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis end Identify Degradation Products & Determine Degradation Pathways analysis->end

Workflow for forced degradation studies.

Analytical Methods for Stability Assessment

The quantification of this compound and its potential degradation products requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are suitable techniques.[12]

  • HPLC: HPLC with UV detection is a common method. Derivatization may be necessary to introduce a chromophore for enhanced detection.[11]

  • GC-MS: This technique offers high sensitivity and specificity. Derivatization may be required to improve the volatility and thermal stability of the analyte.[10]

The selection of the analytical method will depend on the specific requirements of the study, including sensitivity, selectivity, and the nature of the degradation products.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. While it is known to be soluble in water and some organic solvents, and stable under ambient conditions, there is a clear need for the generation of quantitative data to support its use in research and development. The detailed experimental protocols provided herein offer a framework for researchers to systematically determine the solubility profile and to conduct comprehensive stability studies. A thorough understanding of these properties is crucial for ensuring the quality, efficacy, and safety of products derived from this important chemical intermediate.

References

A Comprehensive Technical Review of 4-(2-Aminoethyl)morpholine and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)morpholine is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features, including a secondary amine and a morpholine (B109124) ring, provide a valuable scaffold for the synthesis of a diverse range of derivatives with a wide spectrum of pharmacological activities. The morpholine moiety often imparts favorable physicochemical properties to drug candidates, such as improved water solubility and metabolic stability. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Synthesis of this compound Derivatives

The synthesis of derivatives from this compound typically involves the functionalization of its reactive aminoethyl side chain. Common synthetic strategies include N-acylation, N-alkylation, N-sulfonylation, and the formation of Schiff bases. These reactions allow for the introduction of various pharmacophores and lipophilic or hydrophilic groups to modulate the biological activity and pharmacokinetic properties of the parent molecule.

A general synthetic workflow for creating derivatives of this compound is outlined below. This often begins with the reaction of the primary amine with various electrophiles to generate a diverse library of compounds for biological screening.

Synthesis_Workflow AEM This compound Reagents Acyl Chlorides / Anhydrides Aldehydes / Ketones Sulfonyl Chlorides Alkyl Halides AEM->Reagents Reaction Derivatives Amide Derivatives Schiff Base Derivatives Sulfonamide Derivatives N-Alkylated Derivatives Reagents->Derivatives Functionalization Screening Biological Screening (e.g., anticancer, antibacterial) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR

Caption: General synthetic workflow for this compound derivatives.

Data Presentation: Biological Activities

Derivatives of this compound have demonstrated a remarkable range of biological activities, including antibacterial, anticancer, anti-inflammatory, and neuroprotective effects. The following tables summarize key quantitative data from various studies.

Antibacterial Activity

Many derivatives have been synthesized and evaluated for their efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) is a common measure of antibacterial potency.

CompoundBacterial StrainMIC (µM)Reference
4-(2-(N-(4-bromobenzyl)naphthalen-2-ylsulfamoyl)ethyl)morpholineS. typhi8.75 ± 1.56[1]
4-(2-(N-(2-chlorobenzyl)naphthalen-2-ylsulfamoyl)ethyl)morpholineS. typhi9.83 ± 2.22[1]
4-(2-(N-(2-chlorobenzyl)-4-methylphenylsulfamoyl)ethyl)morpholineE. coli8.47 ± 1.20[1]
4-(2-(N-(2-chlorobenzyl)naphthalen-2-ylsulfamoyl)ethyl)morpholineE. coli8.70 ± 1.60[1]
Schiff base of 4-(2-aminophenyl)morpholine and benzaldehydeB. subtilis12.5[2]
Schiff base of 4-(2-aminophenyl)morpholine and 3-nitrobenzaldehydeB. subtilis12.5[2]
Schiff base of 4-(2-aminophenyl)morpholine and benzaldehydeS. aureus25[2]
Schiff base of 4-(2-aminophenyl)morpholine and 3-nitrobenzaldehydeS. aureus25[2]
Anticancer and Anti-inflammatory Activity

Several morpholine-containing compounds have been investigated for their potential as anticancer and anti-inflammatory agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Compound ClassTarget/Cell LineIC50 (µM)Reference
2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative (Compound 8)H460 (Lung Cancer)0.003[3]
2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative (Compound 8)HT-29 (Colon Cancer)0.003[3]
2-Hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivative (Compound 8)MDA-MB-231 (Breast Cancer)0.003[3]
Diaryl-1,5-diazole and morpholine hybrid (Compound A33)F10 (Melanoma)6.43[4]
Diaryl-1,5-diazole and morpholine hybrid (Compound A33)HeLa (Cervical Cancer)10.97[4]
Diaryl-1,5-diazole and morpholine hybrid (Compound A33)A549 (Lung Cancer)10.97[4]
Diaryl-1,5-diazole and morpholine hybrid (Compound A33)MCF-7 (Breast Cancer)10.97[4]
2-Morpholino-4-anilinoquinoline derivative (Compound 3d)HepG2 (Liver Cancer)8.50[5]
2-Morpholino-4-anilinoquinoline derivative (Compound 3c)HepG2 (Liver Cancer)11.42[5]
2-Morpholino-4-anilinoquinoline derivative (Compound 3e)HepG2 (Liver Cancer)12.76[5]
Diaryl-1,5-diazole and morpholine hybrid (Compound A33)COX-2 Inhibition0.17[4]
Diaryl-1,5-diazole and morpholine hybrid (Compound A33)5-LOX Inhibition0.68[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of Sulfonamide Derivatives[1]
  • Preparation of 4-(2-(Arylsulfamoyl)ethyl)morpholine: this compound (0.018 mol) is dissolved in 16 mL of distilled water in a 100 mL beaker. The solution is cooled to 0-5 °C in an ice bath. Arylsulfonyl chloride (0.018 mol) is added in small portions over 30 minutes with constant stirring. The pH of the reaction mixture is maintained at 8-9 by the dropwise addition of a 10% aqueous sodium carbonate solution. After the addition is complete, the mixture is stirred for an additional 3-4 hours at room temperature. The resulting precipitate is filtered, washed with cold water, and recrystallized from an appropriate solvent (e.g., ethanol/water).

  • N-Alkylation of Sulfonamides: The synthesized sulfonamide (1 equivalent) is dissolved in dimethylformamide (DMF). Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred for 30 minutes, after which the respective alkyl halide (e.g., 2-chlorobenzyl chloride or 4-bromobenzyl bromide, 1.1 equivalents) is added. The reaction is allowed to proceed at room temperature for 12-18 hours. Upon completion, the reaction is quenched with ice-cold water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Antibacterial Activity Assay (Broth Microdilution Method)[2]
  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in nutrient broth at 37 °C for 18-24 hours. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Two-fold serial dilutions of the stock solution are prepared in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the adjusted bacterial suspension. A positive control (broth with bacteria) and a negative control (broth only) are included. The plates are incubated at 37 °C for 24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)[5]
  • Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 5 x 10^3 cells/well and allowed to attach overnight in a humidified incubator at 37 °C with 5% CO2.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for 48 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

A key application of this compound is its use as a lysosome-targeting moiety. The basic nitrogen atom of the morpholine ring can be protonated in the acidic environment of lysosomes (pH 4.5-5.0), leading to the accumulation of the molecule within these organelles. This property is exploited for the targeted delivery of therapeutic agents or fluorescent probes to lysosomes.

Lysosome_Targeting Mechanism of Lysosome Targeting cluster_extracellular Extracellular Space (pH ~7.4) cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (pH ~4.5-5.0) Compound_neutral This compound Derivative (Neutral) Compound_cytoplasm Derivative Compound_neutral->Compound_cytoplasm Passive Diffusion Compound_protonated Derivative-H+ (Protonated) Compound_cytoplasm->Compound_protonated Diffusion & Protonation Compound_protonated->Compound_cytoplasm Slow Efflux (Trapped) Accumulation Accumulation Compound_protonated->Accumulation

Caption: Lysosome-targeting mechanism of this compound derivatives.

The sulfonamide derivatives of this compound have been shown to possess antibacterial properties. While the exact mechanism for these specific derivatives is not fully elucidated, sulfonamides, in general, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the synthesis of folic acid in bacteria. By mimicking the natural substrate, para-aminobenzoic acid (PABA), these compounds disrupt a vital metabolic pathway for bacterial growth.

Conclusion

This compound serves as a privileged scaffold in the design and synthesis of novel therapeutic agents. Its derivatives have demonstrated a wide array of pharmacological activities, including potent antibacterial and anticancer effects. The ability of the morpholine ring to act as a lysosome-targeting group further enhances its utility in drug delivery applications. The synthetic versatility of this compound allows for extensive structural modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles. Future research in this area will likely focus on elucidating the specific molecular targets and signaling pathways of these derivatives to facilitate the rational design of more effective and selective drugs for a variety of diseases. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to advance the discovery and development of novel therapeutics based on the this compound core.

References

Potential biological activities of novel 4-(2-Aminoethyl)morpholine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Potential Biological Activities of Novel 4-(2-Aminoethyl)morpholine Derivatives

Executive Summary

The morpholine (B109124) scaffold is a cornerstone in medicinal chemistry, recognized for its ability to improve the pharmacokinetic profiles of bioactive molecules.[1][2] Derivatives of this compound, in particular, have emerged as a versatile class of compounds with a wide spectrum of potential therapeutic applications. This technical guide provides a comprehensive overview of the synthesis, biological activities, and proposed mechanisms of action of these novel derivatives. It synthesizes findings from recent research, focusing on their antimicrobial, anti-inflammatory, analgesic, and enzyme-inhibiting properties. Detailed experimental protocols, quantitative biological data, and visual representations of synthetic and biological pathways are provided to support researchers and professionals in drug discovery and development.

Introduction

Morpholine, a six-membered heterocycle containing both nitrogen and oxygen atoms, is considered a "privileged pharmacophore" due to its advantageous physicochemical and metabolic properties.[2][3] Its incorporation into molecular structures can enhance potency, modulate pharmacokinetics, and improve drug-like properties.[2][3] The this compound moiety serves as a versatile building block, allowing for the synthesis of a diverse array of derivatives through modifications of its reactive aminoethyl side chain.[4] These derivatives have demonstrated significant potential across various therapeutic areas, including the treatment of infectious diseases, inflammation, neurological disorders, and cancer.[3][5][6] This guide delves into the specifics of these biological activities, presenting key data and methodologies to facilitate further research.

General Synthesis Strategies

The synthesis of novel this compound derivatives typically involves the nucleophilic nature of the primary amine on the ethyl side chain.[1] Common strategies include reactions with various electrophiles such as sulfonyl chlorides, aldehydes, and acyl chlorides to yield sulfonamides, Schiff bases (which can be further reduced), and amides, respectively.

A generalized workflow for the synthesis and subsequent biological screening of these derivatives is outlined below.

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase AEM This compound (Starting Material) ProdS Sulfonamide Derivatives AEM->ProdS ProdSB Schiff Base Derivatives AEM->ProdSB ProdC Chloroacetyl Derivative AEM->ProdC SC Arylsulfonyl Chlorides SC->ProdS AC Aromatic Aldehydes AC->ProdSB CC Chloroacetyl Chloride CC->ProdC Derivatives Synthesized Derivatives ProdS->Derivatives Purification & Characterization ProdSB->Derivatives ProdC->Derivatives InVitro In Vitro Assays (e.g., Antimicrobial, Enzyme Inhibition) Derivatives->InVitro InSilico In Silico Studies (e.g., Molecular Docking) Derivatives->InSilico SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InSilico->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for synthesis and biological evaluation.

Potential Biological Activities

Derivatives of this compound have been investigated for a range of biological activities. The following sections summarize the key findings and present quantitative data where available.

Antimicrobial Activity

A significant body of research has focused on the antibacterial and antifungal properties of these compounds.[5] Derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.

3.1.1 Antibacterial Activity

Several studies have synthesized and evaluated this compound derivatives for their potential to inhibit bacterial growth. For instance, sulfonamide derivatives have demonstrated good inhibitory action against various bacterial strains.[7] Another study focused on morpholine-based thiazoles as inhibitors of DNA gyrase, a crucial bacterial enzyme.[8] The results indicated that many of the synthesized compounds had Minimum Inhibitory Concentration (MIC) values equal to that of the standard drug, ciprofloxacin.[8][9]

Compound ClassBacterial StrainsMIC (µg/mL)Reference
Morpholine-based Thiazoles (5a-5l)S. aureus, B. subtilis, E. coli, K. pneumoniae12.5[8][9]
Sulfonamides (3c, 6c)S. typhi-[7]
Schiff Bases (1-5)B. subtilis, B. cereus, S. aureus, E. coli, etc.Not specified[5]

3.1.2 Antifungal Activity

Schiff bases derived from 4-(2-aminophenyl)morpholine were screened for their activity against Candida albicans and Aspergillus niger.[5]

Compound ClassFungal StrainsActivityReference
Schiff Bases (1-5)C. albicans, A. nigerSignificant[5]
Enzyme Inhibition

The structural features of this compound derivatives make them suitable candidates for targeting specific enzymes involved in disease pathogenesis.

3.2.1 DNA Gyrase Inhibition

DNA gyrase is an essential bacterial enzyme, making it an attractive target for antibiotics.[8] A series of 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines were synthesized and found to be potent DNA gyrase inhibitors, with some compounds showing better or equal activity compared to ciprofloxacin.[8][9]

CompoundDNA Gyrase IC50 (µg/mL)Reference
5h3.52[8][9]
5g3.76[8][9]
5f3.88[8][9]
5e4.08[8][9]
Ciprofloxacin (Reference)4.32[8][9]

3.2.2 Cholinesterase Inhibition

In the context of Alzheimer's disease, inhibiting cholinesterases (AChE and BChE) is a key therapeutic strategy. Novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were designed as cholinesterase inhibitors.[10] Several compounds exhibited potent, mixed-type inhibition of AChE.

CompoundAChE IC50 (µM)BChE IC50 (µM)Reference
11g1.94 ± 0.1328.37 ± 1.85[10]
Galantamine (Reference)Comparable to 11g-[10]

3.2.3 Carbonic Anhydrase-II Inhibition

Carbonic anhydrase (CA-II) is a zinc-containing enzyme involved in numerous physiological processes.[11] A study on morpholine-derived thiazoles identified several compounds with significant inhibitory potential against bovine CA-II, with compound 24 being the most potent.

CompoundCA-II IC50 (µM)Reference
24 14.68[11]
23-26 (series)14 - 20[11]
Acetazolamide (Reference)- (derivatives showed greater affinity)[11]
Analgesic and Anti-inflammatory Activities

Schiff bases of 4-(2-aminophenyl)morpholines have been screened for analgesic and anti-inflammatory effects.[5] Compounds N-benzylidine-2-morpholinobenzenamine (1) and N-(3-nitro benzylidine)-2-morpholinobenzenamine (3) showed significant activity in animal models.[5]

ActivityModelDose (mg/kg)ResultReference
AnalgesicChemical Writhing, Hot Plate100, 200Significant[5]
Anti-inflammatoryPaw Edema200, 400Significant[5]

Mechanisms of Action & Signaling Pathways

The diverse biological activities of these derivatives stem from their ability to interact with various biological targets. For instance, their antibacterial effects can be attributed to the inhibition of essential enzymes like DNA gyrase.

G cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Target Enzyme) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA maintains topology Replication_Fork DNA Replication Fork Supercoiled_DNA->Replication_Fork unwinding Cell_Division Cell Division Replication_Fork->Cell_Division leads to Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death disruption leads to Inhibitor Morpholine Derivative (e.g., Thiazole Compound) Inhibitor->DNA_Gyrase INHIBITS

Caption: Inhibition of DNA gyrase by morpholine derivatives.

In neurological applications, the mechanism involves preventing the breakdown of neurotransmitters. By inhibiting acetylcholinesterase (AChE) in the synaptic cleft, these compounds increase the concentration and duration of action of acetylcholine, a neurotransmitter crucial for memory and cognition.[10]

Experimental Protocols

This section provides an overview of the methodologies used to assess the biological activities of this compound derivatives.

General Synthesis of Sulfonamide Derivatives

This protocol is adapted from the synthesis of 4-(2-(arylsulfamoyl)ethyl)morpholine.[7]

  • Dissolution: this compound (1 equivalent) is mixed with distilled water in a reaction flask.

  • Coupling Reaction: An appropriate arylsulfonyl chloride (1 equivalent) is added. The pH of the reaction is maintained using a 10% sodium carbonate solution.

  • Reaction Monitoring: The reaction is stirred at a controlled temperature and monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, the reaction mixture is acidified, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure sulfonamide derivative.

  • Characterization: The structure of the synthesized compound is confirmed using spectral methods such as IR, 1H-NMR, and Mass Spectrometry.[7]

Antibacterial Susceptibility Testing (Broth Dilution)

This is a general protocol based on standard methods for determining Minimum Inhibitory Concentration (MIC).[8][9]

  • Preparation of Inoculum: Bacterial strains are cultured overnight in a suitable broth (e.g., Nutrient Broth). The culture is then diluted to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Carbonic Anhydrase-II (CA-II) Inhibition Assay

This protocol describes a colorimetric assay for CA-II activity.[11]

  • Reagents: Purified bovine CA-II enzyme, Tris-HCl buffer, p-nitrophenyl acetate (B1210297) (NPA) as the substrate, and the test inhibitor compounds.

  • Assay Procedure: The reaction is performed in a 96-well plate.

    • Add buffer to each well.

    • Add a defined concentration of the test compound (dissolved in DMSO) or DMSO alone (for control).

    • Add a specific amount of CA-II enzyme solution and incubate for 15 minutes at room temperature.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate (NPA).

  • Measurement: The hydrolysis of NPA to p-nitrophenol is monitored by measuring the change in absorbance at approximately 400 nm over time using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control reaction. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined from dose-response curves.

Molecular Docking (In Silico)

This is a generalized workflow for performing molecular docking studies.[8][11]

  • Protein Preparation: The 3D crystal structure of the target protein (e.g., DNA gyrase, CA-II) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogens are added.

  • Ligand Preparation: The 2D structures of the synthesized morpholine derivatives are drawn and converted to 3D structures. Energy minimization is performed using a suitable force field.

  • Grid Generation: The active site of the enzyme is defined, and a grid box is generated that encompasses this binding pocket.

  • Docking Simulation: Docking is performed using software like AutoDock or Schrödinger. The program systematically samples conformations of the ligand within the active site and scores them based on a scoring function that estimates binding affinity.

  • Analysis: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the active site residues are visualized and examined.

Conclusion and Future Perspectives

Novel derivatives of this compound represent a highly promising and versatile class of compounds with demonstrated biological activities across multiple domains, including antibacterial, anti-inflammatory, and enzyme inhibition. The ease of synthetic modification of the core structure allows for the generation of large libraries for screening and the fine-tuning of activity and selectivity. Structure-activity relationship (SAR) studies, such as those indicating that specific substitutions on the phenyl ring can enhance potency, are crucial for rational drug design.[11]

Future research should focus on elucidating the detailed mechanisms of action and identifying the specific molecular targets for compounds with unassigned mechanisms. Further optimization of lead compounds to improve their pharmacokinetic and safety profiles will be essential for their translation into clinical candidates. The continued exploration of this chemical space is warranted and holds significant potential for the discovery of next-generation therapeutic agents.

References

The Versatility of 4-(2-Aminoethyl)morpholine: A Technical Guide for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)morpholine is a versatile bifunctional molecule that has carved a significant niche as a crucial building block in modern organic synthesis. Its unique structure, incorporating both a primary amine and a tertiary morpholine (B109124) nitrogen, offers a dual-handle for reactivity, allowing for the construction of a diverse array of complex molecules. This guide provides an in-depth technical overview of the role of this compound in the synthesis of pharmaceuticals and other biologically active compounds, complete with quantitative data, detailed experimental protocols, and visual representations of key processes.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C6H14N2O[1]
Molecular Weight 130.19 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2]
Melting Point 24 °C[3]
Boiling Point 205 °C[4]
Density 0.992 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.476[4]
pKa1 4.06 (+2)[3]
pKa2 9.15 (+1)[3]
Solubility Soluble in chloroform, methanol, and water[3]

Spectroscopic Data:

TechniqueKey Peaks/ShiftsReference
¹H NMR (CDCl₃) δ 3.72 (t, 4H), 3.54 (t, 2H), 2.78 (t, 2H), 2.50 (t, 4H), 1.35 (s, 2H)[5]
¹³C NMR (CDCl₃) δ 67.0, 57.5, 53.8, 38.3[6]
IR (KBr, cm⁻¹) 3350-3250 (N-H stretch), 2950-2800 (C-H stretch), 1115 (C-O-C stretch)[7]
Mass Spectrum (EI) m/z 130 (M⁺)[6]

Applications in Pharmaceutical Synthesis

The morpholine moiety is a well-recognized pharmacophore that can enhance the pharmacokinetic properties of drug candidates. This compound serves as a readily available precursor for incorporating this valuable scaffold.

Synthesis of the Antidepressant Moclobemide (B1677376)

Moclobemide is a reversible inhibitor of monoamine oxidase A (RIMA) used in the treatment of depression and social anxiety.[8] Its synthesis provides a classic example of the utility of this compound. The primary amine of this compound acts as a nucleophile, reacting with an activated carboxylic acid derivative, such as an acyl chloride, to form an amide bond.

Reaction Scheme:

G cluster_0 Synthesis of Moclobemide 4-chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride plus1 + aminoethylmorpholine This compound arrow1 Pyridine (B92270) or other base DCM, rt moclobemide Moclobemide

Caption: Synthesis of Moclobemide.

Experimental Protocol: Synthesis of Moclobemide [8][9]

  • Materials: this compound, 4-chlorobenzoyl chloride, dichloromethane (B109758) (DCM), pyridine (or triethylamine), hydrochloric acid, sodium hydroxide, distilled water, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM in a round-bottom flask and cool in an ice bath.

    • Add pyridine (1.1 eq) to the solution.

    • Slowly add a solution of 4-chlorobenzoyl chloride (1.05 eq) in DCM to the cooled amine solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Moclobemide.

    • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data for Moclobemide Synthesis:

ParameterValueReference
Yield 62% (chemoenzymatic) - 90%[9]
Melting Point 137.5-138.5 °C[10]
¹H NMR (CDCl₃) of Moclobemide δ 7.71 (d, 2H), 7.40 (d, 2H), 6.82 (s, 1H), 3.72 (t, 4H), 3.54 (t, 2H), 2.54 (t, 4H)[11]
¹³C NMR (CDCl₃) of Moclobemide δ 166.5, 136.8, 133.2, 128.9, 128.5, 66.9, 57.0, 53.7, 36.8[11]
Synthesis of Antibacterial Sulfonamides

The primary amine of this compound can readily react with sulfonyl chlorides to form sulfonamides, a class of compounds known for their antibacterial properties.[12][13]

Reaction Scheme:

G cluster_1 Synthesis of Sulfonamide Derivatives arylsulfonyl_chloride Arylsulfonyl Chloride plus2 + aminoethylmorpholine2 This compound arrow2 Na2CO3 / H2O pH 8-10 sulfonamide Sulfonamide Derivative

Caption: Synthesis of Sulfonamide Derivatives.

Experimental Protocol: General Synthesis of 4-(2-(Arylsulfamoyl)ethyl)morpholine Derivatives [12]

  • Materials: this compound, various arylsulfonyl chlorides, sodium carbonate, distilled water, hydrochloric acid.

  • Procedure:

    • Dissolve this compound (1.0 eq) in distilled water.

    • Add the arylsulfonyl chloride (1.0 eq) to the solution.

    • Maintain the pH of the reaction mixture between 8 and 10 by the portion-wise addition of a 10% aqueous sodium carbonate solution.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Acidify the reaction mixture with dilute HCl to precipitate the sulfonamide product.

    • Filter the solid, wash with cold water, and dry to obtain the desired sulfonamide derivative.

Quantitative Data for a Representative Sulfonamide Derivative (4-(2-(phenylsulfamoyl)ethyl)morpholine):

ParameterValueReference
Yield 70%[12]
Appearance Reddish-brown sticky solid[12]
IR (KBr, cm⁻¹) 3325 (N-H), 3024 (Ar C-H), 1367 (S=O)[12]
¹H NMR (CDCl₃) δ 7.85 (d, 2H), 7.53 (t, 1H), 7.46 (t, 2H), 3.73 (t, 4H), 3.10 (t, 2H), 2.57 (t, 4H)[12]

Role in Bio-organic and Medicinal Chemistry

Beyond its role as a synthetic building block, the this compound moiety itself imparts valuable properties to molecules, particularly in the context of drug delivery and targeting.

Lysosome-Targeting Agent

The morpholine ring, being a weak base, can become protonated in the acidic environment of lysosomes (pH 4.5-5.0). This protonation traps morpholine-containing molecules within the lysosome, a mechanism that can be exploited for targeted drug delivery or for the development of fluorescent probes to study lysosomal function.[14]

Workflow for Lysosome Targeting:

G cluster_workflow Lysosome Targeting Workflow A This compound -conjugated molecule (e.g., drug, probe) B Cellular Uptake (Endocytosis) A->B C Molecule in Cytosol (Neutral pH) B->C D Transport to Lysosome C->D E Acidic Environment of Lysosome (pH 4.5-5.0) D->E F Protonation of Morpholine Nitrogen E->F G Accumulation and Trapping within the Lysosome F->G H Therapeutic Action or Fluorescent Imaging G->H

Caption: Lysosome Targeting Workflow.

Signaling Pathway Involvement: The Case of Moclobemide

As previously mentioned, Moclobemide, synthesized from this compound, is a reversible inhibitor of monoamine oxidase A (MAO-A). MAO-A is a key enzyme in the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[15] By inhibiting MAO-A, Moclobemide increases the synaptic concentration of these neurotransmitters, which is the basis of its antidepressant effect.[16]

Signaling Pathway of Moclobemide Action:

G cluster_pathway Mechanism of Action of Moclobemide Moclobemide Moclobemide MAO_A Monoamine Oxidase A (MAO-A) Moclobemide->MAO_A Inhibits Degradation Degradation of Neurotransmitters MAO_A->Degradation Catalyzes Neurotransmitters Increased Synaptic Levels of: - Serotonin - Norepinephrine - Dopamine Degradation->Neurotransmitters Reduces Antidepressant_Effect Antidepressant Effect Neurotransmitters->Antidepressant_Effect

Caption: Moclobemide's Signaling Pathway.

Conclusion

This compound has proven to be an invaluable and versatile building block in organic synthesis, particularly in the realm of drug discovery and development. Its dual functionality allows for straightforward incorporation into a wide range of molecular scaffolds, leading to the synthesis of important pharmaceuticals like Moclobemide and novel antibacterial agents. Furthermore, its inherent ability to target lysosomes opens up exciting possibilities for targeted drug delivery and diagnostic applications. The synthetic protocols and quantitative data presented in this guide underscore the practical utility of this compound, making it a continued focus for research and a staple reagent in the synthetic chemist's toolbox.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Utilization of Lysosome-Targetable Fluorescent Probes Incorporating 4-(2-Aminoethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomes are acidic organelles crucial for cellular homeostasis, playing a central role in degradation, recycling, and signaling pathways. Their dysfunction is implicated in numerous diseases, including lysosomal storage disorders, neurodegenerative diseases, and cancer. The development of fluorescent probes that specifically target lysosomes is therefore of paramount importance for studying their intricate functions and for the development of targeted therapeutics. 4-(2-Aminoethyl)morpholine has emerged as a highly effective lysosome-targeting moiety. Its morpholine (B109124) ring possesses a pKa value that ensures its protonation within the acidic lysosomal environment (pH 4.5-5.5), leading to the accumulation and retention of the fluorescent probe within the organelle. This document provides detailed application notes and protocols for the synthesis and use of such probes.

Mechanism of Lysosome Targeting

The lysosome-targeting ability of probes functionalized with this compound is primarily driven by a pH-dependent mechanism. In the neutral pH of the cytoplasm, the morpholine nitrogen is largely unprotonated, allowing the probe to be membrane-permeable. Upon entry into the acidic lumen of the lysosome, the morpholine nitrogen becomes protonated, rendering the probe charged and membrane-impermeable, thus effectively trapping it within the organelle.

Lysosome_Targeting_Mechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_cytoplasm Cytoplasm (pH ~7.2) cluster_lysosome Lysosome (pH 4.5-5.5) Probe_Unprotonated Fluorescent Probe (Unprotonated Morpholine) Probe_Cytoplasm Probe Diffuses (Largely Unprotonated) Probe_Unprotonated->Probe_Cytoplasm Passive Diffusion Probe_Protonated Fluorescent Probe (Protonated Morpholine) Trapped Probe_Cytoplasm->Probe_Protonated Enters Lysosome & Protonated

Caption: Mechanism of lysosome targeting by a morpholine-containing fluorescent probe.

Synthesis of Lysosome-Targetable Fluorescent Probes

The synthesis of these probes typically involves the conjugation of a fluorophore with this compound. The choice of fluorophore determines the photophysical properties of the final probe. Common fluorophore scaffolds include naphthalimide, rhodamine, and BODIPY.

General Synthesis Workflow

The synthesis generally follows a straightforward nucleophilic substitution or amidation reaction between a reactive derivative of the fluorophore and the primary amine of this compound.

Synthesis_Workflow Start Starting Materials Fluorophore Fluorophore with Leaving Group (e.g., Br, Cl) or Carboxylic Acid Start->Fluorophore Morpholine This compound Start->Morpholine Reaction Reaction (e.g., Nucleophilic Substitution, Amidation) Fluorophore->Reaction Morpholine->Reaction Purification Purification (e.g., Column Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, Mass Spectrometry, etc.) Purification->Characterization Final_Probe Lysosome-Targetable Fluorescent Probe Characterization->Final_Probe

Caption: General workflow for the synthesis of lysosome-targetable fluorescent probes.

Protocol 1: Synthesis of a Naphthalimide-Based Lysosomal pH Probe (MMN)

This protocol describes the synthesis of N-(2-morpholinoethyl)acetamide-4-morpholine-1,8-naphthalimide (MMN), a fluorescent probe for monitoring lysosomal pH.[1]

Materials:

Procedure:

  • Synthesis of 4-bromo-N-(2-morpholinoethyl)-1,8-naphthalimide:

    • In a round-bottom flask, dissolve 4-bromo-1,8-naphthalic anhydride (1.0 eq) in ethanol.

    • Add this compound (1.2 eq) to the solution.

    • Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain 4-bromo-N-(2-morpholinoethyl)-1,8-naphthalimide as a solid.

  • Synthesis of MMN:

    • To a solution of 4-bromo-N-(2-morpholinoethyl)-1,8-naphthalimide (1.0 eq) in a suitable solvent like DMF, add an excess of morpholine.

    • Heat the mixture at a specified temperature (e.g., 120 °C) for several hours until the starting material is consumed (monitored by TLC).

    • After cooling, pour the reaction mixture into water to precipitate the product.

    • Filter the precipitate, wash with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure MMN.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Synthesis of a Rhodamine-Based Lysosomal pH Probe (RML)

This protocol outlines the synthesis of a rhodamine B-based fluorescent probe for lysosomal pH by incorporating a this compound moiety.[2]

Materials:

  • Rhodamine B

  • This compound

  • Ethanol

  • Silica gel for column chromatography

  • Dichloromethane and Methanol for chromatography

Procedure:

  • Dissolve Rhodamine B (1.0 eq) and this compound (1.5 eq) in ethanol in a round-bottom flask.

  • Reflux the solution for 8 hours. The reaction can be monitored by TLC.

  • After cooling the solution to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography using a solvent system of dichloromethane/methanol (e.g., 25:1 v/v) to afford the final product RML as a white solid.[1]

Characterization: Confirm the structure of the synthesized probe using ¹H NMR and Mass Spectrometry.

Photophysical Properties of Representative Probes

The photophysical properties of these probes are critical for their application. Key parameters include the absorption and emission maxima, Stokes shift, quantum yield, and pKa.

Probe NameFluorophore CoreExcitation (nm)Emission (nm)Stokes Shift (nm)pKaFluorescence ChangeReference
MMN Naphthalimide~450~530~804.62 & 5.432.2-fold increase (pH 4.2-6.0)[1]
RML Rhodamine B~560~583~235.1680-fold increase (pH 7.4-4.0)[2]
BN-lys NaphthalimideTwo-photon~540-5.36Significant fluorescence response to pH[3]
TPZn-SM Porphyrin~420~650 & ~715>200-High colocalization coefficient (0.96) with LysoTracker Green[4]

Protocol 3: Live Cell Imaging of Lysosomes

This protocol provides a general procedure for staining and imaging lysosomes in living cells using a synthesized morpholine-containing fluorescent probe.

Materials:

  • Synthesized lysosome-targetable fluorescent probe (e.g., MMN or RML)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Cells (e.g., HeLa, HepG2) cultured on glass-bottom dishes

  • Commercial lysosome tracker (B12436777) (e.g., LysoTracker™ Red DND-99) for colocalization studies

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Seed the cells on glass-bottom dishes and culture them in a CO₂ incubator at 37°C until they reach 60-70% confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO). On the day of the experiment, dilute the stock solution to the desired working concentration (e.g., 1-10 µM) in cell culture medium.

  • Cell Staining:

    • Remove the culture medium from the cells and wash them twice with PBS.

    • Add the probe-containing medium to the cells and incubate for a specific period (e.g., 15-60 minutes) in the CO₂ incubator. The optimal staining time should be determined empirically.

  • Washing: After incubation, remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.

  • (Optional) Co-staining: For colocalization experiments, after washing, incubate the cells with a commercial lysosome tracker (e.g., LysoTracker™ Red at its recommended concentration) for its recommended time.

  • Imaging:

    • Add fresh culture medium or PBS to the cells.

    • Image the cells using a confocal laser scanning microscope. Use the appropriate excitation and emission wavelengths for your probe and the commercial tracker.

    • Capture images and perform colocalization analysis if necessary. Pearson's correlation coefficient is often used to quantify the degree of colocalization.

Signaling Pathway Visualization: pH Sensing Mechanism

Many lysosome-targetable probes are designed to respond to the acidic pH of the lysosome, often through a photoinduced electron transfer (PET) or intramolecular charge transfer (ICT) mechanism. The protonation of the morpholine group can modulate the electronic properties of the fluorophore, leading to a change in its fluorescence.

pH_Sensing_Mechanism cluster_neutral Neutral pH (e.g., Cytoplasm) cluster_acidic Acidic pH (Lysosome) Neutral_State Fluorophore-Morpholine (Unprotonated) PET_On Photoinduced Electron Transfer (PET) (Fluorescence OFF) Neutral_State->PET_On Acidic_State Fluorophore-Morpholine (Protonated) Neutral_State->Acidic_State Protonation PET_Off PET Blocked (Fluorescence ON) Acidic_State->PET_Off Proton H+

Caption: A generalized PET-based pH sensing mechanism for a lysosomotropic probe.

Conclusion

Fluorescent probes functionalized with this compound are powerful tools for the specific visualization and study of lysosomes. The straightforward synthesis, coupled with the reliable pH-dependent targeting mechanism, makes them highly valuable for a wide range of applications in cell biology and drug development. The protocols and data presented here provide a comprehensive guide for researchers to synthesize and apply these probes in their own experimental settings.

References

The Versatile Ligand: 4-(2-Aminoethyl)morpholine in Coordination Chemistry - Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-(2-Aminoethyl)morpholine is a versatile bidentate ligand in coordination chemistry, offering a unique combination of a flexible aminoethyl arm and a morpholine (B109124) ring. This structure allows it to form stable chelate rings with a variety of metal ions, leading to coordination complexes with diverse applications in catalysis, materials science, and particularly in the development of therapeutic and diagnostic agents. Its morpholine moiety often imparts favorable pharmacokinetic properties and can act as a lysosome-targeting group, making its metal complexes of significant interest in drug development.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of coordination complexes involving this compound.

Application Note 1: Synthesis and Structural Characterization of Metal Complexes

This compound readily forms stable complexes with transition metals. The ethylamine (B1201723) group provides a primary coordination site, while the morpholine nitrogen can also participate in coordination, leading to the formation of a stable five-membered chelate ring.

Experimental Protocol: Synthesis of bis[this compound-κ²N,N']diaquanickel(II) Dichloride ([Ni(C₆H₁₄N₂O)₂(H₂O)₂]Cl₂)

This protocol describes the synthesis of a characteristic octahedral nickel(II) complex.

Materials:

  • This compound (C₆H₁₄N₂O)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Double-distilled water

Procedure:

  • In a 250 mL beaker, dissolve 4.34 g (0.033 mol) of this compound in 100 mL of double-distilled water.

  • To this solution, add 3.96 g (0.0167 mol) of nickel(II) chloride hexahydrate.[1]

  • Stir the resulting solution at 303 K until all the solids have dissolved.[1]

  • Allow the solution to stand at room temperature for slow evaporation.

  • Plate-like ultramarine blue crystals of the title compound will form over a period of several days.[1]

  • Collect the crystals by filtration, wash with a small amount of cold distilled water, and air dry.

Characterization: The resulting complex can be characterized by single-crystal X-ray diffraction, FTIR, and UV-Vis spectroscopy.

G reagents Reactants: This compound NiCl₂·6H₂O Double-distilled water dissolution Dissolution & Mixing (100 mL H₂O, 303 K) reagents->dissolution evaporation Slow Evaporation (Room Temperature) dissolution->evaporation crystallization Crystallization evaporation->crystallization filtration Filtration & Washing crystallization->filtration product Product: [Ni(C₆H₁₄N₂O)₂(H₂O)₂]Cl₂ (Ultramarine Blue Crystals) filtration->product

Experimental Protocol: Synthesis of [this compound-κ²N,N']dibromidocadmium(II) ([CdBr₂(C₆H₁₄N₂O)])

This protocol details the synthesis of a cadmium(II) complex which forms a centrosymmetric dimer.

Materials:

  • This compound (C₆H₁₄N₂O)

  • Cadmium(II) bromide tetrahydrate (CdBr₂·4H₂O)

  • Double-distilled water

Procedure:

  • Dissolve 1.30 g (0.01 mol) of this compound and 3.44 g (0.01 mol) of cadmium(II) bromide tetrahydrate in double-distilled water at 303 K.[2][3]

  • Allow the solvent to evaporate slowly at room temperature.

  • Plate-like orange single crystals will be obtained after approximately one week.[3]

  • Collect the crystals by filtration, wash with a minimal amount of cold distilled water, and air dry.

Characterization: The complex can be characterized by single-crystal X-ray diffraction, FTIR, and NMR spectroscopy.

Crystallographic Data Summary

The structural parameters of the synthesized complexes provide insight into the coordination environment of the metal ions.

Parameter[Ni(C₆H₁₄N₂O)₂(H₂O)₂]Cl₂[CdBr₂(C₆H₁₄N₂O)]
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
Metal Ion Geometry Distorted OctahedralDistorted Octahedral
Ni-N1 (amine) (Å) 2.249(4)-
Ni-N2 (morpholine) (Å) 2.067(3)-
Ni-O (water) (Å) --
Cd-N1 (amine) (Å) -2.504(2)
Cd-N2 (morpholine) (Å) -2.306(3)
Cd-Br1 (Å) --
Cd-Br2 (Å) --
N1-Ni-N2 Angle (°) --
N1-Cd-N2 Angle (°) -76.06(8)
O-Ni-N Angles (°) 90.80(12), 89.20(12), 91.86(14)-

Note: Detailed bond lengths and angles for the Nickel complex were not fully available in the cited literature.

Application Note 2: Anticancer Activity of Schiff Base Complexes

Schiff bases derived from this compound and their metal complexes have shown promising cytotoxic activity against various cancer cell lines. The coordination of the Schiff base to a metal ion can enhance its biological activity.

Experimental Protocol: Synthesis of a Schiff Base Ligand and its Copper(II) Complex

This protocol outlines the synthesis of a Schiff base from 2-hydroxyacetophenone (B1195853) and this compound, followed by its complexation with copper(II).

Part A: Schiff Base Synthesis

  • Dissolve 2-hydroxyacetophenone in ethanol.

  • Add an equimolar amount of this compound to the solution.

  • Reflux the mixture for 4-6 hours.

  • Allow the solution to cool to room temperature.

  • The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

Part B: Copper(II) Complex Synthesis

  • Dissolve the synthesized Schiff base in hot ethanol.

  • Add an ethanolic solution of copper(II) chloride dihydrate in a 2:1 (ligand:metal) molar ratio.

  • Reflux the mixture for 2-3 hours.

  • The resulting colored precipitate (the copper complex) is filtered, washed with ethanol, and dried in a desiccator over anhydrous CaCl₂.

G cluster_0 Schiff Base Synthesis cluster_1 Copper(II) Complex Synthesis start_A 2-hydroxyacetophenone + this compound (in Ethanol) reflux_A Reflux (4-6h) start_A->reflux_A cool_A Cooling & Precipitation reflux_A->cool_A filter_A Filtration & Drying cool_A->filter_A product_A Schiff Base Ligand filter_A->product_A start_B Schiff Base Ligand + CuCl₂·2H₂O (in Ethanol) product_A->start_B Use as reactant reflux_B Reflux (2-3h) start_B->reflux_B precipitate_B Precipitation reflux_B->precipitate_B filter_B Filtration & Drying precipitate_B->filter_B product_B Copper(II) Complex filter_B->product_B

In Vitro Cytotoxicity Assay Protocol (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized Schiff base and its metal complexes

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116, A549) and a normal cell line (e.g., WRL68)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare various concentrations of the test compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing the test compounds at different concentrations and incubate for another 24 or 48 hours.

  • Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).

Cytotoxicity Data of this compound Derived Schiff Base Complexes
CompoundCell LineIC₅₀ (µg/mL)
Schiff Base Ligand MCF-7 (Breast Cancer)> 100
WRL68 (Normal Liver)> 100
[Cu(L)Cl] MCF-7 (Breast Cancer)37.58
WRL68 (Normal Liver)> 100
[Cu(L)Br] MCF-7 (Breast Cancer)4.25
WRL68 (Normal Liver)> 100
Titanium(IV) Complex HeLa (Cervical Cancer)14.7
A549 (Lung Cancer)32.9
Cobalt(II) Complex HepG2 (Liver Cancer)10.07 - 66.06 (range for similar complexes)
HCT-116 (Colon Cancer)3.30 (for a related complex)

Data for Titanium and Cobalt complexes are for Schiff bases with similar structural motifs and are included for comparative purposes.[4][5][6]

Application Note 3: Lysosome-Targeting Fluorescent Probes

The basic morpholine ring of this compound can be exploited for the development of fluorescent probes that specifically accumulate in the acidic environment of lysosomes (pH 4.5-5.5). This property is valuable for studying lysosomal function and dynamics in living cells.

Mechanism of Lysosomal Targeting

The neutral form of the morpholine-containing probe can passively diffuse across the cell and lysosomal membranes. Inside the acidic lysosome, the morpholine nitrogen becomes protonated, and the resulting charged species is trapped within the organelle.

G cluster_cell Cell cytoplasm Cytoplasm (pH ~7.2) lumen lumen cytoplasm->lumen Passive Diffusion probe_out Morpholine Probe (Neutral) probe_out->cytoplasm Passive Diffusion probe_in Morpholine Probe (Neutral) probe_trapped Protonated Probe (Charged & Trapped) lumen->probe_trapped Protonation in Acidic Environment

Experimental Protocol: Synthesis of a Naphthalimide-Based Lysosome-Targetable pH Probe

This protocol describes the synthesis of a fluorescent probe where this compound serves as the lysosome-targeting and pH-sensing moiety.

Materials:

  • N-Carboxymethyl-4-morpholine-1,8-naphthalimide

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N,N-Diisopropylethylamine (DIEA)

  • Hydroxybenzotriazole (HOBt)

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Carboxymethyl-4-morpholine-1,8-naphthalimide (1 equivalent) in dry DMF.

  • Add EDC (1.1 equivalents), DIEA (2 equivalents), and HOBt (1.2 equivalents) to the solution and stir.

  • Add this compound (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 10 hours.

  • Quench the reaction by adding water to precipitate the product.

  • Filter the precipitate, dry it, and purify by column chromatography on silica (B1680970) gel using a mixture of CH₂Cl₂ and MeOH as the eluent.

Application Note 4: Catalytic Applications

Metal complexes of Schiff bases derived from this compound have the potential to act as catalysts in various organic transformations, such as oxidation and C-C or C-N coupling reactions. The metal center's electronic and steric properties, which can be tuned by the ligand, are key to their catalytic activity.

Potential Catalytic Reactions
  • Oxidation of Alcohols: These complexes can catalyze the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, often using environmentally benign oxidants like H₂O₂.

  • C-N Coupling Reactions: Palladium complexes of related phosphine (B1218219) ligands have shown activity in C-N cross-coupling reactions, suggesting that this compound-based ligands could be explored for similar transformations.

Further research is needed to fully explore and optimize the catalytic potential of this compound coordination complexes.

Disclaimer: The provided protocols are for informational purposes and should be performed by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.

References

Application Notes and Protocols: 4-(2-Aminoethyl)morpholine as a Versatile Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(2-Aminoethyl)morpholine is a bifunctional organic molecule featuring a primary amine and a morpholine (B109124) moiety.[1] This unique structure makes it a versatile compound in organic synthesis, serving not only as a valuable building block for pharmaceuticals and agrochemicals but also as an effective organocatalyst.[2] Its basic nitrogen atoms can activate substrates and promote a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound as a catalyst in key organic transformations.

Application Note 1: Catalyst for the Synthesis of Polyhydroquinoline Derivatives via Multi-Component Reaction

The Hantzsch synthesis of dihydropyridines and their polyhydroquinoline analogues is a cornerstone multi-component reaction in medicinal chemistry. This compound, particularly when immobilized on a solid support like nano-silica, has proven to be a highly efficient and reusable heterogeneous catalyst for this transformation.[3] The catalyst's basic sites are crucial for promoting the reaction cascade. The absence of metal in the catalyst structure makes it an environmentally friendly option, aligning with the principles of green chemistry.[3]

Logical Workflow for Catalyst Application

The general workflow for utilizing this compound as a catalyst in a multi-component reaction involves systematic steps from reactant selection to product analysis.

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Analysis Reactants Select Reactants: - Aldehyde - Active Methylene (B1212753) Cmpd - Amine Source Setup Combine Reactants, Solvent, and Catalyst Reactants->Setup Solvent Choose Solvent (e.g., EtOH/H2O) Solvent->Setup Catalyst Prepare Catalyst (e.g., 10 mol%) Catalyst->Setup Heat Heat Reaction Mixture (e.g., 70 °C) Setup->Heat Monitor Monitor Progress (via TLC) Heat->Monitor Filter Filter to Recover (Heterogeneous Catalyst) Monitor->Filter Upon Completion Purify Purify Product (e.g., Recrystallization) Filter->Purify Analyze Characterize Product (NMR, MS, IR) Purify->Analyze

Caption: General experimental workflow for catalysis.

Quantitative Data: Synthesis of Polyhydroquinolines

The following table summarizes the results for the synthesis of various polyhydroquinoline derivatives using a nano-silica supported this compound catalyst.[3]

EntryAldehyde (Ar)Time (min)Yield (%)[3]
1Phenyl2595
24-Chlorophenyl3094
34-Methylphenyl3592
44-Methoxyphenyl4090
53-Hydroxyphenyl2595
64-Hydroxyphenyl3093
72-Nitrophenyl4589
83-Nitrophenyl3094
94-Nitrophenyl2596
Experimental Protocol: Synthesis of Ethyl 4-phenyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate[3]
  • Materials :

  • Procedure :

    • To a round-bottom flask, add benzaldehyde, dimedone, ethyl acetoacetate, ammonium acetate, and the nano-silica/4-(2-Aminoethyl)morpholine catalyst.

    • Add the ethanol/water solvent mixture (5 mL).

    • Stir the mixture vigorously at 70 °C.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion (approx. 25 minutes), cool the reaction mixture to room temperature.

    • Filter the solid product and wash with cold ethanol to separate the catalyst and the crude product. The catalyst can be recovered, washed, dried, and reused.

    • Recrystallize the crude product from ethanol to obtain the pure polyhydroquinoline derivative.

Application Note 2: Catalyst for the Synthesis of 2-Amino-4H-Chromene Derivatives

2-Amino-4H-chromenes are privileged scaffolds in medicinal chemistry. Their synthesis is often achieved through a one-pot, three-component reaction of an aldehyde, malononitrile, and a phenol (B47542) derivative (e.g., resorcinol, α-naphthol, or β-naphthol). Basic catalysts are essential for this transformation, and the amine groups of this compound make it a suitable candidate to promote this reaction.

Proposed Reaction Mechanism

The reaction proceeds through a cascade of a Knoevenagel condensation followed by a Michael addition and subsequent cyclization. The basic catalyst facilitates the initial deprotonation of the active methylene compound.

G Mechanism for 2-Amino-4H-Chromene Synthesis cluster_michael Michael Addition A Aldehyde + Malononitrile B Knoevenagel Adduct (Arylidenemalononitrile) A->B Knoevenagel Condensation D Michael Adduct B->D C Phenol Derivative (e.g., Naphthol) C->D E Cyclization D->E Intramolecular O-attack F Final Product (2-Amino-4H-Chromene) E->F Tautomerization Cat1 Base Catalyst (e.g., 4-(2-AEM)) Cat1->A Cat2 Base Catalyst Cat2->C

Caption: Proposed mechanism for chromene synthesis.

Quantitative Data: Representative Synthesis of 2-Amino-4H-Chromenes

The following table presents representative data for the synthesis of 2-amino-4H-chromene derivatives using a suitable catalyst.[4]

EntryAldehydePhenol ComponentTime (min)Yield (%)[4]
1Benzaldehydeα-Naphthol1594
24-Chlorobenzaldehydeα-Naphthol1096
34-Nitrobenzaldehydeα-Naphthol1098
4Benzaldehydeβ-Naphthol1592
54-Chlorobenzaldehydeβ-Naphthol1295
64-Nitrobenzaldehydeβ-Naphthol1097
7BenzaldehydeResorcinol2090
General Experimental Protocol: Synthesis of 2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile
  • Materials :

    • Benzaldehyde (1 mmol)

    • Malononitrile (1 mmol)

    • α-Naphthol (1 mmol)

    • This compound (10 mol%)

    • Ethanol (10 mL)

  • Procedure :

    • In a round-bottom flask, dissolve benzaldehyde, malononitrile, and α-naphthol in ethanol.

    • Add this compound (10 mol%) to the solution.

    • Reflux the reaction mixture and monitor its progress by TLC.

    • After completion, cool the mixture to room temperature.

    • The solid product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.

Application Note 3: General Base Catalysis in C-C Bond Formation

This compound can act as a general base catalyst for a range of classical C-C bond-forming reactions, including the Knoevenagel condensation and the Henry (nitroaldol) reaction. Its primary amine can deprotonate acidic C-H bonds to generate nucleophilic carbanions or enolates.

Knoevenagel Condensation

This reaction involves the condensation of an active methylene compound (e.g., diethyl malonate, malononitrile) with an aldehyde or ketone, catalyzed by a base.[5] The product is typically an α,β-unsaturated compound.

G start Active Methylene Compound (Z-CH2-Z') enolate Enolate Ion (Z-CH--Z') start->enolate carbonyl Aldehyde/Ketone (R-CO-R') intermediate β-Hydroxy Adduct carbonyl->intermediate enolate->intermediate Nucleophilic Attack product α,β-Unsaturated Product intermediate->product Dehydration (-H2O) catalyst Base Catalyst (4-(2-AEM)) catalyst->start Deprotonation

Caption: General mechanism of Knoevenagel condensation.

General Protocol:

  • Combine the aldehyde or ketone (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent (e.g., ethanol, toluene).

  • Add a catalytic amount of this compound (5-10 mol%).

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed C-C bond formation between a nitroalkane and a carbonyl compound (aldehyde or ketone) to produce a β-nitro alcohol.[6] This product is a valuable synthetic intermediate.

G nitroalkane Nitroalkane (R-CH2-NO2) nitronate Nitronate Ion (R-CH--NO2) nitroalkane->nitronate carbonyl Aldehyde/Ketone (R'-CO-R'') alkoxide β-Nitro Alkoxide carbonyl->alkoxide nitronate->alkoxide Nucleophilic Attack product β-Nitro Alcohol alkoxide->product Protonation catalyst Base Catalyst (4-(2-AEM)) catalyst->nitroalkane Deprotonation proton_source Proton Source (H-B+) proton_source->alkoxide

Caption: General mechanism of the Henry reaction.

General Protocol:

  • Dissolve the aldehyde or ketone (1 equivalent) in a suitable solvent (e.g., ethanol, THF).

  • Add the nitroalkane (1-2 equivalents).

  • Add a catalytic amount of this compound (10-20 mol%) at room temperature.

  • Stir the mixture until the reaction is complete (monitored by TLC).

  • Quench the reaction with a mild acid (e.g., dilute HCl) and perform an aqueous work-up.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

References

N-Alkylation of Morpholine: A Detailed Protocol for Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The N-alkylation of morpholine (B109124) is a fundamental and widely utilized transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug development. The introduction of various alkyl groups onto the morpholine nitrogen atom allows for the systematic modification of molecular properties, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic profiles. N-alkylated morpholine derivatives are integral scaffolds in a diverse array of biologically active compounds. This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of morpholine: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Data Presentation

The following tables summarize typical reaction conditions and yields for the N-alkylation of morpholine using different methodologies.

Table 1: Direct N-Alkylation with Alkyl Halides [1][2][3]

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Methyl IodideK₂CO₃Acetonitrile (B52724)Reflux (~82)4-1285-95
Ethyl BromideK₂CO₃AcetonitrileReflux (~82)4-1280-90
Benzyl (B1604629) BromideK₂CO₃Acetonitrile/DMFReflux/50-804-690-98
Allyl BromideK₂CO₃AcetoneRoom Temp187
Propargyl BromideK₂CO₃AcetoneRoom Temp292

Table 2: Reductive Amination with Aldehydes and Ketones [2][4]

Carbonyl SourceReducing AgentSolventTemperatureReaction TimeTypical Yield (%)
FormaldehydeNaBH(OAc)₃1,2-Dichloroethane (B1671644)Room TempVaries80-95
BenzaldehydeNaBH(OAc)₃CH₂Cl₂Room TempVaries85-95
AcetoneNaBH₄ or NaBH₃CNMethanolRoom TempVaries75-90

Table 3: Catalytic N-Alkylation with Alcohols [5][6][7][8]

AlcoholCatalystTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)
MethanolCuO–NiO/γ–Al₂O₃2200.995.393.8
EthanolCuO–NiO/γ–Al₂O₃--GoodGood
1-PropanolCuO–NiO/γ–Al₂O₃--GoodGood
1-ButanolCuO–NiO/γ–Al₂O₃--GoodGood

Experimental Protocols

Method 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of morpholine using an alkyl halide, such as benzyl bromide, in the presence of a base.[1][3]

Materials:

  • Morpholine

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask, add morpholine (1.0 equivalent).

  • Dissolve the morpholine in anhydrous acetonitrile (approximately 10 mL per mmol of amine).

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Stir the suspension at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the stirring suspension at room temperature.[1]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-alkylated morpholine.[1]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[1]

Method 2: Reductive Amination with Aldehydes or Ketones

This protocol provides a general method for the N-alkylation of morpholine via reductive amination with a carbonyl compound.[2][4]

Materials:

  • Morpholine

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (B109758) (CH₂Cl₂)

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add morpholine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).[2]

  • Dissolve the reactants in anhydrous 1,2-dichloroethane. A small amount of acetic acid can be added to catalyze the formation of the iminium ion.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Carefully add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.[2]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 times).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to yield the desired N-alkylated product.[2]

Mandatory Visualization

experimental_workflow cluster_alkylation Direct N-Alkylation cluster_amination Reductive Amination start_alk Start: Morpholine, Alkyl Halide, Base react_alk Reaction in Solvent (e.g., Acetonitrile) with Heating start_alk->react_alk 1. Mix & Heat workup_alk Workup: Filtration, Extraction react_alk->workup_alk 2. Cool & Quench purify_alk Purification: Column Chromatography workup_alk->purify_alk 3. Isolate Crude end_alk Product: N-Alkylmorpholine purify_alk->end_alk 4. Purify start_am Start: Morpholine, Aldehyde/Ketone imine Imine/Iminium Formation start_am->imine 1. Mix reduction Reduction with Reducing Agent (e.g., NaBH(OAc)₃) imine->reduction 2. Add Reductant workup_am Workup: Aqueous Quench, Extraction reduction->workup_am 3. Quench purify_am Purification: Column Chromatography workup_am->purify_am 4. Isolate Crude end_am Product: N-Alkylmorpholine purify_am->end_am 5. Purify

Caption: General workflows for the N-alkylation of morpholine.

signaling_pathway cluster_pathway General N-Alkylation Logical Relationship morpholine Morpholine (Nucleophile) product N-Alkylmorpholine (Product) morpholine->product Forms C-N bond electrophile Electrophile (Alkyl Halide or Carbonyl Compound) electrophile->product Provides alkyl group base_reductant Base or Reducing Agent base_reductant->product Enables reaction

Caption: Logical relationship of reactants in N-alkylation.

References

Application Notes and Protocols for 4-(2-Aminoethyl)morpholine in Corrosion Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(2-aminoethyl)morpholine and its derivatives as corrosion inhibitors. The information is intended to guide researchers in the synthesis, application, and evaluation of these compounds for protecting various metals in corrosive environments.

Introduction

This compound is an organic compound that serves as a versatile precursor for the synthesis of various corrosion inhibitors. Compounds containing the morpholine (B109124) group have demonstrated significant anticorrosive activity, particularly for steel in acidic media.[1] The presence of nitrogen and oxygen atoms in the morpholine ring, along with other functional groups in its derivatives, facilitates the formation of a protective film on metal surfaces, thereby mitigating corrosion.[2][3] These inhibitors are effective in various corrosive environments, including acidic and saline solutions.[2][4]

Mechanism of Corrosion Inhibition

The primary mechanism by which this compound derivatives inhibit corrosion is through adsorption onto the metal surface.[5] This process involves the sharing of electrons between the heteroatoms (N, O) in the inhibitor molecule and the vacant d-orbitals of the metal. The inhibitor molecules displace water molecules from the metal surface, forming a protective barrier that hinders both anodic and cathodic reactions of the corrosion process.[6][7] This adsorption can be a combination of physical and chemical interactions.[2]

cluster_solution Corrosive Solution cluster_interface Metal-Solution Interface cluster_result Corrosion Mitigation Inhibitor This compound Derivative Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Diffusion Metal Metal Surface (e.g., Steel) Metal->Adsorption Corrosive_Species Corrosive Species (H+, Cl-) Corrosive_Species->Metal Attack Protective_Film Formation of Protective Film Adsorption->Protective_Film Anodic_Inhibition Inhibition of Anodic Dissolution Protective_Film->Anodic_Inhibition Cathodic_Inhibition Inhibition of Cathodic Reaction Protective_Film->Cathodic_Inhibition Corrosion_Inhibition Corrosion Inhibition Anodic_Inhibition->Corrosion_Inhibition Cathodic_Inhibition->Corrosion_Inhibition

Figure 1: Mechanism of corrosion inhibition by this compound derivatives.

Application Notes

Derivatives of this compound have been successfully employed as corrosion inhibitors for various metals, most notably for mild steel and carbon steel in acidic solutions such as 1.0 M HCl and 0.5 M H₂SO₄.[2][4][8] Some derivatives have also shown efficacy in saline environments like 3.5 wt. % NaCl solution.[4][9] The inhibition efficiency is dependent on the concentration of the inhibitor, with higher concentrations generally providing better protection.[2] For instance, a naphthalene (B1677914) derivative of this compound exhibited over 90% inhibition efficiency at a concentration of 100 ppm.[2]

Quantitative Data Presentation

The following tables summarize the performance of various corrosion inhibitors derived from or related to this compound under different experimental conditions.

Table 1: Inhibition Efficiency of Morpholine Derivatives from Weight Loss Measurements

InhibitorMetalCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
HL*Mild Steel1.0 M HCl100 ppmAmbient>90[2]
MPO**N80 Steel1.0 M HCl300 ppm3290.3[10]
MPPO***N80 Steel1.0 M HCl300 ppm3291.4[10]
L****Carbon Steel1.0 M HCl1 x 10⁻² M2582.85[2]
L****Carbon Steel1.0 M HCl1 x 10⁻² M5575.25[2]

*HL: 2-(((4-((2-morpholinoethyl)(pyridin-2-ylmethyl)amino)butyl)imino)methyl)naphthalen-1-ol **MPO: 3-morpholino-1-phenylpropan-1-one (B1605873) ***MPPO: 3-morpholin-1-phenyl-3-(pyridin-4-yl)propane-1-one ****L: A different morpholine derivative mentioned in the study.

Table 2: Electrochemical Parameters for Morpholine-Based Inhibitors

InhibitorMetalCorrosive MediumConcentrationMethodInhibition Efficiency (%)Reference
I1*****P460N Steel3.5 wt. % NaCl2.0 mMPDP84.1[9]
I2******P460N Steel3.5 wt. % NaCl2.0 mMPDP94.3[9]
I3*******P460N Steel3.5 wt. % NaCl2.0 mMPDP95.5[9]
i3********Carbon Steel0.5 M H₂SO₄2.0 mMPDP & EIS99.7[4]
HL*Steel1.0 M HCl25 ppmEIS87.3 (from Rp)[11]

*****I1: N1-(2-morpholinoethyl)-N1-([pyridine-2-yl]methyl)propane-1,3-diamine ******I2: 2-((3-(2-morpholinoethylamino)-N3-((pyridine-2-yl) methyl) propylimino)methyl)pyridine *******I3: N1-(2-morpholinoethyl)-N1,N3-bis(pyridine-2-yl methyl) propane-1,3-diamine ********i3: A morpholine-based inhibitor with a reduced imine group compared to its counterparts.

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of corrosion inhibitors are provided below.

G cluster_prep Preparation cluster_testing Corrosion Testing cluster_analysis Analysis Inhibitor_Synth Inhibitor Synthesis Weight_Loss Weight Loss Method Inhibitor_Synth->Weight_Loss PDP Potentiodynamic Polarization (PDP) Inhibitor_Synth->PDP EIS Electrochemical Impedance Spectroscopy (EIS) Inhibitor_Synth->EIS Metal_Prep Metal Specimen Preparation Metal_Prep->Weight_Loss Metal_Prep->PDP Metal_Prep->EIS Solution_Prep Corrosive Solution Preparation Solution_Prep->Weight_Loss Solution_Prep->PDP Solution_Prep->EIS Data_Analysis Data Analysis & Calculation of IE% Weight_Loss->Data_Analysis Surface_Analysis Surface Analysis (SEM) Weight_Loss->Surface_Analysis PDP->Data_Analysis EIS->Data_Analysis Mechanism Inhibition Mechanism Determination Data_Analysis->Mechanism Surface_Analysis->Mechanism

Figure 2: General experimental workflow for evaluating corrosion inhibitors.

This protocol describes the synthesis of 3-morpholino-1-phenylpropan-1-one (MPO), a Mannich base derived from morpholine.

  • Reaction Setup: Dissolve morpholine (0.5 mol) in 30 mL of anhydrous ethanol (B145695).

  • pH Adjustment: Adjust the pH of the solution to 2–3 using concentrated HCl.

  • Addition of Reactants: Add acetophenone (B1666503) (0.5 mol) to the solution, followed by the slow dropwise addition of formaldehyde (B43269) (0.5 mol).

  • Reaction Conditions: Stir the mixture at 85 °C for 10 hours.

  • Cooling and Precipitation: Cool the reaction mixture to room temperature and let it stand overnight to allow for precipitation.

  • Purification: Filter the crude product, wash it three times with cold ethanol, and then recrystallize from anhydrous ethanol to obtain the pure compound.

This gravimetric method is used to determine the corrosion rate and inhibition efficiency.

  • Specimen Preparation: Prepare metal specimens (e.g., mild steel coupons) of known dimensions. Polish the surfaces with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.

  • Initial Weighing: Accurately weigh the prepared specimens to the nearest 0.1 mg.

  • Immersion: Immerse the specimens in the corrosive solution (e.g., 1.0 M HCl) with and without the desired concentrations of the inhibitor.

  • Exposure: Maintain the setup at a constant temperature for a specified period (e.g., 24 hours).

  • Final Weighing: After the immersion period, remove the specimens, clean them to remove corrosion products (e.g., by brushing under running water), dry, and reweigh.

  • Calculations:

    • Corrosion Rate (CR): Calculate using the formula: CR = (W₁ - W₂) / (A * t), where W₁ is the initial weight, W₂ is the final weight, A is the surface area, and t is the immersion time.

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.

This electrochemical technique is used to study the kinetics of anodic and cathodic reactions.

  • Electrochemical Cell: Set up a three-electrode cell consisting of the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode.

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).

  • Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E). Extrapolate the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculations:

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] * 100, where i_corr_blank is the corrosion current density without inhibitor and i_corr_inh is the corrosion current density with inhibitor.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface.

  • Electrochemical Cell and Stabilization: Use the same three-electrode setup as in the PDP measurements and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real) and Bode plots (log |Z| vs. log f and phase angle vs. log f).

    • Model the data using an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).

  • Calculations:

    • Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(R_ct_inh - R_ct_blank) / R_ct_inh] * 100, where R_ct_blank is the charge transfer resistance without inhibitor and R_ct_inh is the charge transfer resistance with inhibitor.

References

Protocol for the synthesis of polyhydroquinoline derivatives using a 4-(2-Aminoethyl)-morpholine catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a protocol for the synthesis of polyhydroquinoline derivatives via a one-pot, four-component Hantzsch condensation. The protocol utilizes 4-(2-aminoethyl)-morpholine as an efficient and accessible organocatalyst. Polyhydroquinolines are a significant class of heterocyclic compounds with a wide range of biological activities, making their synthesis of great interest to the pharmaceutical and medicinal chemistry sectors.[1] This document provides a detailed experimental procedure, a summary of representative reaction outcomes, and a workflow diagram to facilitate the application of this methodology in a laboratory setting.

Introduction

Polyhydroquinoline (PHQ) derivatives are a prominent class of nitrogen-containing heterocyclic compounds.[1] They are structurally related to 1,4-dihydropyridines (1,4-DHPs), which are known for their diverse pharmacological properties, including calcium channel modulation.[2] The synthesis of PHQs is often achieved through the Hantzsch reaction, a multi-component reaction that offers a convergent and atom-economical approach to this scaffold. Various catalysts have been employed to promote this transformation, with a growing interest in the use of readily available and environmentally benign organocatalysts.[2][3]

4-(2-Aminoethyl)-morpholine is a versatile chemical compound with applications in pharmaceutical development and polymer chemistry.[4] Its basic nature and structural features make it a suitable candidate as an organocatalyst for reactions such as the Hantzsch condensation. This protocol is based on established methodologies for similar amine-catalyzed syntheses of polyhydroquinolines.[2][3]

Experimental Protocol

This protocol describes the synthesis of a representative polyhydroquinoline derivative from an aromatic aldehyde, dimedone, ethyl acetoacetate (B1235776), and ammonium (B1175870) acetate (B1210297), using 4-(2-aminoethyl)-morpholine as the catalyst.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Dimedone

  • Ethyl acetoacetate

  • Ammonium acetate

  • 4-(2-Aminoethyl)-morpholine

  • Ethanol (B145695)

  • Ethyl acetate

  • Hexane (B92381)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (1 mmol), and ammonium acetate (1.2 mmol).

  • Add 4-(2-aminoethyl)-morpholine (5 mol%) to the mixture.

  • The reaction can be performed under solvent-free conditions or in a minimal amount of a suitable solvent like ethanol. Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Upon completion of the reaction, add water to the reaction mixture to precipitate the crude product.

  • Collect the solid product by filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure polyhydroquinoline derivative.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and mass spectrometry).

Data Presentation

The following table summarizes representative yields and reaction times for the synthesis of various polyhydroquinoline derivatives using a morpholine-based catalyst under solvent-free conditions at room temperature.[2][3] This data is presented to provide an expectation of the reaction's efficiency with a similar organocatalyst.

EntryAldehydeProductTime (min)Yield (%)
1BenzaldehydeEthyl 4-phenyl-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate6095
24-ChlorobenzaldehydeEthyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate7096
34-MethoxybenzaldehydeEthyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate8092
44-NitrobenzaldehydeEthyl 4-(4-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate6594
52-ChlorobenzaldehydeEthyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate9090

Data is representative of a morpholine-catalyzed reaction as a model for the 4-(2-aminoethyl)-morpholine catalyzed synthesis.[2][3]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of polyhydroquinoline derivatives using 4-(2-aminoethyl)-morpholine as a catalyst.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_process Reaction & Workup cluster_product Product & Analysis Aldehyde Aromatic Aldehyde Reaction One-Pot Reaction (Solvent-free, RT) Aldehyde->Reaction Dimedone Dimedone Dimedone->Reaction EAA Ethyl Acetoacetate EAA->Reaction NH4OAc Ammonium Acetate NH4OAc->Reaction Catalyst 4-(2-Aminoethyl)-morpholine Catalyst->Reaction Workup Precipitation & Filtration Reaction->Workup 1. Add Water Purification Recrystallization Workup->Purification Crude Product Product Polyhydroquinoline Derivative Purification->Product Pure Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: Workflow for the catalyzed synthesis of polyhydroquinolines.

The proposed mechanism for this reaction involves the initial formation of an enamine from ethyl acetoacetate and ammonium acetate, and a Knoevenagel condensation product from the aldehyde and dimedone.[5] These intermediates then undergo a Michael addition followed by cyclization and dehydration to yield the final polyhydroquinoline product. The amine catalyst facilitates these steps by acting as a base and promoting the formation of the reactive intermediates.

References

Application of 4-(2-Aminoethyl)morpholine in Pharmaceutical Drug Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Aminoethyl)morpholine is a versatile bifunctional molecule that has garnered significant attention in pharmaceutical drug development. Its unique structure, incorporating both a primary amine and a morpholine (B109124) ring, makes it a valuable building block for the synthesis of a diverse array of biologically active compounds. The morpholine moiety is recognized as a "privileged structure" in medicinal chemistry, often imparting favorable physicochemical properties to drug candidates, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[1][] This, combined with the reactive primary amine handle, allows for its incorporation into various molecular scaffolds to modulate their biological activity.

These application notes provide a detailed overview of the use of this compound in the development of key pharmaceutical agents, with a focus on its application in the synthesis of antibacterial and anticancer drugs. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic workflows and biological pathways are presented to guide researchers in their drug discovery and development endeavors.

I. Application in the Synthesis of Antibacterial Agents

This compound and its derivatives are integral to the development of novel antibacterial agents.[3][4] The morpholine ring is a key component of the oxazolidinone antibiotic Linezolid (B1675486), and the primary amine of this compound serves as a convenient starting point for the synthesis of various other antimicrobial compounds.

A. Role in the Synthesis of Linezolid Analogues

Linezolid is a crucial antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria.[5] The morpholine ring in Linezolid is essential for its activity, contributing to its binding to the bacterial ribosome and inhibiting protein synthesis.[3][5] While this compound itself is not a direct precursor in the most common industrial syntheses of Linezolid, understanding the synthesis of the key 3-fluoro-4-morpholinylaniline intermediate is crucial for developing novel analogues. The following protocol outlines a general method for the synthesis of a key precursor to Linezolid and its analogues.

Experimental Protocol: Synthesis of 3-Fluoro-4-morpholinyl nitrobenzene

This protocol describes the synthesis of a key intermediate used in the preparation of Linezolid and its analogues.[6]

Materials:

  • 3,4-Difluoronitrobenzene

  • Morpholine

  • Methanol

  • Water

Procedure:

  • To a solution of Methanol (90ml) and 3,4-Difluoronitrobenzene (100g) at 25-30°C, add Morpholine (115g) dropwise over at least 1 hour with stirring.

  • Stir the reaction mixture at 25-30°C for 1-2 hours.

  • Slowly add Water (400ml) with stirring and continue to stir the reaction mass at 25-30°C for 1 hour.

  • Filter the resulting solid and wash it with water.

  • Dry the solid at 55-60°C to obtain 3-Fluoro-4-morpholinyl nitrobenzene.

Quantitative Data:

ProductYieldPurityReference
3-Fluoro-4-morpholinyl nitrobenzene99.0%>99%[6]

Experimental Workflow: Synthesis of 3-Fluoro-4-morpholinyl nitrobenzene

G reagents 3,4-Difluoronitrobenzene Morpholine Methanol reaction Reaction at 25-30°C (1-2 hours) reagents->reaction workup Water Addition Stirring (1 hour) reaction->workup filtration Filtration and Washing workup->filtration drying Drying at 55-60°C filtration->drying product 3-Fluoro-4-morpholinyl nitrobenzene drying->product

A simplified workflow for the synthesis of a Linezolid precursor.
B. Synthesis of Novel Sulfonamide-Based Antibacterial Agents

Derivatives of this compound can be readily synthesized to explore new antibacterial agents. A study by Rehman et al. describes the synthesis of a series of sulfamoyl derivatives with promising antibacterial activity.[4][7]

Experimental Protocol: General Method for Preparation of 4-(2-(arylsulfamoyl)ethyl)morpholine (3a-d)

This protocol outlines the synthesis of intermediate sulfonamides from this compound.[4]

Materials:

  • This compound (1)

  • Arylsulfonyl chlorides (2a-d)

  • Distilled water

  • 10% Sodium Carbonate (Na2CO3) solution

Procedure:

  • Mix this compound (1, 0.018 mol) with 16 mL of distilled water in a 100 mL beaker.

  • Add the respective arylsulfonyl chloride (2a-d, 0.018 mol) to the mixture.

  • Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of 10% Na2CO3 solution with constant stirring.

  • Continue stirring for 3-4 hours until the completion of the reaction (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to obtain the desired 4-(2-(arylsulfamoyl)ethyl)morpholine derivatives (3a-d).

Quantitative Data: Antibacterial Activity of this compound Derivatives

The synthesized compounds were evaluated for their antibacterial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values are summarized below.[4]

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)S. typhi (MIC, µg/mL)
3c >10050>10025
6c 50255025
Ciprofloxacin 12.512.512.512.5

Signaling Pathway: Mechanism of Action of Linezolid

Linezolid inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex.[3][5][8][9] This unique mechanism of action makes it effective against bacteria that have developed resistance to other protein synthesis inhibitors.

G cluster_ribosome Bacterial Ribosome 50S 50S Subunit InitiationComplex 70S Initiation Complex (Functional) 50S->InitiationComplex NoInitiationComplex Initiation Complex Formation Blocked 50S->NoInitiationComplex 30S 30S Subunit 30S->InitiationComplex mRNA mRNA mRNA->30S tRNA fMet-tRNA tRNA->InitiationComplex Linezolid Linezolid (contains morpholine ring) Linezolid->50S binds to 23S rRNA ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis NoProteinSynthesis Protein Synthesis Inhibited NoInitiationComplex->NoProteinSynthesis

Inhibition of bacterial protein synthesis by Linezolid.

II. Application in the Synthesis of Anticancer Agents

The morpholine moiety is a common feature in many kinase inhibitors used in cancer therapy. This compound derivatives can be utilized in the synthesis of such compounds, for instance, in the development of analogs of Gefitinib (B1684475), an epidermal growth factor receptor (EGFR) inhibitor.[10][11]

A. Role in the Synthesis of Gefitinib Analogues

Gefitinib is used for the treatment of non-small cell lung cancer.[12] The morpholine-containing side chain plays a crucial role in the drug's solubility and pharmacokinetic properties. The following protocol describes a key step in the synthesis of Gefitinib, which can be adapted for the synthesis of various analogues.

Experimental Protocol: Synthesis of Gefitinib

This protocol describes the final step in a reported synthesis of Gefitinib, involving the introduction of the morpholine-containing side chain.[13]

Materials:

  • 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine

  • Morpholine

  • Potassium iodide

  • N,N-Dimethylformamide (DMF)

  • Chloroform (B151607)

  • Saturated sodium carbonate solution

  • Brine

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • To a solution of morpholine (43 g, 0.5 mol) in DMF (200 mL), add 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (87.5 g, 0.22 mol) and potassium iodide (2.0 g).

  • Stir the solution at 60 °C for 30 minutes.

  • Pour the reaction mixture into ice-water (2 L) and extract with chloroform (3 x 300 mL).

  • Combine the organic layers and wash with a saturated solution of sodium carbonate (2 x 200 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield Gefitinib.

Quantitative Data: Biological Activity of Gefitinib Analogues

The introduction of the morpholine moiety and other structural modifications can significantly impact the anticancer activity of Gefitinib analogues. The following table summarizes the IC50 values of some Gefitinib derivatives against various cancer cell lines.[11]

CompoundNCI-H1299 (IC50, µM)A549 (IC50, µM)NCI-H1437 (IC50, µM)
Gefitinib 14.23 ± 0.0815.11 ± 0.0520.44 ± 1.43
4b 4.42 ± 0.243.94 ± 0.011.56 ± 0.06
4c 4.60 ± 0.184.00 ± 0.083.51 ± 0.05

Signaling Pathway: EGFR Inhibition by Gefitinib

Gefitinib inhibits the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that promote cell proliferation and survival.[14][15]

G EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibition Inhibition of Tyrosine Kinase Activity EGFR->Inhibition Gefitinib Gefitinib Gefitinib->EGFR Binds to ATP-binding site Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Signaling Response Cell Proliferation, Survival, Angiogenesis Signaling->Response NoResponse Apoptosis, Reduced Proliferation Inhibition->NoResponse

Mechanism of EGFR signaling inhibition by Gefitinib.

III. General Synthetic Protocols Involving Morpholine Derivatives

The primary amine of this compound and the secondary amine of morpholine itself are excellent nucleophiles for various synthetic transformations, most notably N-alkylation reactions.

Experimental Protocol: General Protocol for N-Alkylation of Morpholine

This protocol describes a general method for the N-alkylation of morpholine with an alkyl halide.[1][16]

Materials:

Procedure:

  • To a dry round-bottom flask, add morpholine (1.0 eq.).

  • Dissolve the morpholine in anhydrous acetonitrile (10 mL per mmol of amine).

  • Add anhydrous potassium carbonate (2.0 eq.).

  • To the stirred suspension, add the alkyl halide (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the reaction progress by TLC.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography to afford the pure N-alkylated product.

Logical Relationship: Versatility of this compound in Drug Discovery

G AEM This compound PrimaryAmine Primary Amine (Nucleophilic Center) AEM->PrimaryAmine MorpholineRing Morpholine Ring (Pharmacokinetic Modifier) AEM->MorpholineRing Derivatization Chemical Derivatization (e.g., Sulfonylation, Alkylation) PrimaryAmine->Derivatization Scaffolds Diverse Molecular Scaffolds Derivatization->Scaffolds Antibacterial Antibacterial Agents (e.g., Linezolid Analogues, Sulfonamides) Scaffolds->Antibacterial Anticancer Anticancer Agents (e.g., Gefitinib Analogues) Scaffolds->Anticancer Other Other Bioactive Molecules Scaffolds->Other

The role of this compound as a versatile building block.

Conclusion

This compound is a highly valuable and versatile building block in modern pharmaceutical drug development. Its inherent structural features allow for the facile synthesis of a wide range of derivatives with potential therapeutic applications. The protocols and data presented herein demonstrate its utility in the creation of potent antibacterial and anticancer agents. The continued exploration of this scaffold is likely to yield novel drug candidates with improved efficacy and pharmacokinetic properties.

References

Application Notes and Protocols: 4-(2-Aminoethyl)morpholine as a Reagent in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data concerning the use of 4-(2-aminoethyl)morpholine as a versatile reagent in various biochemical assays. This document covers its application in the development of lysosome-targeting fluorescent probes, the synthesis of kinase inhibitors, and the creation of novel antibacterial agents.

Application: Lysosome-Targeting Fluorescent Probes

This compound is a cornerstone in the design of molecules targeted to lysosomes. The morpholine (B109124) moiety, with a pKa typically in the physiological range, becomes protonated within the acidic environment of the lysosome (pH 4.5-5.5). This protonation leads to the trapping and accumulation of the molecule within the organelle, making it an excellent targeting group for fluorescent probes.

Monitoring Intracellular pH

Derivatives of this compound are used to create fluorescent probes that can monitor pH changes within lysosomes. These probes often exhibit pH-dependent fluorescence, for instance, through a photo-induced electron transfer (PET) mechanism. In a basic environment, the probe fluoresces strongly, while in the acidic lysosome, protonation of the morpholine nitrogen can lead to fluorescence quenching. This change in fluorescence intensity can be correlated to the lysosomal pH.

Quantitative Data: pKa Values of Morpholine-Based pH Probes

ProbeFluorophore CorepKaReference
Probe A BODIPY5.04[1][2]
Probe B BODIPY6.16[1][2]
Probe C BODIPY6.15[1][2]
Detection of Intracellular Hydrogen Sulfide (H₂S)

By incorporating a H₂S-reactive group, this compound-containing probes can be designed to detect this important signaling molecule specifically within lysosomes. The probe is engineered to be non-fluorescent or weakly fluorescent until it reacts with H₂S. This reaction triggers a change in the probe's electronic properties, leading to a "turn-on" of fluorescence.

Quantitative Data: Fluorescence Enhancement of H₂S Probes

ProbeFold Increase in Fluorescence (upon H₂S addition)Limit of Detection (LOD)Reference
HSN1 15-fold5-10 µM
HSN2 60-fold1-5 µM
NX-H₂S Significant increase164 nM[3]
Mito-HS ~43-fold24.3 nM[3]
Experimental Protocol: Live-Cell Imaging with a Lysosome-Targeting Probe

This protocol provides a general procedure for staining and imaging live cells with a fluorescent probe containing the this compound targeting group.

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysosome-targeting fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Serum-free cell culture medium

  • Fluorescence microscope (confocal recommended) with appropriate filter sets

Procedure:

  • Cell Preparation: Culture cells to a confluence of 60-80% on a suitable imaging vessel.

  • Probe Preparation: Prepare a fresh working solution of the fluorescent probe by diluting the stock solution in pre-warmed serum-free medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

  • Cell Staining: a. Remove the culture medium from the cells and wash once with PBS. b. Add the probe working solution to the cells. c. Incubate for 30-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time may vary.

  • Washing: a. Remove the probe-containing medium. b. Wash the cells two to three times with warm PBS to remove any unbound probe.

  • Imaging: a. Add fresh, pre-warmed complete culture medium to the cells. b. Image the cells immediately using a fluorescence microscope. Use the appropriate excitation and emission wavelengths for the specific probe. c. For co-localization studies, co-stain with a commercially available lysosomal marker (e.g., LysoTracker™) following the manufacturer's protocol.

Diagram: Live-Cell Imaging Workflow

G cluster_prep Preparation cluster_stain Staining cluster_image Imaging cell_prep Culture cells to 60-80% confluency wash1 Wash cells with PBS cell_prep->wash1 probe_prep Prepare probe working solution (1-10 µM) incubate Incubate with probe for 30-60 min at 37°C probe_prep->incubate wash1->incubate wash2 Wash cells 2-3 times with PBS incubate->wash2 add_medium Add fresh culture medium wash2->add_medium acquire Acquire images with fluorescence microscope add_medium->acquire

Workflow for live-cell imaging with lysosome-targeting probes.

Diagram: Mechanism of Lysosomal Targeting

G probe Probe with Morpholine Group (Neutral pH) cell_membrane Cell Membrane probe->cell_membrane Passive Diffusion lysosome Lysosome (Acidic pH ~4.5) cell_membrane->lysosome Enters Lysosome protonated_probe Protonated Probe (Trapped) lysosome->protonated_probe Protonation in Acidic Environment

Mechanism of probe accumulation in the lysosome.

Application: Synthesis of ROS1 Kinase Inhibitors

This compound serves as a valuable building block in the synthesis of potential kinase inhibitors, particularly those targeting the C-ros oncogene 1 (ROS1). ROS1 is a receptor tyrosine kinase, and its fusion proteins are oncogenic drivers in several cancers, including non-small cell lung cancer. Inhibiting the constitutive kinase activity of these fusion proteins is a key therapeutic strategy.

ROS1 Signaling Pathway

Activated ROS1 fusion proteins trigger downstream signaling cascades that promote cell proliferation, survival, and growth. Key pathways include the PI3K/AKT/mTOR and the RAS/MAPK/ERK pathways.

Diagram: ROS1 Signaling Pathway

G cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway ROS1 ROS1 Fusion Protein (Constitutively Active) PI3K PI3K ROS1->PI3K RAS RAS ROS1->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor ROS1 Kinase Inhibitor (Derived from this compound) Inhibitor->ROS1

Simplified ROS1 signaling pathway and point of inhibition.
Experimental Protocol: Generalized Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a general method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound synthesized using this compound against a target kinase like ROS1.

Materials:

  • Recombinant human ROS1 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Substrate (a suitable peptide or protein for ROS1)

  • Test compound (synthesized inhibitor) stock solution in DMSO

  • Positive control inhibitor (e.g., Crizotinib)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Then, dilute these into the kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup: a. To the wells of a microplate, add the kinase buffer. b. Add the serially diluted test compound or controls (DMSO for no inhibition, positive control inhibitor). c. Add the ROS1 enzyme to all wells except the negative control. d. Initiate the reaction by adding a mixture of ATP and the substrate.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: a. Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate. b. Incubate as required by the detection kit.

  • Data Acquisition: Read the plate on a microplate reader (e.g., luminescence or fluorescence).

  • Data Analysis: a. Subtract the background (no enzyme) from all readings. b. Normalize the data, setting the "no inhibition" (DMSO) control as 100% activity and the "maximum inhibition" control as 0% activity. c. Plot the percent inhibition versus the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Illustrative Quantitative Data: IC₅₀ Values of Morpholine-Containing Inhibitors

The following table presents IC₅₀ values for various inhibitors containing a morpholine moiety, demonstrating their potential as enzyme inhibitors.

CompoundTarget EnzymeIC₅₀ (µM)Reference
Compound 10 Urease2.37 ± 0.19[4]
Compound 1h Carbonic Anhydrase IX8.12[5]
Compound 1c Carbonic Anhydrase IX8.80[5]
Compound 11g Acetylcholinesterase (AChE)1.94 ± 0.13[6]
ZSTK474 analog 2b PI3Kα0.0029[7]

Application: Synthesis of Antibacterial Agents

This compound is a precursor in the synthesis of novel compounds, such as Schiff bases and sulfonamides, which have shown promising antibacterial activity.

Experimental Protocol: Determination of MIC and MBC

This protocol, based on the broth microdilution method, is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of synthesized antibacterial compounds.[8][9][10][11]

Materials:

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Test compound stock solution in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer

  • Mueller-Hinton Agar (B569324) (MHA) plates

Procedure:

  • Inoculum Preparation: a. Culture the bacterial strain overnight in MHB. b. Dilute the culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL). c. Further dilute the standardized inoculum in MHB to the final required concentration for the assay (approx. 5 x 10⁵ CFU/mL).

  • Compound Dilution in Plate: a. Add 100 µL of MHB to all wells of a 96-well plate. b. Add 100 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 100 µL of the final bacterial inoculum to each well. Include a growth control (bacteria, no compound) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. After incubation, visually inspect the plates for turbidity. b. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • MBC Determination: a. Take a 10 µL aliquot from each well that shows no visible growth (at and above the MIC). b. Spot-plate the aliquot onto an MHA plate. c. Incubate the MHA plate at 37°C for 18-24 hours. d. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar).

G cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination inoculum Prepare standardized bacterial inoculum inoculate Inoculate plate with bacteria inoculum->inoculate plate_prep Prepare serial dilutions of compound in 96-well plate plate_prep->inoculate incubate_mic Incubate plate at 37°C for 18-24h inoculate->incubate_mic read_mic Read MIC: Lowest concentration with no visible growth incubate_mic->read_mic plate_out Plate aliquots from clear wells onto agar read_mic->plate_out incubate_mbc Incubate agar plates at 37°C for 18-24h plate_out->incubate_mbc read_mbc Read MBC: Lowest concentration with no colony growth incubate_mbc->read_mbc

References

Application Notes and Protocols: Synthesis and Antibacterial Evaluation of 4-(2-Aminoethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of novel 4-(2-aminoethyl)morpholine derivatives, specifically focusing on sulfonamides and Schiff bases, and outlines their evaluation as potential antibacterial agents. The information compiled herein is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.

Introduction

The morpholine (B109124) scaffold is a prominent heterocyclic motif in medicinal chemistry, known for conferring favorable physicochemical properties such as increased aqueous solubility and metabolic stability to drug candidates.[1] Derivatives of this compound have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial effects.[2][3] This is attributed to the versatility of the primary amino group, which allows for the facile introduction of various pharmacophores, leading to the generation of diverse chemical libraries for biological screening.

This application note details the synthesis of two key classes of this compound derivatives: sulfonamides and Schiff bases. Sulfonamides are a well-established class of antibiotics that act by inhibiting dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][4][5] Schiff bases, formed by the condensation of the primary amine with aldehydes or ketones, have also demonstrated significant antibacterial activity, although their precise mechanism of action can be multifactorial.[6][7]

Data Presentation

The following tables summarize the quantitative antibacterial activity of synthesized this compound derivatives. The data is compiled from studies evaluating these compounds against a panel of Gram-positive and Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Sulfonamide Derivatives

Compound IDArylsulfonyl GroupTest OrganismMIC (µg/mL)Reference
3a BenzenesulfonylS. typhi>50[2]
E. coli>50[2]
P. aeruginosa>50[2]
B. subtilis>50[2]
S. aureus>50[2]
3c 4-MethylbenzenesulfonylS. typhi25[2]
E. coli>50[2]
P. aeruginosa>50[2]
B. subtilis>50[2]
S. aureus>50[2]
6c N-(2-chlorobenzyl)-4-methylbenzenesulfamoylS. typhi25[2]
E. coli>50[2]
P. aeruginosa>50[2]
B. subtilis50[2]
S. aureus>50[2]

Note: Ciprofloxacin was used as a reference standard in the cited study.[2]

Table 2: Percentage Inhibition of Bacterial Growth by this compound Sulfonamide Derivatives (at 1 mg/mL)

Compound IDS. typhi (%)E. coli (%)P. aeruginosa (%)B. subtilis (%)S. aureus (%)Reference
3a 69.28 ± 1.1764.19 ± 1.0255.11 ± 0.9850.17 ± 0.8858.21 ± 1.21[2]
3c 75.81 ± 1.1360.28 ± 1.1959.34 ± 1.0954.11 ± 0.9161.42 ± 1.14[2]
6c 78.13 ± 1.2169.83 ± 1.1165.19 ± 1.1760.12 ± 1.0465.17 ± 1.08[2]

Experimental Protocols

Protocol 1: General Synthesis of 4-(2-(Arylsulfamoyl)ethyl)morpholine Derivatives (3a-d)

This protocol describes the synthesis of intermediate sulfonamides from this compound.

Materials:

  • This compound (1)

  • Arylsulfonyl chloride (2a-d)

  • 10% Sodium carbonate (Na₂CO₃) solution

  • Distilled water

  • Hydrochloric acid (HCl)

  • Beakers, magnetic stirrer, pH meter, filtration apparatus

Procedure:

  • In a 100 mL beaker, dissolve this compound (0.018 mol) in 16 mL of distilled water.[2]

  • Cool the solution in an ice bath and add the respective arylsulfonyl chloride (0.018 mol) dropwise with constant stirring.[2]

  • Maintain the pH of the reaction mixture between 9 and 10 by the dropwise addition of a 10% aqueous solution of Na₂CO₃.[2]

  • After the complete addition of arylsulfonyl chloride, continue stirring the reaction mixture for 3-4 hours at room temperature.

  • Acidify the reaction mixture to a pH of 2 by the addition of HCl.

  • Collect the resulting precipitate by filtration, wash thoroughly with distilled water, and dry to obtain the pure product (3a-d).[2]

  • Characterize the synthesized compounds using appropriate analytical techniques such as IR, ¹H-NMR, and Mass Spectrometry.[2][3]

Protocol 2: General Synthesis of N-Aralkyl Substituted Derivatives of 4-(2-(Arylsulfamoyl)ethyl)morpholine (6a-d/7a-d)

This protocol outlines the N-alkylation of the intermediate sulfonamides.

Materials:

  • 4-(2-(Arylsulfamoyl)ethyl)morpholine (3a-d)

  • 2-Chlorobenzyl chloride (4) or 4-Bromobenzyl bromide (5)

  • Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF)

  • Beakers, magnetic stirrer, inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, suspend sodium hydride (0.001 mol) in 5 mL of anhydrous DMF.[2][3]

  • To this suspension, add the appropriate 4-(2-(arylsulfamoyl)ethyl)morpholine (3a-d) (0.001 mol) portion-wise.

  • Stir the mixture at room temperature for 30 minutes.[2]

  • Add 2-chlorobenzyl chloride (4) or 4-bromobenzyl bromide (5) (0.001 mol) dropwise to the reaction mixture.

  • Continue stirring the reaction at room temperature for 5-6 hours.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitate by filtration, wash with water, and purify by recrystallization from an appropriate solvent to yield the final products (6a-d/7a-d).[2]

  • Confirm the structure of the synthesized compounds using IR, ¹H-NMR, and Mass Spectrometry.[2][3]

Protocol 3: General Synthesis of Schiff Base Derivatives of this compound

This protocol describes the condensation reaction to form Schiff bases.

Materials:

  • This compound

  • Substituted aromatic or heterocyclic aldehyde

  • Absolute ethanol (B145695)

  • Glacial acetic acid (optional, as a catalyst)

  • Reflux apparatus

Procedure:

  • Dissolve an equimolar mixture of this compound and the desired substituted aldehyde in absolute ethanol in a round-bottom flask.[6][7]

  • If required, add a few drops of glacial acetic acid as a catalyst.[6]

  • Reflux the reaction mixture for 2-4 hours.[7]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified Schiff base.[7]

  • Characterize the product using IR, ¹H-NMR, and Mass Spectrometry.[6][7]

Protocol 4: Antibacterial Activity Screening (Agar Well Diffusion Method)

This protocol provides a general method for evaluating the antibacterial activity of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., S. aureus, B. subtilis, E. coli, P. aeruginosa)

  • Nutrient agar (B569324) medium

  • Sterile Petri dishes

  • Sterile cork borer

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Prepare sterile nutrient agar plates.

  • Prepare a bacterial inoculum by suspending a loopful of a pure bacterial culture in sterile saline and adjusting the turbidity to 0.5 McFarland standard.

  • Evenly spread the bacterial inoculum onto the surface of the agar plates.

  • Using a sterile cork borer, create wells (e.g., 6 mm diameter) in the agar.

  • Prepare solutions of the test compounds and the standard antibiotic in DMSO at a desired concentration (e.g., 1 mg/mL).

  • Add a fixed volume (e.g., 100 µL) of each test solution and the standard into separate wells. Add DMSO to one well as a negative control.

  • Allow the plates to stand for 1 hour to permit diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.

Visualizations

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for the preparation of N-aralkyl substituted sulfonamide derivatives of this compound.

Synthesis_Workflow AEM This compound (1) Intermediate 4-(2-(Arylsulfamoyl)ethyl)morpholine (3a-d) AEM->Intermediate Step 1 ASC Arylsulfonyl Chloride (2a-d) ASC->Intermediate FinalProduct N-Aralkyl Substituted Derivatives (6a-d / 7a-d) Intermediate->FinalProduct Step 2 AlkylatingAgent 2-Chlorobenzyl chloride (4) or 4-Bromobenzyl bromide (5) AlkylatingAgent->FinalProduct Na2CO3 10% Na2CO3 (pH 9-10) NaH NaH / DMF

Caption: General synthesis scheme for N-aralkyl substituted sulfonamide derivatives.

Mechanism of Action of Sulfonamide Derivatives

This diagram illustrates the mechanism of antibacterial action for the sulfonamide derivatives, which involves the competitive inhibition of dihydropteroate synthase (DHPS).

Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Catalyzes FolicAcid Folic Acid Dihydropteroate->FolicAcid Leads to BacterialGrowth Bacterial Growth (DNA/RNA Synthesis) FolicAcid->BacterialGrowth Sulfonamide Sulfonamide Derivative Sulfonamide->DHPS Competitive Inhibitor Inhibition Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamide derivatives.

References

Troubleshooting & Optimization

Optimization of reaction conditions for 4-(2-Aminoethyl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 4-(2-Aminoethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes are employed for the synthesis of this compound. Key methods include:

  • Multi-step synthesis from ethylenediamine (B42938): This involves the protection of one of the amino groups of ethylenediamine, followed by a reaction with a morpholine (B109124) precursor and subsequent deprotection.[1]

  • Reduction of 2-morpholinoacetonitrile: This method utilizes a reducing agent like Lithium Aluminum Hydride (LiAlH₄) to convert the nitrile group to an amine.[2][3]

  • Reaction of ethylenediamine with 3-oxa-1,5-dichloropentane: This is a direct approach where the reactants are heated in the presence of a base.[4]

Q2: What are the critical parameters to control during the synthesis?

A2: The critical parameters to control for a successful synthesis include reaction temperature, reaction time, pH, and the purity of starting materials and solvents.[5][6] Inadequate temperature control, for instance, can lead to incomplete reactions or the formation of side products.[5]

Q3: What are the potential side reactions in the synthesis of this compound?

A3: Side reactions can lower the yield and purity of the final product. Common side reactions include the formation of N-ethylmorpholine and high-molecular-weight condensation products.[7] In syntheses starting from 1,2-amino alcohols, dialkylation can be a competing reaction.[6]

Q4: How can the purity of this compound be improved?

A4: Purification is crucial for obtaining high-purity this compound. Fractional distillation is a common method for purification.[5] It is also important to thoroughly dry the crude product, as morpholine and its derivatives can be hygroscopic.[5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is heated for the recommended duration and that the temperature is maintained within the optimal range.[5] For instance, in the dehydration of diethanolamine (B148213) routes, maintaining a temperature of 200-210°C for at least 15 hours is crucial.[5]
Suboptimal pH or acid/base concentration.Verify the pH of the reaction mixture and the concentration of any acid or base catalysts. For example, in some syntheses, a pH of 1 is required.[5]
Catalyst deactivation.Ensure the purity of starting materials to avoid poisoning the catalyst. Consider catalyst regeneration or using a fresh batch.[7]
Impure Product Presence of starting materials or side products.Monitor the reaction progress using techniques like thin-layer chromatography (TLC) to ensure complete conversion of starting materials. Optimize purification methods, such as fractional distillation, to effectively separate the desired product from impurities.[5]
Product is wet (contains water).Morpholine derivatives can be hygroscopic. Dry the crude product thoroughly using a suitable drying agent like potassium hydroxide (B78521) (KOH) before final purification.[5]
Formation of Side Products Incorrect reaction temperature.Strictly control the reaction temperature. Excessively high temperatures can lead to charring and the formation of undesired byproducts.[5]
Incorrect stoichiometry of reactants.Carefully measure and add the reactants in the correct stoichiometric ratios as specified in the protocol.

Experimental Protocols

Protocol 1: Synthesis from 2-Morpholinoacetonitrile

This protocol is based on the reduction of a nitrile to a primary amine.

Materials:

  • 2-Morpholinoacetonitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

Procedure:

  • Under an inert atmosphere, add LiAlH₄ (3.19 g, 84 mmol) to anhydrous THF (35 mL) in a reaction flask cooled in an ice bath.[2][3]

  • Stir the mixture at 0°C for 20 minutes.[2][3]

  • Slowly add a solution of 2-morpholinoacetonitrile (3.50 g, 28 mmol) in anhydrous THF (10 mL) to the LiAlH₄ suspension.[2][3]

  • After the addition is complete, heat the reaction mixture to reflux for 3 hours.[2][3]

  • Monitor the reaction for completion.

  • Cool the mixture to 0°C and carefully quench the reaction by the slow addition of water (20 mL).[2][3]

  • Filter the mixture to remove insoluble inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[2][3]

  • Purify the crude product by vacuum distillation to yield this compound as a yellow oil (yield: 72%).[2][3]

Protocol 2: Multi-Step Synthesis from Ethylenediamine

This protocol involves protection, substitution, and deprotection steps.

Step 1: Preparation of Intermediate 1 (Protected Ethylenediamine)

  • Add ethylenediamine (40g, 0.656mol) and dichloromethane (B109758) (240ml) to a 500ml reaction bottle.[1]

  • Add triethylamine (B128534) (66.26g, 0.656mol) while maintaining the temperature at 10-15°C.[1]

  • Continue to add Cbz-Cl (92.9g, 0.546mol) while keeping the temperature between 10-15°C.[1]

  • After addition, allow the reaction to proceed at 25°C for 5 hours.[1]

  • Wash the reaction solution with 1M hydrochloric acid and saturated saline solution.[1]

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate to get the crude product.[1]

  • Recrystallize from petroleum ether to get the purified intermediate 1 (Yield: 75%).[1]

Step 2 & 3: Synthesis of Intermediate 3 (Involves reaction with Ts-Cl and then with morpholine)

  • The protected ethylenediamine is further reacted with tosyl chloride and then with morpholine in subsequent steps to form an intermediate (MPET-3), with yields of 83% and 88% for the respective steps.[1]

Step 4: Preparation of this compound

  • Add the intermediate from the previous step (78.5g, 0.3 mol) and 10% Palladium on carbon (8g) to methanol (B129727) (500ml) in a 1L reaction bottle.[1]

  • Introduce hydrogen gas and maintain the temperature at 20-25°C for 5 hours.[1]

  • Filter the reaction mixture and concentrate the filtrate to remove methanol.[1]

  • Purify the resulting liquid by vacuum distillation to obtain this compound (Yield: 91.3%, Purity: >99.1%).[1]

Data Presentation

Table 1: Summary of Yields for Multi-Step Synthesis from Ethylenediamine[1]

StepProductYield (%)
1Intermediate 1 (Protected Ethylenediamine)75
2Intermediate 283
3Intermediate 388
4This compound91.3

Table 2: Reaction Conditions for Synthesis from 2-Morpholinoacetonitrile[2][3]

ParameterValue
Reducing AgentLiAlH₄
SolventAnhydrous THF
Reaction TemperatureReflux (after initial 0°C addition)
Reaction Time3 hours
Yield72%

Visualizations

SynthesisWorkflow cluster_protocol1 Protocol 1: From 2-Morpholinoacetonitrile cluster_protocol2 Protocol 2: From Ethylenediamine p1_start 2-Morpholinoacetonitrile + LiAlH4 in THF p1_step1 Reaction at Reflux for 3h p1_start->p1_step1 p1_step2 Quenching with Water p1_step1->p1_step2 p1_step3 Filtration & Concentration p1_step2->p1_step3 p1_end This compound p1_step3->p1_end p2_start Ethylenediamine + Cbz-Cl p2_step1 Protection p2_start->p2_step1 p2_step2 Reaction with Morpholine Precursor p2_step1->p2_step2 p2_step3 Deprotection (Hydrogenation) p2_step2->p2_step3 p2_end This compound p2_step3->p2_end

Caption: Experimental workflows for the synthesis of this compound.

TroubleshootingTree cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Low Yield side_products Side Products Present? start->side_products Impure Product check_time_temp Verify Reaction Time & Temperature incomplete_reaction->check_time_temp Yes check_reagents Check Reagent Stoichiometry & Purity incomplete_reaction->check_reagents Yes optimize_purification Optimize Purification (e.g., Distillation) side_products->optimize_purification Yes check_temp_control Review Temperature Control side_products->check_temp_control Yes

Caption: Troubleshooting decision tree for synthesis optimization.

References

Technical Support Center: Synthesis of 4-(2-Aminoethyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-(2-aminoethyl)morpholine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to obtain this compound?

There are several methods for the synthesis of this compound. A common laboratory-scale synthesis involves the reduction of 2-morpholinoacetonitrile using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).[1] Another approach involves the reaction of morpholine (B109124) with a protected 2-aminoethyl halide followed by deprotection.

Q2: What are the key challenges in synthesizing this compound derivatives?

Common challenges include low yields, the formation of side products, and difficulties in purification. For instance, in N-alkylation reactions, over-alkylation can be a problem. In reductive amination procedures, incomplete reaction can leave residual imine, complicating purification.[2] The basic nature of the morpholine nitrogen can also lead to issues during chromatographic purification on silica (B1680970) gel.

Q3: How can I improve the yield of N-alkylation of the secondary amine in this compound?

To improve the yield of N-alkylation, it is crucial to control the reaction conditions carefully. This includes optimizing the molar ratio of the reactants, the choice of solvent and base, and the reaction temperature. Using a suitable protecting group for the primary amine of this compound can prevent side reactions at this site, leading to a cleaner reaction and higher yield of the desired N-alkylated product.

Q4: What purification techniques are most effective for this compound derivatives?

The choice of purification technique depends on the properties of the derivative.

  • Recrystallization is a cost-effective method for purifying solid compounds from small amounts of impurities.[3]

  • Column chromatography is a versatile technique for separating the desired product from a complex mixture.[3] For basic morpholine derivatives, it is often recommended to add a small amount of a basic modifier like triethylamine (B128534) to the eluent to prevent peak tailing and improve separation on silica gel.

  • Distillation , particularly fractional distillation under reduced pressure, can be used for purifying liquid derivatives.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during common synthetic procedures for this compound derivatives.

Scenario 1: Low Yield in Reductive Amination

Question: I am performing a reductive amination with this compound and an aldehyde/ketone, but the yield of my desired secondary amine is consistently low. What are the possible causes and solutions?

Answer: Low yields in reductive amination can stem from several factors:

  • Inefficient Imine Formation: The initial formation of the imine or enamine is a critical step.

    • Solution: Consider using a dehydrating agent, such as magnesium sulfate (B86663) or molecular sieves, to drive the equilibrium towards imine formation. Alternatively, using a Lewis acid like Ti(OiPr)₄ can facilitate this step.[4]

  • Ineffective Reducing Agent: The choice of reducing agent is crucial.

    • Solution: Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and often effective reducing agent for reductive aminations.[4] If using sodium borohydride (B1222165) (NaBH₄), ensure the imine has fully formed before its addition, as it can also reduce the starting aldehyde or ketone.[5][6]

  • Suboptimal pH: The pH of the reaction mixture can significantly impact both imine formation and the stability of the reducing agent.

    • Solution: Carefully control the pH of the reaction, often by using a buffer system, to maintain optimal conditions for the reaction.[4]

Scenario 2: Formation of Multiple Products in N-Alkylation

Question: When I try to alkylate the primary amine of this compound, I get a mixture of mono- and di-alkylated products, as well as some alkylation on the morpholine nitrogen. How can I improve the selectivity?

Answer: Achieving selective N-alkylation can be challenging. Here are some strategies:

  • Control Stoichiometry: Use a limited amount of the alkylating agent (closer to a 1:1 molar ratio) to favor mono-alkylation.

  • Protecting Groups: The most effective strategy is to use a protecting group for the morpholine nitrogen. A suitable protecting group will prevent its reaction with the alkylating agent, directing the alkylation to the primary amine. After the reaction, the protecting group can be removed.

  • Reaction Conditions: Lowering the reaction temperature may help to improve selectivity by reducing the rate of the competing di-alkylation reaction.

Quantitative Data Presentation

Table 1: N-Alkylation of Morpholine with Various Alcohols

Alcohol Temperature (°C) Morpholine Conversion (%) N-Alkylmorpholine Selectivity (%)
Methanol 220 95.3 93.8
Ethanol 220 92.1 91.5
n-Propanol 220 89.5 88.7
n-Butanol 220 85.3 84.6
Isopropanol 220 75.4 72.8
Isobutanol 220 71.2 68.9
Cyclohexanol 220 45.3 41.6

Data adapted from a study on gas-solid phase N-alkylation over a CuO-NiO/γ-Al2O3 catalyst.[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Morpholinoacetonitrile

This protocol describes the reduction of 2-morpholinoacetonitrile to this compound using lithium aluminum hydride (LiAlH₄).

Materials:

  • 2-Morpholinoacetonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Ice bath

Procedure:

  • Under an inert atmosphere, cautiously add LiAlH₄ (3.19 g, 84 mmol) to anhydrous THF (35 mL) in a flask cooled in an ice bath.[1]

  • Stir the mixture at 0 °C for 20 minutes.

  • Slowly add a solution of 2-morpholinoacetonitrile (3.50 g, 28 mmol) in anhydrous THF (10 mL) to the LiAlH₄ suspension.

  • After the addition is complete, heat the reaction mixture to reflux for 3 hours.[1]

  • Monitor the reaction progress using a suitable technique (e.g., TLC or GC-MS).

  • Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by the dropwise addition of water (20 mL).

  • Filter the mixture to remove the insoluble aluminum salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Expected Yield: Approximately 72%.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: 2-Morpholinoacetonitrile & LiAlH4 in Anhydrous THF step1 1. Cool to 0°C (Ice Bath) start->step1 step2 2. Add 2-Morpholinoacetonitrile Solution Dropwise step1->step2 step3 3. Heat to Reflux (3 hours) step2->step3 step4 4. Cool to 0°C step3->step4 step5 5. Quench with Water step4->step5 step6 6. Filter step5->step6 step7 7. Concentrate Filtrate step6->step7 end End: Crude this compound step7->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Reductive Amination cause1 Inefficient Imine Formation start->cause1 cause2 Ineffective Reducing Agent start->cause2 cause3 Suboptimal pH start->cause3 sol1a Add Dehydrating Agent (e.g., MgSO4) cause1->sol1a Address Equilibrium sol1b Use Lewis Acid (e.g., Ti(OiPr)4) cause1->sol1b Catalyze Formation sol2a Use NaBH(OAc)3 cause2->sol2a Change Reagent sol2b Ensure Complete Imine Formation Before Adding NaBH4 cause2->sol2b Optimize Addition sol3 Control pH with a Buffer System cause3->sol3 Maintain Conditions

Caption: Troubleshooting guide for low yield in reductive amination.

pd_catalyzed_synthesis cluster_factors Influencing Factors cluster_details Details outcome Yield of Morpholine Derivative aryl_halide Aryl Halide (Electronic Nature) electron_rich Electron-Rich/Neutral (Favored) aryl_halide->electron_rich electron_poor Electron-Poor (Disfavored) aryl_halide->electron_poor catalyst Catalyst System (Pd Source + Ligand) optimal_catalyst Optimal Catalyst/Ligand Combination is Crucial catalyst->optimal_catalyst side_reactions Side Reactions (e.g., Heck Arylation) n_aryl_deficient Problematic with Electron-Deficient N-Aryl Groups side_reactions->n_aryl_deficient electron_rich->outcome Higher Yield electron_poor->outcome Lower Yield optimal_catalyst->outcome Affects Yield n_aryl_deficient->outcome Reduces Yield

Caption: Factors influencing Pd-catalyzed morpholine synthesis.

References

Technical Support Center: Synthesis of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of morpholine (B109124) derivatives, with a focus on improving reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges in a question-and-answer format, providing insights into potential causes and offering practical solutions.

Synthesis of Morpholine via Dehydration of Diethanolamine (B148213)

Question: My reaction to synthesize morpholine from diethanolamine resulted in a low yield (35-50%) and a dark, viscous product. What are the likely causes and how can I improve the yield?

Answer: Low yields and the formation of dark, viscous products are common in the dehydration of diethanolamine. Several factors can contribute to these issues:

  • Inadequate Temperature Control: This reaction requires high temperatures, typically between 180-210°C, to proceed efficiently.[1][2] If the temperature is too low, the reaction will be incomplete. Conversely, excessively high temperatures can lead to charring and the formation of unwanted side products. A temperature drop of just 10-15°C can significantly reduce the yield.[1]

  • Insufficient Reaction Time: The dehydration process is slow and often requires prolonged heating, sometimes for 15 hours or more, to ensure the reaction goes to completion.[1][2]

  • Improper Acid Concentration: Concentrated sulfuric acid or hydrochloric acid acts as a dehydrating agent and catalyst. Using an incorrect concentration or an insufficient amount of acid will lead to an incomplete reaction.[1] For instance, using oleum (B3057394) (fuming sulfuric acid) can significantly increase yields to 90-95% in a much shorter reaction time.[3]

  • Inefficient Purification: Morpholine is highly hygroscopic and readily absorbs moisture from the air.[1] Incomplete drying of the crude product will lower the purity and affect the final yield calculation. The initial product is often a thick paste of morpholine salt which needs to be carefully neutralized and then distilled.[1][2]

Palladium-Catalyzed Synthesis of N-Aryl Morpholines

Question: I am attempting a Buchwald-Hartwig amination to synthesize an N-aryl morpholine, but I am observing low conversion of my aryl halide. What are some troubleshooting steps?

Answer: Low conversion in palladium-catalyzed N-arylation of morpholine can be frustrating. Here are several areas to investigate:

  • Catalyst and Ligand Inactivity: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand (e.g., RuPhos) is critical.[4] Ensure the catalyst and ligand are of high quality and have been stored under inert conditions to prevent degradation. Some Pd(II) precursors require in situ reduction to the active Pd(0) species.[4]

  • Base Selection: The strength and solubility of the base (e.g., NaOtBu, K₂CO₃) are crucial for the catalytic cycle. The base must be strong enough to deprotonate the morpholine but not so strong as to cause side reactions.

  • Solvent and Temperature: Anhydrous aprotic solvents like toluene (B28343) or dioxane are commonly used. Ensure your solvent is thoroughly dried, as water can deactivate the catalyst. The reaction temperature may need optimization; higher temperatures can sometimes promote unwanted side reactions like biaryl formation.[4]

  • Substrate Reactivity: Electron-poor aryl halides are known to sometimes produce complex product mixtures.[1] Additionally, ortho-substituted aryl halides can give poor yields due to steric hindrance.

Reductive Amination for N-Alkylation of Morpholine

Question: I am struggling with a reductive amination reaction between morpholine and a ketone, resulting in very low conversion to the desired N-alkylated product. What are the possible reasons and solutions?

Answer: Low conversion in the reductive amination with morpholine is a common challenge, often due to the steric hindrance and reduced nucleophilicity of the secondary amine. Consider the following:

  • Ineffective Reducing Agent: The choice of reducing agent is critical. While sodium borohydride (B1222165) (NaBH₄) can be used, it may also reduce the starting ketone. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often more effective as they selectively reduce the intermediate iminium ion in the presence of the carbonyl group.[1][5]

  • Suboptimal pH: The pH of the reaction is crucial for the formation of the iminium ion intermediate. The reaction is typically carried out under weakly acidic conditions.[6] If the pH is too low, the morpholine will be protonated, rendering it non-nucleophilic. If the pH is too high, the formation of the iminium ion will be slow.

  • Slow Iminium Ion Formation: The equilibrium between the ketone/amine and the iminium ion may not be favorable. To drive the reaction forward, you can use a dehydrating agent, such as molecular sieves, or perform the reaction in a solvent system that allows for azeotropic removal of water. Alternatively, using a Lewis acid like Ti(OiPr)₄ can facilitate imine formation.[1]

Synthesis of C-Substituted Morpholines using Ethylene (B1197577) Sulfate (B86663)

Question: I am interested in a modern and efficient method for synthesizing C-substituted morpholines. Can you provide details on the ethylene sulfate method?

Answer: A recently developed, high-yielding method involves the reaction of 1,2-amino alcohols with ethylene sulfate.[7][8][9] This two-step, one-pot protocol is redox-neutral and uses inexpensive reagents.[7][9]

  • N-Monoalkylation: The 1,2-amino alcohol is reacted with ethylene sulfate in a suitable solvent. This S_N2 reaction forms a zwitterionic intermediate which can often be isolated by crystallization.[8][9]

  • Cyclization: The intermediate is then treated with a base, such as potassium tert-butoxide (tBuOK), to induce cyclization to the desired morpholine derivative.[7][8]

This method is advantageous as it avoids the multiple steps and harsh reducing agents often required in traditional syntheses of C-substituted morpholines.[9]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for various morpholine derivative syntheses.

Synthesis MethodKey ReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield (%)
DehydrationDiethanolamineConc. HClNeat200-2101535-50
DehydrationDiethanolamine20% OleumNeat180-2350.5-1.590-95[3]
N-ArylationMorpholine, Aryl HalidePd(OAc)₂ / Phosphine LigandToluene/Dioxane80-12012-24Varies
Reductive AminationMorpholine, KetoneNaBH(OAc)₃DichloromethaneRoom Temp12-24Varies
Annulation1,2-Amino Alcohol, Ethylene SulfatetBuOK (for cyclization)THF/MeCNRoom TempVariesHigh (>80%)[8]

Experimental Protocols

Protocol 1: Synthesis of Morpholine from Diethanolamine

This protocol is based on the dehydration of diethanolamine using concentrated hydrochloric acid.[2]

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL)

  • Calcium Oxide (50 g)

  • Potassium Hydroxide (B78521) (20 g)

  • Sodium metal (~1 g)

  • Round-bottom flask (500 mL, three-neck), thermocouple, condenser, heating mantle, distillation apparatus

Procedure:

  • Add diethanolamine to the round-bottom flask.

  • Slowly add concentrated hydrochloric acid with cooling and stirring until the pH is ~1. This step is highly exothermic.[2]

  • Heat the resulting solution to drive off water. Once the internal temperature reaches 200-210°C, maintain this temperature for 15 hours.[2]

  • Allow the mixture to cool to 160°C and pour it into a dish to solidify.

  • Mix the resulting morpholine hydrochloride paste with calcium oxide.

  • Transfer the paste to a round-bottom flask and perform a distillation to obtain the crude, wet morpholine.

  • Dry the crude morpholine by stirring it over potassium hydroxide for 30-60 minutes.

  • For final purification, reflux the decanted morpholine over a small piece of sodium metal for one hour, followed by fractional distillation. Collect the pure morpholine at 126-129°C.[2]

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation of Morpholine

This is a general procedure and may require optimization for specific substrates.[4]

Materials:

  • Aryl halide (1.0 mmol)

  • Morpholine (1.2 mmol)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol)

  • Anhydrous toluene (5 mL)

  • Schlenk tube, magnetic stir bar, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, palladium precatalyst, and NaOtBu.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene, followed by morpholine via syringe.

  • Heat the reaction mixture at the desired temperature (e.g., 100°C) with stirring for the required time (monitor by TLC or GC-MS).

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing common issues in morpholine derivative synthesis.

low_yield_troubleshooting Troubleshooting Low Yields in Morpholine Synthesis start Low Yield Observed check_reaction Review Reaction Parameters start->check_reaction check_purity Analyze Purity of Starting Materials & Reagents start->check_purity check_workup Evaluate Workup & Purification start->check_workup temp Temperature Correct? check_reaction->temp impure_sm Impure Starting Materials? check_purity->impure_sm extraction_loss Product Loss During Extraction? check_workup->extraction_loss time Reaction Time Sufficient? temp->time Yes adjust_temp Optimize Temperature temp->adjust_temp No stoichiometry Stoichiometry Correct? time->stoichiometry Yes increase_time Increase Reaction Time time->increase_time No adjust_stoich Adjust Stoichiometry stoichiometry->adjust_stoich No success Yield Improved stoichiometry->success Yes adjust_temp->time increase_time->stoichiometry adjust_stoich->success repurify_sm Repurify Starting Materials impure_sm->repurify_sm Yes impure_sm->success No repurify_sm->success purification_issue Difficulty in Purification? extraction_loss->purification_issue No optimize_extraction Optimize Extraction (pH, Salting Out) extraction_loss->optimize_extraction Yes optimize_purification Optimize Purification (e.g., different chromatography) purification_issue->optimize_purification Yes purification_issue->success No optimize_extraction->purification_issue optimize_purification->success

Caption: A general workflow for troubleshooting low yields.

pd_catalysis_troubleshooting Troubleshooting Pd-Catalyzed N-Arylation start Low Conversion in N-Arylation check_catalyst Evaluate Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_substrate Assess Substrate Reactivity start->check_substrate catalyst_active Catalyst/Ligand Active? check_catalyst->catalyst_active solvent_dry Solvent Anhydrous? check_conditions->solvent_dry steric_hindrance Steric Hindrance an Issue? check_substrate->steric_hindrance screen_catalysts Screen Different Catalysts/Ligands catalyst_active->screen_catalysts No base_ok Base Appropriate? catalyst_active->base_ok Yes screen_catalysts->base_ok screen_bases Screen Different Bases base_ok->screen_bases No success Conversion Improved base_ok->success Yes screen_bases->success use_dry_solvent Use Freshly Dried Solvent solvent_dry->use_dry_solvent No temp_ok Temperature Optimized? solvent_dry->temp_ok Yes use_dry_solvent->temp_ok optimize_temp Optimize Temperature temp_ok->optimize_temp No temp_ok->success Yes optimize_temp->success modify_substrate Consider Substrate Modification (if possible) steric_hindrance->modify_substrate Yes steric_hindrance->success No modify_substrate->success

Caption: Troubleshooting workflow for Pd-catalyzed amination.

References

Side reactions to consider in the synthesis of 4-(2-Aminoethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the synthesis of 4-(2-Aminoethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The primary synthetic strategies for this compound include:

  • Multi-step synthesis from ethanolamine (B43304): This involves a sequence of protection, activation, nucleophilic substitution with morpholine (B109124), and deprotection.

  • Reductive amination: This route typically involves the reaction of morpholine with an appropriate acetaldehyde (B116499) derivative under reductive conditions.

  • Alkylation of morpholine: Direct alkylation of morpholine with a 2-haloethylamine derivative can also be employed.

Q2: What are the most common side reactions to be aware of during the synthesis of this compound?

A2: The most prevalent side reactions depend on the chosen synthetic route. For the multi-step synthesis from ethanolamine, incomplete reactions at any stage can lead to a mixture of intermediates and the final product. In reductive amination, the formation of tertiary amines through over-alkylation of the product is a common issue. When alkylating morpholine with 2-haloethylamines, dialkylation of the ethylenediamine (B42938) moiety can occur. In the synthesis of the morpholine ring itself, which might be prepared in-house, byproducts such as N-ethylmorpholine and higher molecular weight condensation products can form.

Q3: How can I purify this compound effectively?

A3: Purification is typically achieved by distillation under reduced pressure. However, if chromatographic purification is necessary, it's important to address the basicity of the morpholine nitrogen. This basicity can cause peak tailing on standard silica (B1680970) gel columns. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (0.1-2%), can be added to the eluent system to improve peak shape and separation.

Troubleshooting Guides

Problem 1: Low yield in the multi-step synthesis from ethanolamine.
Potential CauseSuggested Solution
Incomplete Protection of Ethanolamine Ensure the complete reaction of ethanolamine with the protecting group (e.g., Cbz-Cl) by monitoring the reaction with TLC. Use a slight excess of the protecting agent and base.
Poor Activation of the Hydroxyl Group Ensure the complete conversion of the protected ethanolamine to its tosylate or other activated form. Use a fresh, high-quality activating agent (e.g., Ts-Cl) and an appropriate base in an anhydrous solvent.
Inefficient Nucleophilic Substitution Use a molar excess of morpholine to drive the reaction forward. Ensure the reaction temperature is optimal for the substitution to occur without significant decomposition.
Incomplete Deprotection For catalytic hydrogenation, ensure the catalyst is active and the hydrogen pressure is sufficient. Monitor the reaction until the complete removal of the protecting group.
Problem 2: Formation of tertiary amine byproduct in reductive amination.
Potential CauseSuggested Solution
Over-alkylation of the product Use a molar excess of morpholine relative to the acetaldehyde derivative to favor the formation of the desired secondary amine.
Non-selective reducing agent Employ a milder and more selective reducing agent, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which preferentially reduces the iminium ion over the starting aldehyde.
Suboptimal pH Maintain the reaction pH in a weakly acidic range (pH 5-6) to facilitate imine formation without quenching the nucleophilicity of the morpholine.

Data Presentation

While specific quantitative data for side product distribution in the synthesis of this compound is not extensively published, the following table provides illustrative data on byproduct formation during the synthesis of the parent morpholine ring from diethylene glycol (DEG) and ammonia, which can inform on potential impurities in the morpholine starting material.

Temperature (°C)DEG Conversion (%)Morpholine Selectivity (%)N-Ethylmorpholine Selectivity (%)Other Byproducts (%)
1807585510
2008580812
22095701515

Data is illustrative and based on general trends in morpholine synthesis.

Experimental Protocols

Protocol 1: Multi-step Synthesis of this compound from Ethanolamine

This protocol is based on a common synthetic route involving protection, activation, substitution, and deprotection.

Step 1: Protection of Ethanolamine

  • To a solution of ethanolamine (1.0 eq) in dichloromethane, add triethylamine (1.2 eq) at 0 °C.

  • Slowly add benzyl (B1604629) chloroformate (Cbz-Cl, 1.1 eq) while maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC until the ethanolamine is consumed.

  • Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Cbz-protected ethanolamine.

Step 2: Tosylation of Cbz-protected Ethanolamine

  • Dissolve the Cbz-protected ethanolamine (1.0 eq) in anhydrous pyridine (B92270) at 0 °C.

  • Slowly add p-toluenesulfonyl chloride (Ts-Cl, 1.1 eq) portion-wise.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (B1210297).

  • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the tosylated intermediate.

Step 3: Nucleophilic Substitution with Morpholine

  • To a solution of the tosylated intermediate (1.0 eq) in acetonitrile, add morpholine (2.5 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine).

Step 4: Deprotection to Yield this compound

  • Dissolve the product from Step 3 in methanol.

  • Add 10% Palladium on carbon (10 wt% of the substrate).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Protocol 2: Reductive Amination Synthesis of this compound

This protocol provides a general procedure for the reductive amination route.

  • To a solution of morpholine (1.2 eq) in methanol, add 2-(boc-amino)acetaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture to 0 °C and add sodium borohydride (B1222165) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Extract the aqueous residue with dichloromethane.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

  • The Boc-protected product can be deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield this compound.

Mandatory Visualization

Synthesis_Workflow cluster_multistep Multi-step Synthesis from Ethanolamine cluster_reductive Reductive Amination A Ethanolamine B Protection (Cbz-Cl) A->B C Activation (Ts-Cl) B->C D Substitution (Morpholine) C->D E Deprotection (H2/Pd-C) D->E F This compound E->F G Morpholine + 2-Aminoacetaldehyde derivative H Imine Formation G->H I Reduction (e.g., NaBH(OAc)3) H->I J This compound I->J

Caption: Key synthetic pathways to this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Route Identify Synthesis Route Start->Route MultiStep Multi-step Synthesis Route->MultiStep Multi-step Reductive Reductive Amination Route->Reductive Reductive CheckProtection Incomplete Protection? MultiStep->CheckProtection CheckOverAlkylation Over-alkylation? Reductive->CheckOverAlkylation CheckActivation Poor Activation? CheckProtection->CheckActivation No Solution1 Optimize Protection Step CheckProtection->Solution1 Yes CheckSubstitution Inefficient Substitution? CheckActivation->CheckSubstitution No Solution2 Optimize Activation Step CheckActivation->Solution2 Yes CheckDeprotection Incomplete Deprotection? CheckSubstitution->CheckDeprotection No Solution3 Optimize Substitution Step CheckSubstitution->Solution3 Yes Solution4 Optimize Deprotection Step CheckDeprotection->Solution4 Yes CheckReducer Reducer Selectivity? CheckOverAlkylation->CheckReducer No Solution5 Adjust Stoichiometry CheckOverAlkylation->Solution5 Yes Solution6 Use Milder Reductant CheckReducer->Solution6 Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Optimizing 4-(2-Aminoethyl)morpholine-Based Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 4-(2-Aminoethyl)morpholine-based catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic applications of this compound?

A1: this compound is a versatile compound used as a building block for various catalysts and as a ligand in coordination chemistry.[1][2] Its primary applications include:

  • Organocatalysis: Particularly when immobilized on a support like silica, it serves as an efficient and reusable catalyst for multi-component reactions, such as the synthesis of polyhydroquinolines.[3]

  • CO2 Capture and Utilization: Morpholine (B109124) derivatives, including this compound, have shown promise in capturing carbon dioxide and catalyzing its conversion into value-added chemicals like N-formylmorpholine.[4][5]

  • Precursor to other Catalysts and Ligands: It is a key starting material for synthesizing more complex chiral organocatalysts and ligands for various chemical transformations.[2][6][7]

  • Curing Agent: In polymer chemistry, it can act as a curing agent for epoxy resins.[8]

Q2: What makes morpholine-based catalysts, like those derived from this compound, challenging to work with?

A2: The primary challenge with morpholine-based catalysts in enamine catalysis is their generally lower reactivity compared to pyrrolidine-based catalysts.[6][7] This reduced activity is attributed to the presence of the oxygen atom in the morpholine ring and the pronounced pyramidalization of the nitrogen atom, which decreases the nucleophilicity of the resulting enamine intermediate.[6][7][9] However, strategic modifications, such as the introduction of other functional groups, can enhance their catalytic efficiency.[6][7]

Q3: Can this compound-based catalysts be recycled and reused?

A3: Yes, particularly when immobilized on a solid support. For example, a nano-silica/4-(2-Aminoethyl)-morpholine composite has been shown to be easily separated from the reaction mixture by simple filtration and can be reused without a significant loss of catalytic activity.[3] The reusability is a key advantage for developing more sustainable and cost-effective chemical processes.

Troubleshooting Guides

Issue 1: Low Catalytic Activity or Reaction Yield

Q: My reaction is showing low conversion rates and poor yields. What are the potential causes and how can I address them?

A: Low yield in reactions catalyzed by this compound-based systems can stem from several factors. Below is a systematic approach to troubleshoot this issue.

  • Catalyst Loading: Insufficient catalyst loading can lead to slow and incomplete reactions. It may be necessary to screen different catalyst concentrations to find the optimal loading for your specific substrates.[6]

  • Reaction Conditions:

    • Temperature: Many reactions are temperature-sensitive. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst degradation or the formation of side products.[10]

    • Solvent: The choice of solvent can significantly impact reaction rates and yields. A solvent that does not fully solubilize the reactants or the catalyst can hinder the reaction. It is advisable to test a range of solvents with varying polarities.

  • Substrate Reactivity: The electronic and steric properties of your substrates can greatly influence the reaction outcome. For instance, in some palladium-catalyzed reactions involving morpholine derivatives, electron-poor aryl halides are known to lead to complex product mixtures and lower yields.[10]

  • Catalyst Purity: Ensure the this compound or its derivative is of high purity, as impurities can interfere with the catalytic cycle.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_catalyst Verify Catalyst Loading and Purity start->check_catalyst Start optimize_conditions Optimize Reaction Conditions (Temperature, Solvent, Time) check_catalyst->optimize_conditions If catalyst is OK evaluate_substrate Assess Substrate Reactivity optimize_conditions->evaluate_substrate If yield still low solution Improved Yield optimize_conditions->solution Successful evaluate_substrate->optimize_conditions Modify substrate or re-optimize

Caption: Workflow for troubleshooting low reaction yields.

Issue 2: Catalyst Deactivation

Q: I'm observing a decrease in catalytic activity over time or upon reuse. What could be causing catalyst deactivation, and can it be regenerated?

A: Catalyst deactivation is a common issue and can occur through several mechanisms.[11][12][13] For morpholine-based catalysts, the following are common causes:

  • Fouling: The deposition of high-molecular-weight byproducts or polymers on the catalyst's active sites can block them.[11][14]

  • Poisoning: Impurities in the reactants or solvent (e.g., sulfur compounds) can irreversibly bind to the catalyst's active sites.[11][14]

  • Thermal Degradation: At elevated temperatures, the morpholine ring or the aminoethyl side chain can undergo decomposition.[14] Studies on morpholine for CO2 capture show it is stable up to 150°C but degrades significantly at 175°C and higher.[15]

  • Oxidative Degradation: Exposure to air or oxidizing agents can lead to the formation of N-oxides, which may be less catalytically active.[2]

Regeneration Protocols:

Depending on the cause of deactivation, you may be able to regenerate your catalyst:

  • Solvent Washing: For deactivation due to fouling, washing the catalyst with a suitable solvent that dissolves the impurities but not the catalyst can be effective.[14]

  • Thermal Treatment: If deactivation is due to the deposition of volatile compounds, a controlled thermal treatment under an inert atmosphere might regenerate the catalyst.

  • Acid/Base Wash: A dilute acid or base wash can sometimes remove poisons from the catalyst surface.

Decision Tree for Catalyst Deactivation

deactivation_troubleshooting start Decreased Catalytic Activity cause Identify Potential Cause start->cause fouling Fouling (Byproduct Deposition) cause->fouling Visual inspection or spectroscopy shows deposits? poisoning Poisoning (Impurities) cause->poisoning Reactant/solvent impurities suspected? thermal Thermal/Oxidative Degradation cause->thermal High temp or oxidative conditions used? regen_solvent Regenerate: Solvent Wash fouling->regen_solvent regen_acidbase Regenerate: Acid/Base Wash poisoning->regen_acidbase resynthesize Resynthesize Catalyst thermal->resynthesize regen_solvent->start Re-test regen_acidbase->start Re-test

Caption: Troubleshooting guide for catalyst deactivation.

Data Summary Tables

Table 1: Performance of Nano-SiO2/4-(2-Aminoethyl)-morpholine in Polyhydroquinoline Synthesis [3]

EntryAromatic AldehydeTime (min)Yield (%)
1Benzaldehyde1595
24-Methylbenzaldehyde2092
34-Chlorobenzaldehyde1594
44-Nitrobenzaldehyde1096
53-Hydroxybenzaldehyde2590

Reaction Conditions: Aromatic aldehyde (1 mmol), dimedone (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), ammonium (B1175870) acetate (B1210297) (1 mmol), and nano-SiO2/4-(2-Aminoethyl)-morpholine (0.04 g) in H2O/EtOH (1:1) at 60°C.

Table 2: Comparison of Morpholine-Based Organocatalysts in 1,4-Addition Reaction [9]

Catalyst (1 mol%)AldehydeTime (h)Conversion (%)Diastereomeric Ratio (syn/anti)Enantiomeric Excess (ee, %)
IPropanal24>9998:290
IIPropanal248595:585
IIIPropanal485090:1070
IVPropanal486088:1275

Reaction Conditions: Aldehyde (1.1 eq), nitrostyrene (B7858105) (1 eq), N-methylmorpholine (1 mol%), catalyst (1 mol%) in iPrOH at -10°C.

Experimental Protocols

Protocol 1: Synthesis of Nano-Silica/4-(2-Aminoethyl)-morpholine Catalyst[3]

This protocol describes the immobilization of this compound on a nano-silica support.

Step 1: Preparation of Silicon Chloride

  • In a 250 mL round-bottom flask, add nano-silica gel (8 g) and thionyl chloride (30 mL). Caution: Thionyl chloride is toxic and should be handled in a fume hood with appropriate personal protective equipment.

  • Reflux the mixture for 48 hours.

  • After cooling to room temperature, filter the reaction mixture through a Büchner funnel.

  • Wash the residue several times with dichloromethane (B109758).

  • Dry the resulting silicon chloride precipitate at room temperature for 24 hours.

Step 2: Functionalization with this compound

  • Disperse the dried silicon chloride (5 g) in dry toluene (B28343) (50 mL).

  • Add this compound (5 g) to the suspension.

  • Reflux the mixture for 24 hours.

  • After cooling, filter the solid product.

  • Wash the product with dichloromethane to remove any unreacted amine.

  • Dry the final nano-silica/4-(2-Aminoethyl)-morpholine catalyst under vacuum.

Diagram of Catalyst Synthesis Workflow

catalyst_synthesis cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Functionalization silica Nano-Silica Gel reflux1 Reflux 48h silica->reflux1 socl2 Thionyl Chloride socl2->reflux1 filter1 Filter & Wash (Dichloromethane) reflux1->filter1 sicl Silicon Chloride Product filter1->sicl reflux2 Reflux 24h in Toluene sicl->reflux2 Add to Toluene amine This compound amine->reflux2 filter2 Filter & Wash (Dichloromethane) reflux2->filter2 final_catalyst Final Catalyst: nano-SiO2/AEM filter2->final_catalyst

References

Technical Support Center: Purification of Hygroscopic Morpholine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of hygroscopic morpholine (B109124) compounds.

Frequently Asked Questions (FAQs)

Q1: Why are morpholine-containing compounds often difficult to purify, particularly using silica (B1680970) gel chromatography?

Morpholine compounds possess a basic nitrogen atom within their heterocyclic structure.[1] This basicity can lead to strong interactions with the acidic silanol (B1196071) groups present on the surface of silica gel, a common stationary phase in chromatography.[1] These interactions can cause several issues, including peak tailing, streaking, and in some instances, irreversible binding of the compound to the column, resulting in poor separation and low recovery.[1] Furthermore, the hygroscopic nature of many morpholine derivatives, meaning they readily absorb moisture from the air, can complicate handling and purification, potentially affecting yield calculations and the physical state of the final product.[2]

Q2: My morpholine compound is highly soluble in water. How can I efficiently extract it from an aqueous reaction mixture?

The high water solubility of certain morpholine derivatives can make extraction with non-polar organic solvents inefficient.[1] To enhance extraction efficiency, consider the following techniques:

  • Salting Out: The addition of a significant amount of an inorganic salt, such as sodium chloride (NaCl) or potassium carbonate (K2CO3), to the aqueous layer increases its ionic strength. This reduces the solubility of the organic compound in the aqueous phase, thereby promoting its transfer into the organic layer.[1]

  • pH Adjustment: Since morpholine compounds are basic, increasing the pH of the aqueous layer (e.g., with NaOH or K2CO3) will ensure the compound is in its free base form. The free base is generally less water-soluble than its protonated salt form, facilitating extraction into an organic solvent.[1]

  • Use of a More Polar Solvent: Solvents like dichloromethane (B109758) (DCM) or chloroform (B151607) can be more effective for extracting polar compounds from aqueous solutions.[1]

Q3: I am struggling to crystallize my morpholine-containing compound. What are some common issues and their solutions?

Crystallization of morpholine derivatives can be challenging for several reasons. Common problems and their potential solutions are outlined below:

  • High Solubility: The compound may be excessively soluble in the chosen solvent. In this case, trying a less polar solvent or a mixture of solvents may be effective.[1]

  • "Oiling Out": The compound separates as an oil instead of a solid. This often occurs when the compound's melting point is lower than the solvent's boiling point or if the solution is too concentrated.[1][3] Using a lower-boiling point solvent, a more dilute solution with slow cooling, or adding a co-solvent to decrease solubility can help.[1]

  • Presence of Impurities: Impurities can hinder the formation of a crystal lattice.[1] It is crucial to start with material that is as pure as possible.

  • Amorphous Solid Formation: The compound may precipitate as a non-crystalline, amorphous solid. To encourage the formation of crystals, slow down the rate of crystallization by using a solvent system in which the compound is only sparingly soluble at room temperature and cooling the solution slowly.[1] The addition of a seed crystal of the pure compound can also initiate crystallization.[1]

Troubleshooting Guides

Silica Gel Chromatography
ProblemPotential CauseRecommended Solution
Peak Tailing/Streaking The basic morpholine nitrogen is interacting strongly with the acidic silica gel.[1]Add a basic modifier such as triethylamine (B128534) (0.1-2%) or ammonia (B1221849) (in methanol) to your eluent.[1]
Compound Stuck on Column The compound is too polar for the selected eluent system and is strongly adsorbed to the silica.[1]Gradually increase the polarity of your eluent. For very polar compounds, consider using reverse-phase chromatography.[1]
Low Recovery of Compound The compound is irreversibly binding to the silica gel.[1]Use a deactivated silica gel or switch to a less acidic stationary phase like alumina. Adding a basic modifier to the eluent can also enhance recovery.[1]
Poor Separation from Polar Impurities The eluent system is not providing adequate resolution.Experiment with a different solvent system to improve separation.
Crystallization
ProblemPotential CauseRecommended Solution
No Crystals Form Upon Cooling The solution is not supersaturated (too much solvent was used), or nucleation is slow.[1]Try to concentrate the solution by evaporating some of the solvent. Add a seed crystal of the pure compound to induce crystallization.[1]
Compound "Oils Out" Instead of Crystallizing The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated.[1][3]Use a lower-boiling point solvent, a more dilute solution with slow cooling, or add a co-solvent to reduce solubility.[1]
Low Yield of Recovered Crystals The compound has significant solubility in the cold solvent, or too much solvent was used initially.[1]Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtration. Use the minimum amount of hot solvent required to dissolve the compound. Wash the collected crystals with a minimal amount of ice-cold solvent.[1]
Crystals are Colored Colored impurities are co-crystallizing with the product.[1]Add a small amount of activated charcoal to the hot solution and filter it while hot to remove the charcoal and adsorbed impurities before allowing it to cool.[1]

Experimental Protocols

Protocol 1: Purification of a Basic Morpholine Derivative by Flash Column Chromatography
  • Eluent Selection: Utilize thin-layer chromatography (TLC) to identify a suitable eluent system. A mixture of ethyl acetate (B1210297) and hexanes is a good starting point. To mitigate peak tailing, add 0.5-1% triethylamine (Et3N) to the chosen eluent.[1] The target Rf value for the desired compound should be between 0.2 and 0.4.[1]

  • Column Packing: Choose an appropriately sized silica gel column based on the quantity of crude material. Pack the column using the selected eluent system.

  • Sample Loading: Dissolve the crude morpholine compound in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel before loading it onto the column.

  • Elution: Run the column with the selected eluent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: Purification by Recrystallization of a Morpholine Hydrochloride Salt
  • Salt Formation: Dissolve the crude basic morpholine compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) until precipitation is complete.[1] Collect the resulting hydrochloride salt by vacuum filtration and wash it with cold solvent.[1]

  • Solvent Selection for Recrystallization: Test the solubility of a small sample of the salt in various solvents (e.g., water, ethanol, isopropanol, or mixtures) at both room temperature and upon heating to find a suitable recrystallization solvent.[1]

  • Recrystallization: Dissolve the salt in the minimum amount of the chosen boiling solvent. If the solution has a color, you can add a small amount of activated charcoal and filter the hot solution.[1] Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]

  • Crystal Collection and Drying: Collect the crystals by vacuum filtration, washing them with a small volume of the ice-cold recrystallization solvent.[1] Dry the crystals under vacuum to remove any residual solvent.[1]

Visualizations

Troubleshooting_Chromatography cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Chromatographic Separation Cause1 Strong Interaction with Silica (Peak Tailing) Problem->Cause1 Cause2 Compound Too Polar (Stuck on Column) Problem->Cause2 Cause3 Irreversible Binding (Low Recovery) Problem->Cause3 Sol1 Add Basic Modifier to Eluent (e.g., 0.1-2% Triethylamine) Cause1->Sol1 Sol4 Use Deactivated Silica or Alumina Cause1->Sol4 Sol2 Increase Eluent Polarity Cause2->Sol2 Sol3 Switch to Reverse-Phase Cause2->Sol3 Cause3->Sol1 Cause3->Sol4 Crystallization_Troubleshooting cluster_start cluster_outcomes cluster_solutions Start Crystallization Attempt Outcome1 No Crystals Form Start->Outcome1 Outcome2 Compound 'Oils Out' Start->Outcome2 Outcome3 Low Crystal Yield Start->Outcome3 Sol1 Concentrate Solution or Add Seed Crystal Outcome1->Sol1 Sol2 Use Lower Boiling Point Solvent, Dilute Solution, or Add Co-solvent Outcome2->Sol2 Sol3 Cool Sufficiently, Use Minimal Hot Solvent Outcome3->Sol3

References

Technical Support Center: Morpholine Removal from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted morpholine (B109124) from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is removing unreacted morpholine important?

Unreacted morpholine can interfere with downstream processes, such as crystallization, and can complicate the purification of the desired product. Its basic nature can also affect the stability and activity of the final compound. Complete removal is often a critical step to ensure the purity and quality of the synthesized molecule.

Q2: What are the most common methods for removing residual morpholine?

The most common methods for removing unreacted morpholine include:

  • Aqueous Acidic Extraction (Acid Wash): This technique leverages the basicity of morpholine to convert it into a water-soluble salt, which can then be easily separated from the organic layer.

  • Distillation: This method is suitable when the desired product has a significantly different boiling point from morpholine (128.9 °C).

  • Flash Column Chromatography: This is a standard purification technique that can separate morpholine from the product based on polarity differences.

  • Scavenger Resins: These are solid-supported reagents that selectively react with and bind to amines like morpholine, allowing for their removal by simple filtration.

  • Recrystallization as a Salt: The target compound can sometimes be selectively crystallized as a salt (e.g., hydrochloride salt), leaving the morpholine in the mother liquor.

Q3: My product is sensitive to acid. How can I remove morpholine without an acid wash?

If your product is acid-sensitive, you have several alternatives to an acidic workup:

  • Scavenger Resins: Isocyanate or sulfonyl chloride functionalized resins are highly effective at scavenging primary and secondary amines like morpholine under neutral conditions.

  • Chromatography: Normal-phase chromatography on silica (B1680970) gel (potentially with a basic modifier like triethylamine (B128534) to prevent product streaking) or reverse-phase chromatography can be effective.[1][2]

  • Distillation: If your product is non-volatile, unreacted morpholine can be removed by distillation, possibly under reduced pressure.

Q4: I'm observing an emulsion during my aqueous workup to remove morpholine. What should I do?

Emulsion formation is common when dealing with amines. To break the emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.

  • Centrifugation: If the emulsion persists, centrifuging the mixture can help to separate the layers.

  • Filtration through Celite: Passing the mixture through a pad of Celite can sometimes break up the emulsion.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Residual morpholine detected after acidic extraction. Incomplete protonation of morpholine.Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2). Use a stronger acid if necessary. Perform multiple extractions with the acidic solution.
Insufficient mixing of the biphasic system.Vigorously stir or shake the separatory funnel to ensure thorough mixing of the aqueous and organic layers.
Product loss during acidic extraction. Your product may have some solubility in the acidic aqueous layer.Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Consider using a less aggressive acid.
Morpholine co-elutes with the product during column chromatography. Inappropriate solvent system.Modify the eluent system. For normal phase, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape of basic compounds.[1][2] For reverse phase, adjusting the pH of the mobile phase can improve separation.
Low recovery after using a scavenger resin. Insufficient amount of scavenger resin.Use a larger excess of the scavenger resin (typically 3-5 equivalents relative to the excess morpholine).
Incomplete reaction with the resin.Increase the reaction time with the resin and ensure adequate mixing.

Data Presentation: Comparison of Morpholine Removal Methods

The following table provides a summary of the expected efficiency of different morpholine removal techniques. The actual efficiency will vary depending on the specific reaction conditions and the properties of the desired product.

Method Principle Typical Efficiency (% Morpholine Removal) Advantages Disadvantages
Aqueous Acidic Extraction (1M HCl) Partitioning based on pH-dependent solubility.[3][4]>95% (with multiple extractions)Simple, inexpensive, and highly effective for basic impurities.Not suitable for acid-sensitive products. Can lead to emulsions.
Distillation Separation based on differences in boiling points.[5]>98%Effective for large-scale removals and when the product is non-volatile.Requires the product to be thermally stable. Not effective for products with similar boiling points to morpholine.
Flash Column Chromatography Separation based on polarity.[1][2]>99%Provides high purity of the final product. Can be automated.Can be time-consuming and requires significant solvent usage. Product may interact with the stationary phase.
Scavenger Resins (Isocyanate-based) Covalent bonding of morpholine to a solid support.>99%High selectivity and simple filtration-based removal. Suitable for acid-sensitive compounds.Resins can be expensive. Requires optimization of reaction time and equivalents of resin.
Recrystallization (as a salt) Differential solubility of the product salt and morpholine.[6][7]Variable (depends on solubility)Can yield a highly pure, crystalline product.Not all products form easily crystallizable salts. Can lead to product loss in the mother liquor.

Experimental Protocols

Protocol 1: Removal of Morpholine by Aqueous Acidic Extraction
  • Quenching: Cool the reaction mixture to room temperature. If the reaction was performed in a water-miscible solvent (e.g., THF, DMF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl) solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The morpholine hydrochloride salt will be in the aqueous (bottom) layer. Drain the aqueous layer.

  • Repeat: Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete removal of morpholine.

  • Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Removal of Morpholine using a Scavenger Resin
  • Resin Selection: Choose an appropriate scavenger resin for secondary amines, such as an isocyanate-functionalized polystyrene resin.

  • Resin Addition: To the reaction mixture, add the scavenger resin (typically 3-5 equivalents based on the initial amount of excess morpholine).

  • Reaction: Stir the mixture at room temperature for 2-16 hours. The progress of morpholine removal can be monitored by TLC or LC-MS.

  • Filtration: Once the reaction is complete, filter the mixture to remove the resin.

  • Washing: Wash the resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, now free of morpholine.

Visualizations

Experimental Workflow for Morpholine Removal by Acidic Extraction

G start Reaction Mixture (Product + Unreacted Morpholine) add_solvent Dilute with Organic Solvent (e.g., Ethyl Acetate) start->add_solvent transfer Transfer to Separatory Funnel add_solvent->transfer add_acid Add 1M HCl (aq) transfer->add_acid shake Shake and Vent add_acid->shake separate Separate Layers shake->separate aq_layer Aqueous Layer (Morpholine HCl) separate->aq_layer Discard org_layer Organic Layer (Product) separate->org_layer repeat_ext Repeat HCl Wash (2x) org_layer->repeat_ext wash_bicarb Wash with sat. NaHCO3 (aq) repeat_ext->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry filter Filter dry->filter concentrate Concentrate filter->concentrate end Purified Product concentrate->end

Caption: Workflow for removing morpholine via acidic extraction.

Experimental Workflow for Morpholine Removal using a Scavenger Resin

G start Reaction Mixture (Product + Unreacted Morpholine) add_resin Add Scavenger Resin (e.g., Isocyanate Resin) start->add_resin stir Stir at Room Temperature (2-16 h) add_resin->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter to Remove Resin monitor->filter resin_waste Resin-Bound Morpholine filter->resin_waste Discard wash_resin Wash Resin with Solvent filter->wash_resin combine Combine Filtrate and Washings wash_resin->combine Collect Filtrate concentrate Concentrate combine->concentrate end Purified Product concentrate->end

Caption: Workflow for removing morpholine using a scavenger resin.

References

Technical Support Center: Overcoming Common Issues in the Scale-Up of 4-(2-Aminoethyl)morpholine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming common challenges encountered during the scale-up synthesis of 4-(2-Aminoethyl)morpholine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: Several synthetic routes are employed for the synthesis of this compound. Two common methods considered for scale-up are:

  • Reductive amination of 2-morpholinoacetaldehyde (B1332701): This method involves the reaction of 2-morpholinoacetaldehyde with ammonia (B1221849) and a reducing agent.

  • Reaction of N-(2-chloroethyl)morpholine with ammonia: This is a straightforward nucleophilic substitution reaction.

  • Multi-step synthesis from ethanolamine (B43304): This involves a sequence of protection, activation, and substitution reactions to build the molecule.[1]

Each route has its own set of challenges during scale-up, including management of exotherms, by-product formation, and purification.

Q2: Why do yield and purity often decrease when scaling up the synthesis of this compound?

A2: A decrease in yield and purity during scale-up is a frequent challenge and can be attributed to several factors.[2] Inadequate mixing and mass transfer in larger reactors can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions and the formation of impurities.[2] Poor heat dissipation in a larger volume can also lead to uncontrolled exothermic reactions, affecting the selectivity of the reaction.[2] Additionally, longer reaction and work-up times associated with larger batches can contribute to product degradation.[2]

Q3: What are the primary safety concerns when scaling up this synthesis?

A3: The synthesis of this compound involves several safety hazards that are magnified at a larger scale. The use of strong acids and bases at high temperatures can be hazardous.[3] Many amination reactions are highly exothermic, and without proper control, they can lead to a thermal runaway, a rapid and uncontrolled increase in temperature and pressure that can result in a reactor breach.[4][5] this compound itself is a corrosive and flammable liquid.[6] Therefore, a thorough process safety assessment is crucial before any scale-up.

Q4: My crude product is a dark, viscous oil. What are the likely causes and how can I purify it?

A4: The formation of dark, oily products is a common issue, often resulting from side reactions that produce polymeric byproducts or colored impurities.[7] These can arise from inadequate temperature control or localized high concentrations of reactants.[2] Purification of such crude material can be challenging. A combination of techniques is often necessary, starting with an initial acid-base extraction to remove neutral impurities.[7] This can be followed by treatment with activated carbon to remove colored impurities, and finally, purification by fractional distillation or conversion to a hydrochloride salt followed by recrystallization.[7][8]

Troubleshooting Guides

Issue 1: Decreased Yield and Purity Upon Scale-Up

Symptoms:

  • The isolated yield is significantly lower than in the lab-scale synthesis.

  • Purity, as determined by GC or HPLC, is lower, with an increased number of byproducts.

Potential Causes and Solutions:

Potential Cause Recommended Action
Inadequate Mixing In larger reactors, inefficient mixing can lead to localized high concentrations of reactants, promoting side reactions. Solution: Increase the agitation speed and consider using a more efficient impeller design, such as a pitched-blade turbine, to improve mixing.[9]
Poor Heat Transfer The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient and potentially leading to hot spots. Solution: Ensure the reactor's cooling system is adequate for the scale. Consider a semi-batch process with controlled addition of a key reagent to manage the exotherm.[2]
Extended Reaction/Work-up Time Longer processing times at elevated temperatures can lead to product degradation. Solution: Optimize the work-up procedure to minimize the time the product is exposed to harsh conditions. Analyze samples at intermediate stages to identify where degradation is occurring.

Experimental Protocol: Lab-Scale Simulation of Poor Mixing

To diagnose if poor mixing is the root cause, a "worst-case scenario" can be simulated at the lab scale.

  • Baseline Experiment: Run the reaction under standard, well-mixed laboratory conditions to establish a baseline for yield and purity.

  • Poor Mixing Simulation:

    • Significantly reduce the stirring speed.

    • Add a key reagent all at once instead of dropwise to mimic localized high concentrations.[2]

  • Analysis: Compare the yield and purity (via HPLC or GC) of the baseline experiment with the "poor mixing" experiment. A significant increase in impurities or a decrease in yield under poor mixing conditions strongly suggests that mixing efficiency is a key factor in the scale-up problem.[2]

Issue 2: Uncontrolled Exotherm and Potential for Runaway Reaction

Symptoms:

  • A rapid, uncontrolled increase in the internal temperature of the reactor.

  • A significant increase in reactor pressure.

Potential Causes and Solutions:

Potential Cause Recommended Action
Excessive Reagent Addition Rate Adding a reactive reagent too quickly can generate heat faster than the cooling system can remove it. Solution: Reduce the addition rate of the limiting reagent. Use a dosing pump for precise control.[9]
Inadequate Cooling The cooling capacity of the reactor may be insufficient for the heat generated by the reaction at scale. Solution: Ensure the cooling system is properly sized. Monitor the inlet and outlet temperatures of the cooling fluid to verify its performance.[5]
Insufficient Solvent A lower solvent volume can lead to a more concentrated reaction mixture and a faster rate of heat generation. Solution: Increase the solvent volume to help dissipate heat more effectively.[9]

Workflow for Responding to a Thermal Runaway Event

G start Uncontrolled Temperature Rise Detected stop_reagent Immediately Stop All Reagent Feeds start->stop_reagent maximize_cooling Maximize Reactor Cooling stop_reagent->maximize_cooling monitor_temp Monitor Temperature Trend maximize_cooling->monitor_temp temp_decreasing Temperature Decreasing? monitor_temp->temp_decreasing continue_monitoring Continue to Monitor Until Stable temp_decreasing->continue_monitoring Yes prepare_quench Prepare Emergency Quench temp_decreasing->prepare_quench No stabilized Reactor Stabilized continue_monitoring->stabilized quench Initiate Emergency Quench prepare_quench->quench evacuate Evacuate Area quench->evacuate

Workflow for responding to a thermal runaway event.
Issue 3: Formation of Colored Impurities and Viscous By-products

Symptoms:

  • The crude product is a dark brown or black color.

  • The product is a thick, difficult-to-handle oil.

Potential Causes and Solutions:

Potential Cause Recommended Action
Overheating/Hot Spots High temperatures can lead to thermal degradation and polymerization of starting materials or the product. Solution: Improve temperature control and mixing to eliminate hot spots.
Air Oxidation Some amines are sensitive to air oxidation, which can lead to colored impurities. Solution: Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
Side Reactions Inadequate control of reaction parameters can favor the formation of high-molecular-weight byproducts. Solution: Re-evaluate the reaction stoichiometry, temperature profile, and addition rates to minimize side reactions.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., ethanol (B145695) or toluene) at a concentration of 10-20% (w/v).

  • Carbon Addition: Add 1-5% (w/w) of activated carbon to the solution. The optimal amount may need to be determined experimentally.[10][11]

  • Heating and Stirring: Heat the mixture to 40-60°C and stir for 1-2 hours.[10]

  • Filtration: Filter the hot solution through a pad of celite to remove the activated carbon.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the decolorized product.

Issue 4: Challenges in Purification by Column Chromatography

Symptoms:

  • Significant peak tailing or streaking on silica (B1680970) gel columns.

  • Low recovery of the product from the column.

Potential Causes and Solutions:

Potential Cause Recommended Action
Strong Interaction with Silica Gel The basic nitrogen atom of the morpholine (B109124) ring interacts strongly with the acidic silanol (B1196071) groups on the surface of the silica gel. Solution: Add a basic modifier, such as 0.1-2% triethylamine (B128534) or ammonia in methanol (B129727), to the eluent to neutralize the acidic sites on the silica gel.
Irreversible Binding In some cases, the product may bind irreversibly to the silica gel. Solution: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral), or a deactivated silica gel.
Issue 5: "Oiling Out" During Crystallization

Symptoms:

  • Instead of forming solid crystals upon cooling, the product separates as an oil or a sticky gum.

Potential Causes and Solutions:

Potential Cause Recommended Action
High Supersaturation Cooling the solution too quickly or using too little solvent can lead to a high level of supersaturation, favoring oiling out. Solution: Reduce the cooling rate and ensure the solution is not overly concentrated.[12]
Presence of Impurities Impurities can inhibit crystal nucleation and promote the formation of an oil. Solution: Improve the purity of the material before crystallization, for example, by performing an initial extraction or charcoal treatment.
Low Melting Point The melting point of the product may be below the temperature of the solution. Solution: Experiment with different solvent systems to find one in which the product has a higher melting point or lower solubility. Consider converting the free base to a salt (e.g., hydrochloride), which often has a higher melting point and better crystallization properties.[13]

Troubleshooting Workflow for "Oiling Out"

G start Product 'Oils Out' During Crystallization add_solvent Add more solvent and reheat to dissolve start->add_solvent slow_cool Cool the solution more slowly add_solvent->slow_cool check_crystals Crystals form? slow_cool->check_crystals success Crystallization Successful check_crystals->success Yes change_solvent Change solvent system check_crystals->change_solvent No seed_crystals Add seed crystals change_solvent->seed_crystals form_salt Convert to a salt and recrystallize seed_crystals->form_salt

Decision tree for troubleshooting "oiling out".

Data Presentation

The following tables provide an overview of expected trends and typical results when scaling up amine synthesis and purification. The specific values can vary significantly depending on the exact reaction conditions and equipment used.

Table 1: Impact of Scale on Yield and Purity (Illustrative)

Scale Typical Batch Size Expected Yield (%) Expected Purity (%) Key Challenges
Lab Scale 1-100 g85-95>98Process optimization, proof of concept.
Pilot Scale [14][15][16][17]1-50 kg70-8595-98Heat and mass transfer, exotherm control, mixing efficiency.
Production Scale >50 kg65-80>95Process robustness, safety, cost-effectiveness.

Table 2: Comparison of Purification Methods (Illustrative)

Method Starting Purity (%) Final Purity (%) Typical Recovery (%) Advantages Disadvantages
Fractional Distillation 80-90>9970-85Scalable, effective for removing non-volatile impurities.Energy-intensive, may not separate compounds with close boiling points.
Recrystallization (as HCl salt) 90-95>99.580-95High purity achievable, cost-effective.Requires an additional step to form the salt and then freebase if needed.
Column Chromatography 70-90>9860-80Good for separating complex mixtures.Less scalable, requires large volumes of solvent, potential for product loss on the column.

Experimental Protocols

Protocol 1: Synthesis of this compound via a Multi-Step Route

This protocol is based on a literature procedure and is provided for informational purposes.[1] All steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Intermediate 1

  • Add ethanolamine (1.0 eq) to dichloromethane (B109758) in a reaction vessel.

  • Under alkaline conditions, slowly add benzyl (B1604629) chloroformate (1.0 eq) to the solution while maintaining the temperature.

  • Monitor the reaction by TLC or GC until completion.

  • Perform an aqueous work-up to isolate the crude Intermediate 1.

Step 2: Synthesis of Intermediate 2

  • Dissolve Intermediate 1 (1.0 eq) in dichloromethane.

  • Under alkaline conditions, add 4-tosyl chloride (1.1 eq) portion-wise, controlling the temperature.

  • Monitor the reaction until completion.

  • Isolate the crude Intermediate 2 through an aqueous work-up.

Step 3: Synthesis of Intermediate 3

  • Dissolve Intermediate 2 (1.0 eq) in acetonitrile (B52724).

  • Add morpholine (2.5 eq) and heat the mixture to 80°C.

  • Monitor the reaction until completion.

  • Remove the acetonitrile under reduced pressure and perform an extractive work-up to isolate Intermediate 3.

Step 4: Synthesis of this compound

  • Dissolve Intermediate 3 in methanol.

  • Add a palladium on carbon catalyst (5-15% by mass).

  • Hydrogenate the mixture at 20-25°C under 1-2 atmospheres of hydrogen until the reaction is complete.

  • Filter off the catalyst and remove the methanol under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.[6][9][18][19]

  • Charging the Flask: Charge the crude this compound into the distillation flask, adding boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.[5]

  • Heating: Begin heating the flask gently. Wrap the fractionating column with glass wool or aluminum foil to ensure a proper temperature gradient.[19]

  • Distillation: Slowly increase the heating to allow the vapor to rise through the column. Collect the distillate at a slow, steady rate (approximately 1 drop per second).

  • Fraction Collection: Discard the initial forerun, which may contain lower-boiling impurities. Collect the main fraction at the expected boiling point of this compound (approx. 205°C at atmospheric pressure).

  • Completion: Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential explosions.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow ethanolamine Ethanolamine int1 Intermediate 1 ethanolamine->int1 Benzyl Chloroformate int2 Intermediate 2 int1->int2 4-Tosyl Chloride int3 Intermediate 3 int2->int3 Morpholine product This compound int3->product Catalytic Hydrogenation crude_product Crude Product extraction Acid-Base Extraction crude_product->extraction decolorization Activated Carbon Treatment extraction->decolorization distillation Fractional Distillation decolorization->distillation pure_product Pure Product distillation->pure_product

References

Validation & Comparative

A Comparative Analysis of 4-(2-Aminoethyl)morpholine and Other Leading Organocatalysts

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of synthetic chemistry, organocatalysis has emerged as a powerful and sustainable alternative to traditional metal-based catalysis. This guide provides a comparative analysis of the versatile amine base, 4-(2-Aminoethyl)morpholine, with other prominent organocatalysts, namely Proline, Thiourea (B124793) derivatives, and 4-(Dimethylamino)pyridine (DMAP). This objective comparison, supported by experimental data, aims to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific synthetic needs.

While direct head-to-head comparative data for this compound across a broad spectrum of common organocatalytic reactions is not extensively documented in peer-reviewed literature, this guide collates available performance data for each catalyst class in their well-established applications. This allows for an insightful, albeit indirect, comparison of their catalytic prowess.

Performance Comparison of Organocatalysts

The efficacy of an organocatalyst is paramount in any synthetic transformation. The following tables summarize the performance of this compound and its counterparts in various catalytic applications.

This compound in Heterogeneous Catalysis

Recent studies have highlighted the potential of this compound when immobilized on a solid support. In a notable application, a nano-silica composite of this compound was employed for the synthesis of polyhydroquinoline derivatives, demonstrating high efficiency and reusability.[1][2]

Table 1: Performance of SiO2/4-(2-Aminoethyl)morpholine in Polyhydroquinoline Synthesis [1][2]

EntryAldehydeAmine SourceDicarbonyl CompoundYield (%)Time (min)
1BenzaldehydeAmmonium (B1175870) acetate (B1210297)Dimedone9530
24-ChlorobenzaldehydeAmmonium acetateDimedone9235
34-NitrobenzaldehydeAmmonium acetateDimedone9040
44-MethylbenzaldehydeAmmonium acetateDimedone9430
Morpholine (B109124) Derivatives in Asymmetric Catalysis

While specific data for this compound in common asymmetric reactions is scarce, studies on other morpholine-based organocatalysts, such as β-morpholine amino acids, provide valuable insights into the potential of the morpholine scaffold. These catalysts have shown remarkable performance in 1,4-addition reactions. It is generally acknowledged in the field that the pyrrolidine (B122466) nucleus, found in catalysts like Proline, is often more efficient than the morpholine ring in enamine-based catalysis.

Table 2: Performance of a β-Morpholine Amino Acid in the Michael Addition of Aldehydes to Nitroolefins

EntryAldehydeNitroolefinSolventTemp (°C)Time (h)Conversion (%)d.r. (syn/anti)ee (%) (syn)
1Propanalβ-NitrostyreneiPrOH-1024>9996/490
2Isovaleraldehydeβ-NitrostyreneiPrOH-1024>99>99/195
3Phenylacetaldehydeβ-NitrostyreneiPrOH-1048>99>99/198
Proline: The Archetypal Asymmetric Aminocatalyst

L-Proline is a cornerstone of asymmetric organocatalysis, particularly in aldol (B89426) reactions. Its ability to form a chiral enamine intermediate allows for high stereocontrol.

Table 3: Performance of L-Proline in the Aldol Condensation of Benzaldehyde and Acetone (B3395972) [3]

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
120DMSOrt46876
230Neatrt249771
310DMF4489960
Thiourea Derivatives: Masters of Hydrogen Bonding

Bifunctional thiourea organocatalysts excel in reactions where hydrogen bonding plays a crucial role in activating the substrate, such as in Michael additions.

Table 4: Performance of a Thiourea Derivative in the Michael Addition of Diethyl Malonate to trans-β-Nitrostyrene [4]

EntryCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)ee (%)
110Toluene (B28343)rt728592
25CH2Cl20967888
310THFrt728290
4-(Dimethylamino)pyridine (DMAP): The Acylation Specialist

DMAP is a highly efficient nucleophilic catalyst, widely employed for acylation reactions, particularly the esterification of sterically hindered alcohols.

Table 5: Performance of DMAP in the Acylation of 1-Phenylethanol with Acetic Anhydride (B1165640) [5]

EntryCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Conversion (%)
15Triethylamine (B128534)CH2Cl2rt2>99
21PyridineCH2Cl2rt695
35NoneNeat502498

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for any comparative study. Below are representative procedures for key reactions catalyzed by the discussed organocatalysts.

Synthesis of Polyhydroquinolines using SiO2/4-(2-Aminoethyl)morpholine[1][2]

A mixture of an aldehyde (1 mmol), dimedone (1 mmol), ammonium acetate (1.2 mmol), and the SiO2/4-(2-Aminoethyl)morpholine catalyst (0.02 g) in ethanol (B145695) (5 mL) is stirred at 60 °C for the appropriate time as indicated in Table 1. After completion of the reaction (monitored by TLC), the catalyst is filtered off. The solvent is evaporated under reduced pressure, and the residue is recrystallized from ethanol to afford the pure polyhydroquinoline product.

Proline-Catalyzed Aldol Condensation[3]

To a solution of the aldehyde (10 mmol) in acetone (20 mL) is added L-proline (30 mol%). The mixture is stirred at room temperature for the time specified in Table 3. Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl (20 mL) and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.

Thiourea-Catalyzed Michael Addition[4]

To a solution of trans-β-nitrostyrene (0.5 mmol) and the thiourea catalyst (10 mol%) in toluene (1.0 mL) is added diethyl malonate (1.0 mmol). The reaction mixture is stirred at room temperature for the duration indicated in Table 4. The solvent is then removed in vacuo, and the residue is purified by flash chromatography on silica gel to yield the desired Michael adduct.

DMAP-Catalyzed Acylation[5]

To a solution of the alcohol (1.0 mmol), triethylamine (1.5 mmol), and DMAP (5 mol%) in CH2Cl2 (5 mL) at 0 °C is added acetic anhydride (1.2 mmol). The reaction mixture is stirred at room temperature for the time specified in Table 5. The reaction is then quenched by the addition of water (5 mL). The layers are separated, and the aqueous layer is extracted with CH2Cl2 (2 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by column chromatography.

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is crucial for catalyst optimization and the rational design of new synthetic routes. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles and a general experimental workflow.

Catalytic_Cycle_Proline_Aldol Proline Proline Enamine Enamine Intermediate Proline->Enamine + Ketone - H₂O Ketone Ketone Aldehyde Aldehyde Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Proline - Product Water H₂O Thiourea_Michael_Addition Catalyst Bifunctional Thiourea Catalyst Activated_Complex H-Bonded Activated Complex Catalyst->Activated_Complex + Nitroolefin + Malonate Nitroolefin Nitroolefin Malonate Malonate Michael_Adduct Michael Adduct Activated_Complex->Michael_Adduct C-C Bond Formation Michael_Adduct->Catalyst - Product DMAP_Acylation DMAP DMAP Acyl_DMAP N-Acylpyridinium Intermediate DMAP->Acyl_DMAP + Acetic Anhydride Acyl_Source Acetic Anhydride Ester Ester Product Acyl_DMAP->Ester + Alcohol Alcohol Alcohol Ester->DMAP - Product Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Start Combine Reactants, Solvent & Catalyst React Stir at Specified Temperature Start->React Quench Quench Reaction React->Quench Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Purification (e.g., Chromatography) Concentrate->Purify End Characterization (NMR, HPLC, etc.) Purify->End

References

A Comparative Guide to Analytical Methods for 4-(2-Aminoethyl)morpholine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 4-(2-Aminoethyl)morpholine, a key synthetic intermediate and potential impurity in pharmaceutical products, is critical for quality control and safety assessment. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by experimental data from closely related morpholine (B109124) analogues. Detailed methodologies for the principal analytical techniques are also presented to aid in method selection and implementation.

Comparison of Analytical Techniques

The primary analytical methods for the quantification of this compound and related amine compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity. Due to the polar nature and lack of a strong chromophore in this compound, derivatization is a common strategy to improve its chromatographic behavior and detectability, particularly for GC and HPLC with UV detection.

The selection of the most suitable analytical method depends on various factors, including the sample matrix, required sensitivity, and the specific analytical objective. Below is a summary of the performance characteristics of GC-MS and HPLC methods, with data extrapolated from validated methods for morpholine and its derivatives, which are structurally similar to this compound.

Table 1: Comparison of Quantitative Data for GC-MS and HPLC-UV Methods for Morpholine and its Derivatives

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with DerivatizationHigh-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization
Linearity (R²) >0.999>0.999
Limit of Detection (LOD) 7.3 µg/L[1][2]0.100 µg/mL
Limit of Quantitation (LOQ) 24.4 µg/L[1][2]0.300 µg/mL
Accuracy (Recovery %) 94.3% to 109.0%[1][2]97.9% to 100.4%
Precision (RSD %) Intraday: 2.0%–4.4%, Interday: 3.3%–7.0%[1][2]0.79%
Sample Throughput ModerateHigh
Derivatization Typically required for volatility and sensitivityOften required to introduce a UV chromophore
Instrumentation Cost HighModerate
Selectivity High (with MS detection)Moderate to High

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for GC-MS and HPLC-UV analysis, adapted from established methods for morpholine and its derivatives.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method involves the conversion of this compound into a more volatile and thermally stable derivative, N-nitroso-4-(2-aminoethyl)morpholine, which is then analyzed by GC-MS.

1. Sample Preparation and Derivatization:

  • Accurately weigh and dissolve a standard of this compound in a suitable solvent (e.g., methanol) to prepare a stock solution.

  • Prepare a series of calibration standards by diluting the stock solution.

  • For sample analysis, dissolve the test substance in the same solvent.

  • To an aliquot of the standard or sample solution, add a controlled amount of an acidic solution (e.g., hydrochloric acid) to achieve an acidic pH.

  • Introduce a derivatizing agent, such as a saturated solution of sodium nitrite, to the acidified solution.

  • Incubate the mixture under controlled temperature and time to ensure complete derivatization.

  • After incubation, neutralize the solution with a suitable base (e.g., sodium hydroxide).

  • Extract the N-nitroso derivative with an appropriate organic solvent (e.g., dichloromethane).

  • Collect the organic layer, and if necessary, concentrate it under a gentle stream of nitrogen.

2. GC-MS Conditions:

  • GC System: Agilent 7890A GC or equivalent.[3]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[3]

  • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250°C.[3]

  • Oven Temperature Program: Initial temperature of 100°C held for 4 minutes, ramp to 120°C at 10°C/min and hold for 3 minutes, then ramp to 250°C at 20°C/min and hold for 5 minutes.[3]

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.[3]

  • Ionization Mode: Electron Impact (EI) at 70 eV.[1]

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte.

Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection and Derivatization

This method utilizes pre-column derivatization to introduce a chromophore into the this compound molecule, enabling its detection by a UV detector.

1. Sample Preparation and Derivatization:

  • Prepare stock and standard solutions of this compound in a suitable diluent (e.g., acetonitrile/water mixture).

  • To an aliquot of the standard or sample solution, add a derivatizing agent that reacts with amines to form a UV-active product (e.g., 1-Naphthyl isothiocyanate in acetonitrile).

  • Allow the reaction to proceed at a controlled temperature for a specified duration (e.g., 30 minutes) to ensure complete derivatization.

  • Quench the reaction if necessary and dilute the solution to a suitable concentration for HPLC analysis.

2. HPLC-UV Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer), run in either isocratic or gradient mode.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by the absorption maximum of the derivatized analyte.

Visualizing the Workflow and Decision-Making Process

To further clarify the processes involved in analytical method validation and selection, the following diagrams are provided.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Documentation Define_Purpose Define Analytical Method Purpose Set_Validation_Parameters Set Validation Parameters Define_Purpose->Set_Validation_Parameters Develop_Method Develop Analytical Method Set_Validation_Parameters->Develop_Method Perform_Experiments Perform Validation Experiments Develop_Method->Perform_Experiments Analyze_Data Analyze Validation Data Perform_Experiments->Analyze_Data Assess_Suitability Assess Method Suitability Analyze_Data->Assess_Suitability Assess_Suitability->Develop_Method Revise Method if not suitable Document_Results Document Results in Validation Report Assess_Suitability->Document_Results

A typical workflow for analytical method validation.

Method_Selection_Pathway Start Start: Need to Quantify This compound Sensitivity High Sensitivity Required? Start->Sensitivity Matrix Complex Sample Matrix? Sensitivity->Matrix Yes Throughput High Sample Throughput Needed? Sensitivity->Throughput No GC_MS GC-MS with Derivatization Matrix->GC_MS Yes LC_MS Consider LC-MS/MS (without derivatization) Matrix->LC_MS No Throughput->GC_MS No HPLC_UV HPLC-UV with Derivatization Throughput->HPLC_UV Yes

Decision pathway for selecting an analytical method.

References

A Comparative Guide to the Synthetic Efficacy of 4-(2-Aminoethyl)morpholine Production Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-(2-Aminoethyl)morpholine is a valuable building block in the creation of a wide range of biologically active molecules, recognized for its role in developing potential drug candidates, particularly for neurological disorders.[1] Its synthesis can be approached through various routes, each with distinct advantages and disadvantages. This guide provides an objective comparison of two prominent synthetic pathways, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

The efficacy of a synthetic route is determined by several factors, including overall yield, purity of the final product, reaction conditions, and the nature of the starting materials and reagents. Below is a summary of quantitative data for two distinct methods for synthesizing this compound.

ParameterRoute 1: Multi-Step Synthesis from Ethanolamine (B43304)Route 2: Reduction of 2-Morpholinoacetonitrile
Starting Materials Ethanolamine, Dichloromethane (B109758), Triethylamine (B128534), Cbz-Cl, Ts-Cl, Morpholine (B109124), Methanol (B129727)2-Morpholinoacetonitrile, Anhydrous THF, LiAlH4
Overall Yield ~58%72%[2][3]
Purity >99.1% (after distillation)[4]Not explicitly stated, product is a yellow oil[2][3]
Key Reagents Cbz-Cl (protection), Ts-Cl (activation), Pd/C (deprotection)LiAlH4 (reducing agent)
Reaction Time Multi-day synthesis (multiple steps of 3-7 hours each)[4]3 hours for the final reduction step[2][3]
Reaction Temperature 10-15°C, 20-25°C, 80°C[4]0°C to reflux[2][3]
Advantages High purity of the final product.Higher overall yield in a single final step.
Disadvantages Lower overall yield due to multiple steps.Use of highly reactive and hazardous LiAlH4.

Experimental Protocols

Route 1: Multi-Step Synthesis from Ethanolamine

This pathway involves the protection of the amino group of ethanolamine, activation of the hydroxyl group, substitution with morpholine, and final deprotection.

Step 1: Protection of Ethanolamine

  • To a 500ml reaction bottle, add ethanolamine (40g, 0.656mol) and dichloromethane (240ml).

  • Add triethylamine (66.26g, 0.656mol) while maintaining the temperature at 10-15°C.

  • Continue to add Cbz-Cl (92.9g, 0.546mol) at the same temperature.

  • After the addition is complete, allow the reaction to proceed for 5 hours at 25°C.

  • Wash the reaction mixture with 200ml of water, twice with 150ml of 1M hydrochloric acid, and once with 150ml of saturated saline solution.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify with petroleum ether to get the protected intermediate. (Yield: 75%)[4]

Step 2: Activation of the Hydroxyl Group

  • In a 1L reaction bottle, dissolve the protected intermediate (79.9g, 0.41mol) in dichloromethane (300ml).

  • Cool the mixture in an ice water bath and add triethylamine (62g, 0.614mol) and Ts-Cl (85.6g, 0.45mol), maintaining the temperature at 10-15°C.

  • Let the reaction proceed for 7 hours.

  • Wash the reaction solution with 300ml of water and 300ml of 1M hydrochloric acid.

  • Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate to obtain the activated intermediate. (Yield: 83%)[4]

Step 3: Substitution with Morpholine

  • In a 500ml reaction bottle, combine the activated intermediate (118g, 0.338mol) and morpholine (73.6g, 0.845mol) in acetonitrile (B52724).

  • Heat the mixture to 80°C and react for 3 hours.

  • Remove the acetonitrile by concentration under reduced pressure.

  • Add 300ml of water and extract twice with 500ml of ethyl acetate.

  • Wash the combined organic extracts with 300ml of saturated salt water, dry with anhydrous sodium sulfate, filter, and concentrate to obtain the morpholine-substituted intermediate. (Yield: 88%)[4]

Step 4: Deprotection

  • In a 1L reaction bottle, add the morpholine-substituted intermediate (78.5g, 0.3 mol) and 10% Palladium on carbon (8g) to methanol (500ml).

  • Introduce hydrogen gas and maintain the temperature at 20-25°C for 5 hours.

  • Filter the reaction mixture and concentrate the filtrate to remove the methanol.

  • The resulting liquid is purified by vacuum distillation to obtain this compound. (Yield: 91.3%, Purity: >99.1%)[4]

Route 2: Reduction of 2-Morpholinoacetonitrile

This route provides a more direct synthesis from a nitrile precursor.

  • Add LiAlH4 (3.19 g, 84 mmol) to anhydrous THF (35 mL) under an ice bath.

  • Stir the mixture at 0°C for 20 minutes.

  • Dropwise, add a solution of 2-morpholinoacetonitrile (3.50 g, 28 mmol) in anhydrous THF (10 mL).

  • After the addition, heat the reaction mixture to reflux for 3 hours.

  • Cool the mixture to 0°C and slowly add water (20 mL) to quench the reaction.

  • Filter to remove insoluble materials.

  • Concentrate the filtrate under vacuum to yield this compound as a yellow oil. (Yield: 72%)[2][3]

Visualizing the Synthetic Pathways

To better illustrate the logical flow of these synthetic routes, the following diagrams are provided.

Route_1_Multi_Step_Synthesis A Ethanolamine B Protection (Cbz-Cl) A->B Et3N, DCM C Protected Intermediate (Yield: 75%) B->C D Activation (Ts-Cl) C->D Et3N, DCM E Activated Intermediate (Yield: 83%) D->E F Substitution (Morpholine) E->F Acetonitrile, 80°C G Substituted Intermediate (Yield: 88%) F->G H Deprotection (H2, Pd/C) G->H Methanol I This compound (Yield: 91.3%) H->I

Caption: Workflow for the multi-step synthesis of this compound.

Route_2_Nitrile_Reduction Start 2-Morpholinoacetonitrile Reduction Reduction Start->Reduction 1. LiAlH4, THF 2. H2O quench Product This compound (Yield: 72%) Reduction->Product

Caption: Workflow for the synthesis of this compound via nitrile reduction.

References

Structural analysis of 4-(2-Aminoethyl)morpholine complexes using X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the structural elucidation of metal complexes containing the versatile ligand 4-(2-Aminoethyl)morpholine. This guide provides a comparative analysis of their crystal structures determined by X-ray crystallography, alongside detailed experimental protocols and a visual representation of the analytical workflow.

The coordination chemistry of this compound has garnered significant interest due to the ligand's flexible bidentate N,N'-donor capabilities, which allows for the formation of stable chelate rings with various metal centers. Understanding the precise three-dimensional arrangement of these complexes is paramount for applications in catalysis, materials science, and medicinal chemistry. This guide presents a comparative structural analysis of three such complexes: a nickel(II) complex and two distinct cadmium(II) complexes, offering insights into the influence of the metal ion and co-ligands on the resulting molecular geometry and crystal packing.

Comparative Crystallographic Data

The structural parameters of the selected this compound complexes, as determined by single-crystal X-ray diffraction, are summarized below. These tables highlight the key differences in their coordination environments.

Table 1: Crystal Data and Structure Refinement Parameters

Parameterbis[this compound-κ²N,N′]diaquanickel(II) dichloride[this compound-κ²N,N′]dibromidocadmium(II)Dichloridobis[2-(morpholin-4-yl)ethanamine-κ²N,N′]cadmium
Formula [Ni(C₆H₁₄N₂O)₂(H₂O)₂]Cl₂[CdBr₂(C₆H₁₄N₂O)][CdCl₂(C₆H₁₄N₂O)₂]
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/nP-1C222₁
a (Å) --19.6443 (2)
b (Å) --10.6159 (1)
c (Å) --8.3553 (1)
α (°) 90-90
β (°) --90
γ (°) 90-90
V (ų) --1742.43 (3)
Z 2-4

Table 2: Selected Bond Lengths (Å) and Angles (°)

ComplexMetalLigand Donor AtomsM-N (Å)M-X/O (Å)N-M-N Angle (°)
bis[this compound-κ²N,N′]diaquanickel(II) dichlorideNi(II)N (aminoethyl), N (morpholine)---
[this compound-κ²N,N′]dibromidocadmium(II)Cd(II)N1 (morpholine), N2 (aminoethyl)2.504 (2) (Cd-N1), 2.306 (3) (Cd-N2)-76.06 (8)
Dichloridobis[2-(morpholin-4-yl)ethanamine-κ²N,N′]cadmiumCd(II)N,N'---

Data for the Nickel complex and complete data for the second Cadmium complex were not fully available in the public domain abstracts.

Structural Insights and Comparison

The crystal structure of bis[this compound-κ²N,N′]diaquanickel(II) dichloride reveals a distorted octahedral coordination geometry around the Nickel(II) ion.[1] The central nickel atom is coordinated to two bidentate this compound ligands and two water molecules. The morpholine (B109124) ligands chelate to the metal center, forming stable five-membered rings.

In contrast, the [this compound-κ²N,N′]dibromidocadmium(II) complex exists as a centrosymmetric dimer.[2][3] Each cadmium atom is six-coordinated, displaying a distorted octahedral geometry. The coordination sphere is composed of one bidentate this compound ligand, two bridging bromide ions, and two terminal bromide ions. The differing Cd-N bond lengths suggest an asymmetric coordination of the morpholine and aminoethyl nitrogens.[2]

The third complex, Dichloridobis[2-(morpholin-4-yl)ethanamine-κ²N,N′]cadmium , also features a six-coordinate cadmium center with an octahedral geometry.[4] In this structure, the cadmium atom is coordinated to two bidentate this compound ligands and two chloride ions.

A common feature across these complexes is the chelating nature of the this compound ligand, which consistently forms a five-membered ring with the metal ion. The conformation of the morpholine ring is typically found in a stable chair form. The overall structure and dimensionality of the complexes are significantly influenced by the choice of the metal center and the co-ligands (e.g., water, bromide, chloride), leading to monomeric, dimeric, or polymeric arrangements in the solid state.

Experimental Protocols

The synthesis and crystallographic analysis of these complexes follow a general procedure, with specific variations for each compound.

Synthesis of this compound Complexes

General Synthesis: The synthesis of these complexes typically involves the reaction of a metal salt with this compound in a suitable solvent, often water or ethanol. The stoichiometry of the reactants is a critical factor in determining the final product.

  • bis[this compound-κ²N,N′]diaquanickel(II) dichloride: This complex was synthesized by reacting nickel(II) chloride with this compound in a 1:2 molar ratio in an aqueous solution.[1]

  • [this compound-κ²N,N′]dibromidocadmium(II): This compound was prepared by the reaction of cadmium(II) bromide with this compound in a 1:1 molar ratio in water.[2]

  • Dichloridobis[2-(morpholin-4-yl)ethanamine-κ²N,N′]cadmium: This complex was synthesized by reacting cadmium(II) chloride with this compound in a 1:2 molar ratio in an ethanol-water mixture.[4]

Crystallization: Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of the solvent from the reaction mixture at room temperature over several days.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structures involves the following key steps:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-ray diffraction data are collected at a controlled temperature (often low temperature to minimize thermal vibrations) using a specific X-ray source (e.g., Mo Kα radiation).

  • Data Reduction: The raw diffraction data are processed to correct for experimental factors and to obtain a set of unique reflections with their intensities.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². This process involves locating the positions of all atoms in the unit cell and refining their positional and thermal parameters to achieve the best fit with the experimental data.

Visualizing the Workflow

The general workflow for the structural analysis of this compound complexes is illustrated in the following diagram.

experimental_workflow cluster_synthesis Complex Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Crystallographic Analysis cluster_output Structural Elucidation Metal_Salt Metal Salt (e.g., NiCl₂, CdBr₂, CdCl₂) Reaction Reaction & Stirring Metal_Salt->Reaction Ligand This compound Ligand->Reaction Solvent Solvent (e.g., Water, Ethanol) Solvent->Reaction Slow_Evaporation Slow Evaporation Reaction->Slow_Evaporation Single_Crystals Formation of Single Crystals Slow_Evaporation->Single_Crystals Data_Collection Data Collection (Single-Crystal X-ray Diffractometer) Single_Crystals->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement (Least-Squares) Structure_Solution->Structure_Refinement CIF_File Crystallographic Information File (CIF) Structure_Refinement->CIF_File Bond_Lengths Bond Lengths CIF_File->Bond_Lengths Bond_Angles Bond Angles CIF_File->Bond_Angles Coord_Geo Coordination Geometry CIF_File->Coord_Geo Crystal_Packing Crystal Packing CIF_File->Crystal_Packing

Caption: Experimental workflow for the synthesis and structural analysis of this compound complexes.

This guide provides a foundational comparison of the structural features of this compound complexes with nickel(II) and cadmium(II). Further research involving a wider range of transition metals will undoubtedly reveal more intricate structural diversity and provide a deeper understanding of the coordination behavior of this versatile ligand, paving the way for the rational design of novel functional materials and therapeutic agents.

References

Performance of 4-(2-Aminoethyl)morpholine in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of 4-(2-Aminoethyl)morpholine in various solvent systems for common organic transformations. Understanding the influence of the solvent on reaction kinetics, yield, and purity is paramount for optimizing synthetic routes and achieving desired outcomes in pharmaceutical and chemical research. This document outlines the theoretical basis for solvent effects and presents supporting experimental data, detailed protocols, and visual workflows to aid in solvent selection for reactions involving this compound.

Solvent Effects on N-Alkylation Reactions

The N-alkylation of secondary amines like this compound is a fundamental reaction in organic synthesis. The choice of solvent plays a critical role in the rate of these S(_N)2 reactions. The solvent's ability to stabilize the transition state and solvate the nucleophile dictates the reaction's efficiency.

A comparative study on the alkylation of piperidine (B6355638) with methyl iodide provides a valuable model for understanding how different solvent classes affect the N-alkylation of secondary amines. The trends observed are directly applicable to this compound.

Data Presentation: N-Alkylation Rate Constants in Various Solvents

The following table summarizes the relative rate constants for the N-alkylation of a secondary amine in a range of solvents. Polar aprotic solvents are shown to significantly accelerate the reaction compared to polar protic and nonpolar aprotic solvents.

Solvent ClassSolventDielectric Constant (ε)Relative Rate Constant (k_rel)
Polar Aprotic Dimethylformamide (DMF)36.77.0 x 10⁻³
Acetonitrile (B52724)37.55.0 x 10⁻³
Acetone20.72.5 x 10⁻³
Polar Protic Methanol32.72.0 x 10⁻⁴
Ethanol (B145695)24.61.5 x 10⁻⁴
Nonpolar Aprotic Benzene2.31.0 x 10⁻⁵
n-Hexane1.9< 1.0 x 10⁻⁶

Note: The rate constants are compiled from various literature sources for the alkylation of piperidine and are presented for comparative purposes. Absolute values may vary depending on the specific experimental conditions.[1]

Analysis of Solvent Effects:

  • Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are highly effective at solvating the charged transition state of the S(_N)2 reaction, thereby lowering the activation energy and accelerating the reaction rate.[1] They do not form strong hydrogen bonds with the amine nucleophile, leaving its lone pair of electrons more available for nucleophilic attack.[1]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): While polar, these solvents can form hydrogen bonds with the amine, creating a "solvent cage" that must be disrupted for the reaction to occur.[1] This solvation of the nucleophile increases the energy barrier and slows the reaction rate compared to polar aprotic solvents.[1]

  • Nonpolar Aprotic Solvents (e.g., Benzene, n-Hexane): These solvents do not effectively stabilize the polar transition state, leading to a high activation energy and a significantly slower reaction rate.[1]

Experimental Protocol: N-Alkylation of a Morpholine (B109124) Derivative in a Polar Aprotic Solvent

This protocol describes a general procedure for the N-alkylation of a morpholine derivative using an alkyl halide in acetonitrile, a polar aprotic solvent.

Materials:

  • 4-(2,2-diphenylethyl)morpholine (1.0 eq)

  • Alkyl halide (e.g., methyl iodide, 1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • To a dry round-bottom flask, add 4-(2,2-diphenylethyl)morpholine.

  • Dissolve the starting material in anhydrous acetonitrile (approximately 10 mL per mmol of amine).

  • Add anhydrous potassium carbonate to the solution.

  • To the stirred suspension, add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography.

Signaling Pathway and Workflow Diagrams

N_Alkylation_Pathway cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products AEM This compound (Nucleophile) TS [H₂N-CH₂-CH₂-N(CH₂CH₂)₂O---R---X]‡ AEM->TS SN2 Attack RX Alkyl Halide (Electrophile) RX->TS Product N-Alkylated Product TS->Product HX Halide Salt TS->HX

Caption: N-Alkylation reaction pathway via an S(_N)2 mechanism.

Experimental_Workflow start Start dissolve Dissolve Amine in Solvent start->dissolve add_base Add Base (e.g., K₂CO₃) dissolve->add_base add_alkyl_halide Add Alkyl Halide add_base->add_alkyl_halide reflux Heat to Reflux add_alkyl_halide->reflux monitor Monitor Reaction (TLC) reflux->monitor workup Work-up (Filter, Concentrate) monitor->workup Reaction Complete purify Purify (Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for N-alkylation.

Solvent Effects on Schiff Base Formation

The condensation reaction between the primary amine of this compound and an aldehyde or ketone to form a Schiff base (imine) is another crucial transformation. The solvent in this equilibrium reaction can influence the reaction rate and the position of the equilibrium by, for example, facilitating the removal of the water byproduct.

Data Presentation: Schiff Base Formation in Different Solvents
SolventReaction TimeYieldReference
Ethanol2 hoursHighSynthesis of Schiff bases of 4-(2-aminophenyl)-morpholines.[2]
MethanolNot specified55.2%Synthesis and characterization of morpholine derived Schiff bases and their metal complexes.[3]

One study on the synthesis of berberine (B55584) Schiff bases found that ethanol gave the highest yield compared to acetonitrile, dichloromethane, and an ethanol/water mixture. This further supports the efficacy of alcoholic solvents for this type of condensation reaction.

Experimental Protocol: Schiff Base Formation in Ethanol

This protocol details the synthesis of a Schiff base from a morpholine derivative and an aldehyde in absolute ethanol.

Materials:

  • 4-(2-aminophenyl)morpholine (1.0 eq)

  • Substituted aldehyde (1.0 eq)

  • Absolute ethanol

  • Dean-Stark apparatus

  • Reflux condenser

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine an equimolar mixture of 4-(2-aminophenyl)morpholine and the substituted aldehyde.

  • Add absolute ethanol to the flask.

  • Heat the reaction mixture to reflux for 2 hours, collecting the water byproduct in the Dean-Stark trap.

  • After the reaction is complete, cool the reaction mixture.

  • The solid product that separates is collected by filtration.

  • Recrystallize the crude product from ethanol (99%) to yield the pure Schiff base.[2]

Reaction Pathway Diagram

Schiff_Base_Formation cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products AEM This compound Carbinolamine Carbinolamine AEM->Carbinolamine Nucleophilic Attack Aldehyde Aldehyde/Ketone Aldehyde->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase Dehydration (-H₂O) Water Water Carbinolamine->Water

Caption: Reaction pathway for Schiff base formation.

Conclusion

The performance of this compound in organic reactions is significantly influenced by the solvent system. For N-alkylation reactions, polar aprotic solvents such as DMF and acetonitrile offer superior performance by stabilizing the S(_N)2 transition state without deactivating the amine nucleophile. For Schiff base formation, polar protic solvents like ethanol are effective, likely due to their ability to facilitate proton transfer and, when used with a Dean-Stark apparatus, to aid in the removal of water to drive the equilibrium towards the product. The experimental data and protocols provided in this guide serve as a valuable resource for researchers to make informed decisions on solvent selection, leading to optimized reaction conditions and improved synthetic outcomes.

References

Characterization of 4-(2-Aminoethyl)morpholine Purity by GC-MS Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the characterization of 4-(2-Aminoethyl)morpholine purity using Gas Chromatography-Mass Spectrometry (GC-MS). It offers a detailed experimental protocol, a comparison with alternative analytical methods, and supporting data to assist researchers in selecting the most suitable approach for their analytical needs. This compound is a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs), making stringent purity control essential.

Introduction to Purity Analysis of this compound

This compound (AEM) is a key intermediate in the pharmaceutical industry.[1][2] Its purity can significantly impact the quality, safety, and efficacy of the final drug product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for the purity assessment of AEM. This guide details a GC-MS method, including a derivatization step to enhance the volatility and chromatographic behavior of AEM.

Comparative Analysis of Analytical Techniques

While GC-MS is a highly effective method for AEM purity analysis, other techniques such as High-Performance Liquid Chromatography (HPLC) can also be employed. The choice of method depends on factors like the required sensitivity, the complexity of the sample matrix, and available instrumentation.[3]

FeatureGC-MS with DerivatizationHigh-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection. Derivatization is often required for polar analytes like amines.Separation of compounds in the liquid phase based on their interaction with a stationary phase.
Sensitivity Excellent, often in the parts-per-billion (ppb) range.Good, typically in the parts-per-million (ppm) range.
Specificity Very high, due to mass fragmentation patterns providing structural information.Moderate to high, depending on the detector used (e.g., UV, MS).
Sample Volatility Requires volatile or derivatized analytes.Suitable for a wide range of non-volatile and thermally labile compounds.
Throughput Moderate, with typical run times of 15-30 minutes.High, with modern UHPLC systems offering rapid analysis.
Instrumentation Requires a gas chromatograph coupled to a mass spectrometer.Requires a high-performance liquid chromatograph with a suitable detector.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is adapted from established methods for the analysis of morpholine (B109124) and its derivatives.[4][5][6] It involves a derivatization step to form the more volatile N-nitroso-4-(2-aminoethyl)morpholine.

Sample Preparation and Derivatization
  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol (B129727) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution in methanol to cover a concentration range of 0.1 µg/mL to 10 µg/mL.

  • Derivatization: To 1.0 mL of each standard solution and the sample solution, add 100 µL of 0.1 M hydrochloric acid (HCl) followed by 100 µL of 1% (w/v) sodium nitrite (B80452) (NaNO₂) solution. Vortex the mixture for 30 seconds.

  • Extraction: Add 0.5 mL of dichloromethane (B109758) to the derivatized solution. Vortex for 1 minute to extract the N-nitroso derivative. Allow the layers to separate for 10 minutes.

  • Analysis: Carefully transfer the lower organic layer into an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions
ParameterSetting
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MSD or equivalent
GC Column DB-1701 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[6]
Injection Volume 1 µL
Injector Temperature 250 °C
Injection Mode Split (1:10)
Oven Program Initial temperature: 80°C, hold for 2 minutes. Ramp 1: 10°C/min to 200°C, hold for 2 minutes. Ramp 2: 20°C/min to 280°C, hold for 5 minutes.
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Impact (EI) at 70 eV
Mass Range m/z 30-400

Data Presentation: Purity and Impurity Profile

The purity of this compound is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram. Potential impurities may arise from the synthesis process.

Potential Impurities in this compound
ImpurityPotential SourceExpected m/z fragments of N-nitroso derivative
MorpholineStarting material86, 116
N-EthylmorpholineByproduct of morpholine synthesis[7]114, 144
DiethanolaminePrecursor in morpholine synthesis[7](derivatized)
2-(2-Aminoethoxy)ethanolByproduct of morpholine synthesis[7](derivatized)

Visualizing the Workflow and Relationships

To better illustrate the experimental process and the relationships between the key components, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample This compound Sample/Standard Derivatization Derivatization (HCl, NaNO₂) Sample->Derivatization React Extraction Liquid-Liquid Extraction (Dichloromethane) Derivatization->Extraction Extract GC_Injection GC Injection Extraction->GC_Injection Inject GC_Separation GC Separation (DB-1701 column) GC_Injection->GC_Separation Separate MS_Detection MS Detection (EI, m/z 30-400) GC_Separation->MS_Detection Detect Data_Analysis Data Analysis (Purity Calculation) MS_Detection->Data_Analysis Analyze

GC-MS experimental workflow for this compound purity analysis.

Impurity_Relationship cluster_impurities Potential Impurities cluster_source Source AEM This compound (Product) Morpholine Morpholine N_Ethylmorpholine N-Ethylmorpholine DEA Diethanolamine AEE 2-(2-Aminoethoxy)ethanol Starting_Material Starting Material / Precursor Morpholine->Starting_Material Synthesis_Byproduct Synthesis Byproduct N_Ethylmorpholine->Synthesis_Byproduct DEA->Starting_Material AEE->Synthesis_Byproduct

Logical relationship between this compound and its potential impurities.

References

A Comparative Analysis of the Biological Activities of 4-(2-Aminoethyl)morpholine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 4-(2-Aminoethyl)morpholine and its derivatives. This compound serves as a versatile scaffold in medicinal chemistry, with its analogs exhibiting a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and neurological activities. This document synthesizes experimental data from various studies to offer a comparative perspective on the structure-activity relationships of these compounds.

Comparative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound and its analogs from various studies. Direct comparison should be approached with caution as experimental conditions may vary between studies.

Anticancer Activity

The cytotoxicity of morpholine (B109124) derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.

Compound/AnalogCell LineIC50 (µM)Reference
Quinoxaline-Morpholine Derivative 1 A549 (Lung)>100[1]
Quinoxaline-Morpholine Derivative 2 PANC-1 (Pancreatic)>100[1]
2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine Breast Cancer CellsPredicted to be active[2]
Dimorpholinoquinazoline-based inhibitor (7c) MCF7 (Breast)Low to sub-micromolar range[3]
Morpholino Pyrimidine Derivative (4a) PI3Kα120[4]
Morpholino Pyrimidine Derivative (4b) PI3Kα151[4]
Antimicrobial Activity

The antimicrobial potential of this compound analogs is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/AnalogMicroorganismMIC (µg/mL)Reference
N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide Candida albicans125[5]
Morpholine Derivative 3 Various Bacteria6.25 - 25[6]
Morpholine Derivative 4 Various Bacteria6.25 - 25[6]
Morpholine Derivative 5 Various Bacteria3.125 - >50[6]
Morpholine Derivative 6 Various Bacteria6.25 - 25[6]
Morpholine Derivative 12 (triazole derivative) Micrococcus sediminis15.6[7]
Ruthenium-based Morpholine Complex (Ru(ii)-3) Staphylococcus aureus0.78[8]
Aminopyridine/Morpholine Acetamide 22 E. coli & P. mirabilis>6.25[9]
Aminopyridine/Morpholine Acetamide 23 E. coli & P. mirabilis>6.25[9]
Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often assessed using in vivo models like the carrageenan-induced paw edema assay or in vitro assays measuring the inhibition of protein denaturation.

Compound/AnalogAssayIC50 (µM) or % InhibitionReference
AMAC with Morpholine Mannich base (4c) BSA Denaturation25.3[10]
AMAC with Morpholine Mannich base (4d) BSA Denaturation26.3[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11][12]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[12]

Minimum Inhibitory Concentration (MIC) Test

This test determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[14][15]

  • Inoculation: Inoculate each well with the prepared microbial suspension.[15]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[14]

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[16]

Carrageenan-Induced Paw Edema Assay

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Preparation: Use rodents (rats or mice) and measure the initial paw volume using a plethysmometer.

  • Compound Administration: Administer the test compounds to the animals, typically orally or intraperitoneally, at a specific time before carrageenan injection.[17]

  • Induction of Inflammation: Inject a 1% solution of carrageenan subcutaneously into the plantar surface of the hind paw of the animals.[18][19]

  • Paw Volume Measurement: Measure the paw volume at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours).[17]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group with the control group.

Sigma Receptor Binding Assay

This assay is used to determine the affinity of compounds for sigma receptors.

  • Membrane Preparation: Prepare membrane homogenates from tissues or cells expressing sigma receptors.

  • Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine for sigma-1 or [³H]DTG for sigma-2) and various concentrations of the unlabeled test compound.[20][21]

  • Incubation and Filtration: Allow the binding to reach equilibrium, then terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.[22]

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki (inhibitory constant) of the test compound, which represents its binding affinity for the receptor.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and its analogs are mediated through various signaling pathways.

PI3K/Akt/mTOR Pathway

Several studies have indicated that morpholine-containing compounds can inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[3][4] The morpholine moiety can form crucial hydrogen bonds with residues in the active site of PI3K, contributing to the inhibitory activity.[4]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth MorpholineAnalog Morpholine Analog MorpholineAnalog->PI3K Inhibits Cytotoxicity_Workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound Synthesize Morpholine Analogs CellCulture Culture Cancer Cell Lines Treatment Treat Cells with Analogs CellCulture->Treatment MTT Perform MTT Assay Treatment->MTT Readout Measure Absorbance MTT->Readout CalculateIC50 Calculate IC50 Values Readout->CalculateIC50 SAR Structure-Activity Relationship Analysis CalculateIC50->SAR

References

A Comparative Guide to the Reusability of Nano-Silica/4-(2-Aminoethyl)-morpholine and Alternative Catalysts in Polyhydroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the reusability of nano-silica/4-(2-Aminoethyl)-morpholine as a catalyst for the synthesis of polyhydroquinoline derivatives. Its performance is objectively compared with several alternative heterogeneous catalysts, supported by available experimental data. This document is intended to assist researchers in selecting sustainable and efficient catalytic systems for organic synthesis.

Introduction

The development of reusable catalysts is a cornerstone of green chemistry, aiming to reduce waste, minimize costs, and enhance process sustainability. Nano-silica/4-(2-Aminoethyl)-morpholine has emerged as a promising, environmentally friendly, and metal-free organocatalyst.[1][2][3] This guide evaluates its reusability in the context of the Hantzsch four-component reaction for synthesizing polyhydroquinolines, a class of compounds with significant biological and pharmaceutical properties. A comparison with other solid-supported catalysts provides a broader perspective on the current state of reusable catalysts for this important reaction.

Comparative Performance of Reusable Catalysts

The following table summarizes the reusability and performance of nano-silica/4-(2-Aminoethyl)-morpholine and its alternatives in the synthesis of polyhydroquinolines.

CatalystReaction ConditionsInitial Yield (%)Number of Reuse CyclesYield after Final Cycle (%)Key Features
Nano-silica/4-(2-Aminoethyl)-morpholine H₂O/EtOH (1:1), 60 °C95795Metal-free, simple filtration for recovery.[1][3]
Fe₃O₄@SiO₂@BHA-Cu(II) Ethanol, 50 °CHigh (not specified)Not specifiedNot specifiedMagnetically recoverable, mild reaction conditions.[4]
UiO-66-Pyca-Ce(III) Ethanol, Room Temp.905>80 (estimated from graph)High efficacy at ambient temperature, recovery by centrifugation.[5]
DABCO-modified magnetic nanocatalyst Solvent-free, 60 °C97-998>90Excellent yields, short reaction times, magnetic separation.[6][7][8]

Experimental Protocols

Detailed methodologies for the synthesis, application, and reusability testing of the featured catalysts are outlined below.

Synthesis of Nano-silica/4-(2-Aminoethyl)-morpholine Catalyst

The synthesis is a two-step process:

  • Preparation of Silicon Chloride:

    • Nano-silica gel (8 g) and thionyl chloride (30 mL) are refluxed for 48 hours in a round-bottom flask. Caution: This step should be performed under a fume hood with appropriate safety precautions due to the toxicity of thionyl chloride.

    • After cooling, the mixture is filtered using a Büchner funnel.

    • The resulting silicon chloride precipitate is washed several times with dichloromethane (B109758) and dried at room temperature for 24 hours.[1]

  • Functionalization with 4-(2-Aminoethyl)-morpholine:

    • The dried silicon chloride precipitate (1 g) is placed in a round-bottom flask and sonicated in hexane (B92381) for 10 minutes.

    • 4-(2-Aminoethyl)-morpholine (2 mL) is added dropwise while stirring.

    • The mixture is refluxed for 12 hours.

    • After cooling, the product is filtered, washed with hot hexane, and air-dried at room temperature to yield the final nano-silica/4-(2-Aminoethyl)-morpholine catalyst.

General Procedure for Polyhydroquinoline Synthesis

A mixture of dimedone (1 mmol), an aromatic aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), ammonium (B1175870) acetate (B1210297) (1 mmol), and the catalyst (e.g., 0.04 g of nano-silica/4-(2-Aminoethyl)-morpholine) is stirred in a suitable solvent (e.g., H₂O/EtOH 1:1) at a specific temperature (e.g., 60 °C).[1] The reaction progress is monitored by Thin Layer Chromatography (TLC).

Catalyst Reusability Testing Protocol
  • Catalyst Recovery: After the reaction is complete, the catalyst is separated from the reaction mixture.

    • For nano-silica/4-(2-Aminoethyl)-morpholine , this is achieved by simple filtration.[1]

    • For magnetically-supported catalysts like Fe₃O₄@SiO₂@BHA-Cu(II) and the DABCO-modified nanocatalyst, an external magnet is used for efficient separation.

    • For UiO-66-Pyca-Ce(III) , recovery is performed by centrifugation.[5]

  • Washing: The recovered catalyst is washed with a suitable solvent (e.g., ethanol) to remove any adsorbed products and unreacted starting materials.

  • Drying: The washed catalyst is dried, typically in an oven at a specified temperature, before being used in a subsequent reaction cycle with fresh reactants.

  • Performance Evaluation: The yield of the product is determined for each cycle to assess the catalyst's stability and performance over time.

Visualizing the Process and Mechanism

The following diagrams illustrate the experimental workflow for catalyst reusability and the proposed reaction mechanism for the synthesis of polyhydroquinolines.

Experimental_Workflow cluster_reaction Reaction Step cluster_recovery Catalyst Recovery reactants Reactants + Catalyst reaction Stirring at specified Temperature & Time reactants->reaction monitoring TLC Monitoring reaction->monitoring separation Separation (Filtration/Magnet/Centrifugation) monitoring->separation washing Washing with Solvent separation->washing product Product Isolation separation->product drying Drying washing->drying reused_catalyst Reused Catalyst drying->reused_catalyst reused_catalyst->reactants Next Cycle Hantzsch_Reaction_Mechanism cluster_path1 Pathway 1: Knoevenagel Condensation cluster_path2 Pathway 2: Enamine Formation aldehyde1 Aldehyde knoevenagel_product Knoevenagel Adduct aldehyde1->knoevenagel_product dimedone Dimedone dimedone->knoevenagel_product michael_addition Michael Addition knoevenagel_product->michael_addition ethyl_acetoacetate Ethyl Acetoacetate enamine Enamine Intermediate ethyl_acetoacetate->enamine ammonium_acetate Ammonium Acetate ammonium_acetate->enamine enamine->michael_addition cyclization Cyclization & Dehydration michael_addition->cyclization polyhydroquinoline Polyhydroquinoline cyclization->polyhydroquinoline

References

Spectroscopic Evolution: A Comparative Analysis of 4-(2-Aminoethyl)morpholine and its Acetylated Product, N-(2-morpholinoethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the transformation of molecules during a chemical reaction is paramount. This guide provides a detailed spectroscopic comparison of 4-(2-Aminoethyl)morpholine before and after its reaction with acetyl chloride to form N-(2-morpholinoethyl)acetamide. This acetylation reaction serves as a classic example of amide bond formation, a fundamental transformation in organic and medicinal chemistry.

The conversion of the primary amine in this compound to a secondary amide in N-(2-morpholinoethyl)acetamide results in distinct and predictable changes in their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectra. This guide presents a quantitative summary of these changes in tabular format, details the experimental protocols for acquiring the spectroscopic data, and provides a visual representation of the experimental workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic features of this compound and its acetylated product, N-(2-morpholinoethyl)acetamide.

Infrared (IR) Spectroscopy
FeatureThis compoundN-(2-morpholinoethyl)acetamideChange upon Reaction
N-H Stretch (Amine/Amide) 3350-3250 cm⁻¹ (two bands, primary amine)~3300 cm⁻¹ (one band, secondary amide)Disappearance of one N-H stretch
C=O Stretch (Amide I) N/A~1640 cm⁻¹ (strong)Appearance of a strong carbonyl absorption
N-H Bend (Amide II) ~1600 cm⁻¹ (primary amine)~1550 cm⁻¹Shift to lower wavenumber
C-N Stretch 1115 cm⁻¹1115 cm⁻¹ (morpholine C-N)No significant change in the morpholine (B109124) C-N stretch
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
ProtonsThis compound (δ, ppm)N-(2-morpholinoethyl)acetamide (δ, ppm)Change upon Reaction
-NH₂ / -NH- ~1.4 (s, 2H)~6.0 (br s, 1H)Downfield shift and change in integration
-CH₂-NH₂ / -CH₂-NH- ~2.75 (t, 2H)~3.3 (q, 2H)Downfield shift and change in multiplicity
Morpholine -CH₂-N- ~2.45 (t, 4H)~2.5 (t, 4H)Minor downfield shift
Morpholine -CH₂-O- ~3.7 (t, 4H)~3.7 (t, 4H)No significant change
-CO-CH₃ N/A~2.0 (s, 3H)Appearance of a new singlet
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (in CDCl₃)
CarbonThis compound (δ, ppm)N-(2-morpholinoethyl)acetamide (δ, ppm)Change upon Reaction
-CH₂-NH₂ / -CH₂-NH- ~42~39Upfield shift
-CH₂-N(morpholine)- ~59~57Upfield shift
Morpholine -CH₂-N- ~54~53Minor upfield shift
Morpholine -CH₂-O- ~67~67No significant change
-C=O N/A~170Appearance of a new carbonyl signal
-CO-CH₃ N/A~23Appearance of a new methyl signal
Mass Spectrometry (MS)
FeatureThis compoundN-(2-morpholinoethyl)acetamideChange upon Reaction
Molecular Ion (M⁺) m/z 130m/z 172Increase of 42 mass units
Base Peak m/z 100 ([M-CH₂NH₂]⁺)m/z 100 ([M-NHCOCH₃]⁺)Base peak remains the same

Experimental Protocols

Synthesis of N-(2-morpholinoethyl)acetamide

To a solution of this compound (1.0 eq) in dichloromethane (B109758) (DCM) at 0 °C is added triethylamine (B128534) (1.1 eq). Acetyl chloride (1.05 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-(2-morpholinoethyl)acetamide.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer using a thin film of the neat compound on a salt plate (NaCl or KBr).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.

Experimental Workflow

The following diagram illustrates the workflow from the starting material to the final product and its spectroscopic characterization.

reaction_workflow Reaction and Spectroscopic Analysis Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis AEM This compound reagents Acetyl Chloride, Et3N, DCM AEM->reagents AEM_analysis Spectroscopic Analysis of Starting Material AEM->AEM_analysis product N-(2-morpholinoethyl)acetamide reagents->product IR IR Spectroscopy product->IR Characterization NMR NMR Spectroscopy (¹H & ¹³C) product->NMR MS Mass Spectrometry product->MS AEM_analysis->IR AEM_analysis->NMR AEM_analysis->MS

Caption: Workflow of the acetylation of this compound and subsequent spectroscopic analysis.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 4-(2-Aminoethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper disposal of chemical reagents, such as 4-(2-Aminoethyl)morpholine, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the well-being of laboratory personnel and compliance with regulatory standards.

This compound is a combustible, corrosive, and toxic substance that requires careful management from acquisition to disposal.[1][2] Improper disposal can lead to severe environmental contamination and pose significant health risks. Therefore, a comprehensive disposal plan is not just a best practice but a regulatory necessity.

Immediate Safety and Handling

Before initiating any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1][3] All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[3]

Quantitative Hazard Data

Understanding the specific hazards associated with this compound is the first step in managing its disposal safely. The following table summarizes key quantitative data related to its hazard profile.

Hazard ClassificationGHS CodeSignal WordDescription
Acute Toxicity, OralH302DangerHarmful if swallowed.[1][3]
Skin Corrosion/IrritationH314DangerCauses severe skin burns and eye damage.[1][3]
Skin SensitizationH317DangerMay cause an allergic skin reaction.[3]
FlammabilityH226DangerFlammable liquid and vapor.[4]
Storage Class 8ACombustible corrosive hazardous materials.
Flash Point 86 °C (186.8 °F)Closed cup.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States.[5][6][7]

  • Waste Identification and Segregation :

    • Identify all waste containing this compound as hazardous waste.

    • Segregate this waste from non-hazardous materials and other incompatible chemical waste streams to prevent dangerous reactions.

  • Container Management :

    • Use only approved, properly labeled hazardous waste containers. The containers should be in good condition and compatible with the chemical.

    • Ensure the container is clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Keep containers tightly closed except when adding waste.[3]

  • On-Site Accumulation :

    • Store the waste in a designated satellite accumulation area or a central accumulation area that meets regulatory requirements.

    • Do not exceed the allowable accumulation time limits for your facility's generator status.

  • Professional Disposal :

    • The disposal of this compound must be handled by a licensed hazardous waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[3] This can be achieved by dissolving or mixing the material with a combustible solvent.[3]

  • Empty Container Disposal :

    • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

    • To decontaminate, triple-rinse the container with a suitable solvent.[8] The rinsate must be collected and disposed of as hazardous waste.

    • After triple-rinsing, the container can be disposed of as non-hazardous waste, though it is best to puncture it to prevent reuse.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Identify Waste Identify this compound waste as hazardous. B Step 2: Segregate Waste Separate from non-hazardous and incompatible waste. A->B G Step 7: Empty Container Management Triple-rinse empty containers. A->G For Empty Containers C Step 3: Containerize Waste Use labeled, sealed, and compatible containers. B->C D Step 4: On-Site Accumulation Store in designated accumulation area. C->D E Step 5: Professional Disposal Arrange for pickup by a licensed waste disposal company. D->E F Step 6: Incineration Waste is incinerated at a permitted facility. E->F H Step 8: Dispose of Rinsate Collect and dispose of rinsate as hazardous waste. G->H I Step 9: Dispose of Container Dispose of decontaminated container as non-hazardous waste. G->I H->D

References

Personal protective equipment for handling 4-(2-Aminoethyl)morpholine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-(2-Aminoethyl)morpholine, ensuring laboratory safety and building confidence in chemical handling practices.

Hazard Identification and Engineering Controls

This compound is a corrosive and toxic substance that requires careful handling to prevent adverse health effects. It can cause severe skin burns, eye damage, and may be harmful if swallowed or inhaled.[1][2] Engineering controls are the first line of defense in minimizing exposure.

  • Ventilation: Work in a well-ventilated area, preferably under a certified chemical fume hood.

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as acids, acid anhydrides, acid chlorides, and oxidizing agents. Keep containers tightly closed and store in a locked cabinet.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentStandard/Specification
Eyes/Face Chemical safety goggles and a face shield.OSHA 29 CFR 1910.133 or European Standard EN166
Skin Chemical-resistant gloves (Nitrile, Neoprene, or PVC). A lab coat or chemical-resistant apron.EU Directive 89/686/EEC and the standard EN 374[1]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.

Glove Selection and Use:

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

Preparation:

  • Confirm that the chemical fume hood is functioning correctly.

  • Ensure all necessary PPE is available and in good condition.

  • Verify that an emergency spill kit is accessible.

  • Have the Safety Data Sheet (SDS) readily available for reference.

Handling:

  • Don all required PPE before handling the chemical.

  • Measure and dispense the chemical within the fume hood.

  • Avoid creating dust or aerosols.[1]

  • Keep the container tightly closed when not in use.

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

Emergency Procedures

Immediate and appropriate action is crucial in an emergency.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.
Skin Contact Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Spill Management and Disposal Plan

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

Spill Cleanup:

  • Evacuate: Immediately evacuate the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like sawdust.

  • Neutralize (for small spills): For small spills of this basic substance, a weak acid such as citric acid or acetic acid (vinegar) can be used for neutralization.[6] Apply the neutralizer slowly and cautiously, as the reaction may generate heat.[6]

  • Collect: Carefully collect the absorbed and neutralized material into a suitable, labeled, and tightly closed container for hazardous waste.[2]

  • Decontaminate: Clean the spill area thoroughly with a detergent and water solution.[6]

Disposal:

  • Chemical Waste: Dispose of this compound and any contaminated materials as hazardous waste.[2] All waste must be collected in a designated, labeled, and tightly closed container.

  • Container Disposal: Do not reuse empty containers. Decontaminate them before disposal according to local regulations.[2]

  • Regulatory Compliance: All disposal activities must be in accordance with local, regional, and national regulations.

Below is a logical workflow for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal prep1 Verify Fume Hood prep2 Inspect PPE prep1->prep2 prep3 Check Spill Kit prep2->prep3 prep4 Review SDS prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Work in Fume Hood handle1->handle2 handle3 Keep Container Closed handle2->handle3 emergency1 Spill Occurs handle2->emergency1 emergency2 Exposure Event handle2->emergency2 handle4 Wash Hands After handle3->handle4 dispose1 Collect Waste handle4->dispose1 spill_proc Follow Spill Protocol emergency1->spill_proc exposure_proc Follow First Aid emergency2->exposure_proc dispose2 Label Container dispose1->dispose2 dispose3 Store Securely dispose2->dispose3 dispose4 Dispose per Regulations dispose3->dispose4

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-Aminoethyl)morpholine
Reactant of Route 2
4-(2-Aminoethyl)morpholine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.